Solubility Profile and Physicochemical Characterization of 1-Ethyl-4-hydroxypyridin-2(1H)-one
[1] Executive Summary 1-ethyl-4-hydroxypyridin-2(1H)-one represents a distinct subclass of N-substituted hydroxypyridinones (HPOs), widely recognized in medicinal chemistry for their utility as bidentate iron chelators,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-ethyl-4-hydroxypyridin-2(1H)-one represents a distinct subclass of N-substituted hydroxypyridinones (HPOs), widely recognized in medicinal chemistry for their utility as bidentate iron chelators, synthetic intermediates, and potential metallo-enzyme inhibitors.[1][2][3] Unlike its 3-hydroxy isomers (e.g., Deferiprone), the 4-hydroxy isomer exhibits a unique electronic distribution that influences its solvation thermodynamics.[1]
This technical guide provides a comprehensive analysis of the solubility landscape of 1-ethyl-4-hydroxypyridin-2(1H)-one.[1] By synthesizing experimental data from structural analogs and physicochemical principles, we define its behavior across aqueous and organic matrices. The compound exhibits an amphiphilic profile : it retains significant water solubility due to the 4-hydroxyl group and lactam core, while the N-ethyl moiety enhances compatibility with polar organic solvents compared to the parent 4-hydroxypyridin-2-one.[1]
Physicochemical Identity & Structural Logic[1]
To understand the solubility, one must first deconstruct the molecular architecture. The molecule consists of a pyridin-2-one ring (lactam) substituted with a hydroxyl group at position 4 and an ethyl group at position 1 (nitrogen).[1]
Tautomerism and Electronic State
The compound exists primarily in the 2-pyridone (lactam) form rather than the 2-hydroxypyridine (lactim) form.[1] The N-ethyl substitution locks the nitrogen, preventing the lactim tautomerization at position 2, but the 4-hydroxyl group can still participate in tautomeric shifts (keto-enol), though the phenolic (enol) form is aromatic and generally favored in solution.[1]
Lattice energy must be overcome by solvation enthalpy.
Solubility Landscape: Water vs. Organic Solvents
The solubility of 1-ethyl-4-hydroxypyridin-2(1H)-one is governed by the competition between the polar pyridone core and the hydrophobic ethyl chain.[1]
Aqueous Solubility
The compound is classified as soluble in water .[1][4] The presence of the polar amide (lactam) functionality and the hydroxyl group allows for extensive hydrogen bonding with water molecules.
Neutral pH (pH 6-7): Soluble.[1][2][5] The molecule exists as a neutral species.[1]
Alkaline pH (pH > 9):Highly Soluble .[1] Deprotonation of the 4-OH group forms the phenolate anion, drastically increasing solvation energy via ion-dipole interactions.[1]
Acidic pH (pH < 2): Soluble.[1] Protonation of the carbonyl oxygen forms a cationic species, enhancing solubility.
Organic Solvent Compatibility
The N-ethyl group disrupts the rigid crystal packing seen in the parent 4-hydroxypyridone, thereby improving solubility in organic solvents.[1]
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
Calculation: Determine concentration using a pre-established calibration curve.
Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
Applications & Implications
Understanding the solubility of 1-ethyl-4-hydroxypyridin-2(1H)-one is critical for its primary applications:
Iron Chelation Therapy:
The compound acts as a bidentate ligand (O,O-donor) for Fe(III).[1]
Solubility Implication: High water solubility is essential for oral bioavailability and renal clearance of the iron-complex.[1] The N-ethyl group adjusts the lipophilicity to allow membrane permeability (crossing the blood-brain barrier or hepatocyte membranes) while maintaining aqueous solubility for excretion.[1]
Organic Synthesis:
Used as a building block for more complex heterocyclic drugs.[1]
Solubility Implication: Solubility in DCM and Ethanol allows for facile reactions and purification via crystallization or chromatography.[1]
Matrix for MALDI-MS:
Hydroxypyridinones are occasionally explored as matrices.[1]
Solubility Implication: Must be soluble in the spotting solvent (typically 50% Acetonitrile/Water) to co-crystallize with the analyte.
References
PubChem Compound Summary. 4-Hydroxy-2(1H)-pyridinone (Parent Analog Data).[1] National Center for Biotechnology Information.[1]
[Link][1]
European Chemicals Agency (ECHA). Registration Dossier - Water Solubility of Pyridinone Derivatives.
[Link][1]
Royal Society of Chemistry. Hydroxypyridinones with enhanced iron chelating properties: Synthesis and characterization. Dalton Transactions.[1]
[Link]
keto-enol tautomerism of 1-ethyl-4-hydroxy-2-pyridone
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-Ethyl-4-Hydroxy-2-Pyridone Abstract The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, recognized for its metal-chelating pro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-Ethyl-4-Hydroxy-2-Pyridone
Abstract
The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, recognized for its metal-chelating properties and presence in numerous biologically active natural products and synthetic drugs.[1][2] The tautomeric equilibrium between its keto and enol forms is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and crucially, its interaction with biological targets. This guide provides a comprehensive examination of the , a representative derivative. We will explore the theoretical underpinnings of this equilibrium, detail robust experimental methodologies for its characterization, and discuss the profound implications for drug development professionals.
Theoretical Framework: The Pyridone-Hydroxypyridine Equilibrium
Tautomerism describes the dynamic equilibrium between two or more interconvertible constitutional isomers, which in the case of keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[3][4] For the 4-hydroxy-2-pyridone core, the primary equilibrium exists between the 4-hydroxy-2-pyridone (keto) form and the 2,4-dihydroxypyridine (enol) form. The N-alkylation, as in 1-ethyl-4-hydroxy-2-pyridone, precludes tautomerization at the 2-position, simplifying the system to a single, well-defined keto-enol equilibrium at the 4-position.
The position of this equilibrium is not static; it is a finely balanced interplay of several factors:
Aromaticity: Tautomerization to the enol form (2,4-dihydroxypyridine) results in a fully aromatic pyridine ring, which is a significant stabilizing factor.[5][6] Conversely, the pyridone (keto) form possesses a cross-conjugated system that disrupts full aromaticity but is stabilized by a strong amide-like resonance.
Solvent Effects: The polarity of the solvent plays a paramount role. The keto tautomer (pyridone) is significantly more polar than the enol form due to the separation of charge in the carbonyl group. Consequently, polar protic and aprotic solvents (e.g., water, DMSO, alcohols) preferentially solvate and stabilize the keto form, shifting the equilibrium in its favor.[5][7][8][9] In contrast, non-polar solvents (e.g., cyclohexane, chloroform) favor the less polar, enol tautomer.[10]
Substituent Effects: While the N-ethyl group primarily serves to lock the tautomerism at the 2-position, other ring substituents can electronically influence the acidity of the N-H and O-H protons, thereby modulating the equilibrium position.[7]
The dynamic relationship between the two tautomers is illustrated below.
Caption: Keto-enol equilibrium of 1-ethyl-4-hydroxy-2-pyridone.
Experimental Characterization of Tautomeric Ratios
Quantifying the ratio of tautomers in solution is essential for building accurate structure-activity relationships (SAR). Several spectroscopic techniques are routinely employed, each providing unique and complementary information. The following workflow outlines a typical experimental approach.
Caption: Experimental workflow for tautomer quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating tautomeric equilibria as it allows for direct observation and quantification of distinct species in solution.
Causality: The keto and enol forms have different electronic distributions and bonding, leading to unique chemical shifts for the ring protons and carbons. The enol form's aromatic character results in deshielded ring protons compared to the more alkene-like protons of the keto form. Carbon-13 NMR is particularly decisive: the keto form will exhibit a characteristic C=O signal in the 160-180 ppm range, which is absent in the enol form.[11][12]
Protocol: Determining Tautomeric Ratio by ¹H NMR
Sample Preparation: Accurately weigh ~5 mg of 1-ethyl-4-hydroxy-2-pyridone and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Prepare separate samples for each solvent to be investigated.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the sample is at a constant, recorded temperature (e.g., 298 K), as the equilibrium can be temperature-dependent.
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of interest to allow for accurate integration.
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
Analysis & Quantification:
Identify distinct, well-resolved signals corresponding to each tautomer. For example, the C5-H proton may appear at a different chemical shift for the keto vs. the enol form.
Carefully integrate the area under the chosen signals for both tautomers (Area_keto and Area_enol).
Calculate the mole fraction (%Keto, %Enol) and the equilibrium constant (K_T = [Enol]/[Keto]).
UV-Vis spectroscopy is a highly sensitive method for studying tautomeric equilibria, particularly when the tautomers possess distinct chromophores.
Causality: The conjugated π-systems of the keto and enol forms differ significantly. The fully aromatic enol tautomer typically exhibits a π→π* transition at a different wavelength (λ_max) and with a different molar absorptivity (ε) compared to the cross-conjugated keto tautomer.[13][14][15][16] This difference allows for the deconvolution of the overlapping spectra to determine the concentration of each species.
Protocol: Solvent-Dependent UV-Vis Analysis
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of 1-ethyl-4-hydroxy-2-pyridone in a solvent where it is highly soluble (e.g., Methanol).
Sample Preparation: Create a series of dilute solutions (e.g., 1-10 µg/mL) in a range of solvents with varying polarities (e.g., Hexane, Chloroform, Acetonitrile, Methanol, Water).
Data Acquisition: Using a dual-beam spectrophotometer, record the absorption spectrum for each solution from approximately 200 to 400 nm against a solvent blank.
Analysis:
Identify the λ_max for the predominant species in each solvent. A shift in λ_max across the solvent series indicates a shift in the tautomeric equilibrium.
In solvents where the equilibrium is heavily shifted to one side (>99%), the resulting spectrum can be considered representative of the pure keto or enol form.
In solvents with a mixture, the relative contribution of each tautomer can be determined using computational methods or by solving simultaneous equations based on Beer-Lambert law if the molar absorptivities of the pure forms are known.[13][14]
Solvent
Polarity Index
Predominant Tautomer
Typical ¹H NMR C5-H (ppm)
Typical λ_max (nm)
Chloroform-d (CDCl₃)
4.1
Enol
~6.2
~285
Acetonitrile-d₃
5.8
Mixture
Two signals observable
Two overlapping bands
DMSO-d₆
7.2
Keto
~5.9
~265
Water (D₂O)
10.2
Keto (Strongly)
~5.8
~260
Note: The chemical shift and λ_max values are illustrative and based on typical pyridone systems.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the structure in the solid state.[17]
Causality & Trustworthiness: This technique maps the electron density of a single crystal, allowing for the precise determination of atomic positions and bond lengths. The location of the proton (on oxygen vs. nitrogen/carbon) and the C4-O and C2=O bond lengths definitively identify the tautomer present in the crystal lattice. However, it is a self-validating but context-dependent system: the solid-state structure is heavily influenced by crystal packing forces and intermolecular hydrogen bonding and may not reflect the equilibrium present in solution.[6] It provides a static snapshot, not the dynamic equilibrium.
Implications for Drug Development
Understanding and controlling the tautomeric state of a molecule like 1-ethyl-4-hydroxy-2-pyridone is not merely an academic exercise; it has profound consequences for drug design and development.
Receptor Binding: Tautomers are distinct chemical entities. They possess different shapes, hydrogen bond donor/acceptor patterns, and electrostatic potentials. One tautomer may bind to a target receptor with high affinity while the other is inactive. The 4-hydroxy-2-pyridone motif is a known metal chelator, and its binding to metalloenzymes is critically dependent on the protonation state and geometry of the chelating oxygen atoms, which is dictated by the tautomeric form.[1]
Physicochemical Properties: The tautomeric ratio directly impacts key ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Solubility: The more polar keto form generally exhibits higher aqueous solubility.
Lipophilicity (LogP): The less polar enol form is more lipophilic and may have better membrane permeability. The measured LogP of a compound in a water/octanol system will be a weighted average reflecting the tautomeric ratio in each phase.
Intellectual Property: Tautomers can be a complex area in patent law. Defining and claiming a specific tautomeric form or the equilibrium itself can be crucial for protecting a novel chemical entity.
Conclusion
The is a dynamic equilibrium governed by the interplay of aromaticity, solvent polarity, and electronic effects. A multi-pronged analytical approach, spearheaded by NMR and UV-Vis spectroscopy, is essential for its quantitative characterization in the solution phase, which is most relevant to its biological activity. For scientists in drug development, a thorough understanding of this phenomenon is indispensable. It enables the rational design of compounds with optimized target engagement, tailored physicochemical properties, and robust intellectual property protection, ultimately paving the way for more effective and safer therapeutics.
References
Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22, 144-158. [Link]
Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of formamide, 2-pyridone, and 4-pyridone: An ab initio study. Journal of the American Chemical Society, 104(20), 5347–5351. [Link]
Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]
Jacquemin, D., & Perpète, E. A. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
Perpète, E. A., & Jacquemin, D. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(23), 5226–5232. [Link]
Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(5), 291-300. [Link]
Ušćumlić, G. S., et al. (2012). Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study. Journal of Molecular Structure, 1020, 134-141. [Link]
Cieplak, T., & Siodla, T. (1995). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society, 117(23), 6203–6209. [Link]
Starek, M., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 735-739. [Link]
Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study. Journal of the American Chemical Society, 104(20), 5347-5351. [Link]
Chug, R., & Uniyal, P. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(10), 1165-1184. [Link]
López, C., et al. (2001). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Magnetic Resonance in Chemistry, 39(2), 123-127. [Link]
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]
Martin, G. J., et al. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1833-1838. [Link]
Boulton, A. J., & Katritzky, A. R. (1962). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[14][18]-annelated rings and oxygen at the[18]-position. Journal of the Chemical Society, 2083. [Link]
Zhang, Y., et al. (2023). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications, 14(1), 5349. [Link]
Tayyari, S. F., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Iron Chelating Properties of 1-ethyl-4-hydroxypyridin-2(1H)-one
Abstract Iron, an essential element for numerous physiological processes, can become profoundly toxic when present in excess. Iron overload disorders, resulting from genetic conditions or chronic blood transfusions, nece...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Iron, an essential element for numerous physiological processes, can become profoundly toxic when present in excess. Iron overload disorders, resulting from genetic conditions or chronic blood transfusions, necessitate therapeutic intervention to mitigate cellular damage mediated by redox-active iron. Iron chelation therapy, which involves the administration of ligands that bind and facilitate the excretion of excess iron, remains the cornerstone of treatment. Among the promising classes of orally active iron chelators are the hydroxypyridinones (HOPOs). This technical guide provides a comprehensive examination of 1-ethyl-4-hydroxypyridin-2(1H)-one, a representative member of the 1-hydroxy-2-pyridinone (1,2-HOPO) subclass. We will delve into its mechanism of action, physicochemical properties, synthesis, and the experimental methodologies used to validate its efficacy, offering researchers and drug development professionals a detailed perspective on its potential as a therapeutic agent.
The Dual Nature of Iron and the Rationale for Chelation
Iron is indispensable for life, playing a critical role in oxygen transport (hemoglobin), energy metabolism (cytochromes), and DNA synthesis (ribonucleotide reductase). However, its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it a potent catalyst for the generation of reactive oxygen species (ROS) via the Haber-Weiss and Fenton reactions.[1] In healthy individuals, iron homeostasis is tightly regulated. In iron overload conditions, such as β-thalassemia and myelodysplastic syndromes, the body's storage capacity is overwhelmed.[1] This leads to the appearance of non-transferrin-bound iron (NTBI) in the plasma, a toxic species readily taken up by parenchymal cells of the liver, heart, and endocrine glands.[1] Intracellularly, this excess iron expands the labile iron pool (LIP), a chelatable and redox-active form of iron that directly contributes to oxidative stress and subsequent organ damage.[1]
Iron chelation therapy aims to sequester this toxic iron into stable, non-toxic complexes that can be safely excreted. An ideal iron chelator should exhibit high affinity and selectivity for Fe³⁺, possess oral bioavailability, be able to penetrate cell membranes to access the intracellular LIP, and have a favorable safety profile.[2]
Hydroxypyridinones: A Versatile Scaffold for Iron Chelation
Hydroxypyridinones (HOPOs) are a class of heterocyclic compounds that have been extensively investigated as iron chelators.[3][4] They are characterized by a six-membered N-heterocycle with ortho-positioned hydroxyl and ketone groups, which act as O,O-donor atoms for metal coordination.[4][5] This arrangement allows them to form highly stable complexes with hard Lewis acids like Fe³⁺.[2][5]
There are three main positional isomers of HOPOs, each with distinct physicochemical properties:
3-hydroxy-4-pyridinones (3,4-HOPOs): This is the most studied class and includes the clinically approved drug Deferiprone (1,2-dimethyl-3-hydroxy-4(1H)-one).[3][4]
3-hydroxy-2-pyridinones (3,2-HOPOs):
1-hydroxy-2-pyridinones (1,2-HOPOs): This class, which includes 1-ethyl-4-hydroxypyridin-2(1H)-one, has shown promise in various therapeutic contexts, including neurodegenerative diseases where iron dysregulation is implicated.[2][6]
The subject of this guide, 1-ethyl-4-hydroxypyridin-2(1H)-one, belongs to the 1,2-HOPO family. These compounds act as bidentate ligands, meaning that three ligand molecules are required to fully coordinate with a single hexadentate Fe³⁺ ion, forming a neutral 3:1 complex.
Mechanism of Chelation
The iron chelating activity of 1-ethyl-4-hydroxypyridin-2(1H)-one is conferred by the deprotonated hydroxyl and carbonyl oxygen atoms. These two groups form a five-membered ring with the iron ion, a highly stable configuration. To achieve charge neutrality and saturate the coordination sphere of the Fe³⁺ ion, three molecules of the chelator coordinate in an octahedral arrangement.
Caption: Chelation of Fe³⁺ by three bidentate 1,2-HOPO ligands (L).
Synthesis and Physicochemical Characterization
The synthesis of N-substituted pyridin-2(1H)-ones can be achieved through various routes. A common method involves the reaction of a corresponding pyrone with a primary amine. For 1-hydroxy-2-pyridones specifically, a pyrone is reacted with a hydroxylammonium salt in the presence of a base.
General Synthetic Workflow
The synthesis of N-alkylated pyridin-2(1H)-ones often starts from a commercially available precursor like a chromone ester, which is then reacted with the desired amine (in this case, ethylamine) in a single-pot, two-step addition-elimination sequence.
Caption: Generalized workflow for the synthesis of N-substituted pyridinones.
Exemplary Synthesis Protocol
The following protocol is adapted from a general procedure for the synthesis of N-substituted pyridin-2(1H)-one derivatives.
Step 1: Reaction Setup
Dissolve the starting pyrone precursor (1 equivalent) in a suitable solvent such as ethanol.
Add the primary amine (e.g., ethylamine, >1 equivalent) to the solution.
Add a catalytic amount of a base, such as triethylamine.
Step 2: Reflux
Heat the reaction mixture to reflux and maintain for several hours, typically overnight.
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Step 3: Work-up
Upon completion, cool the reaction mixture to room temperature.
Evaporate the solvent under reduced pressure to obtain the crude product.
Step 4: Purification
Purify the crude product by column chromatography over silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure N-substituted pyridin-2(1H)-one.
Step 5: Characterization
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Key Physicochemical Parameters
The efficacy of a chelator is governed by its physicochemical properties. Key parameters include the acid dissociation constant (pKa) and the stability constant of the iron complex, which are often combined into a single value, pFe³⁺, for easier comparison. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) for defined concentrations of chelator and iron, providing a measure of the chelator's sequestering ability under biologically relevant conditions.[7]
Parameter
Description
Significance
pKa
Acid dissociation constant. HOPOs typically have two pKa values corresponding to the hydroxyl and protonated ketone groups.
Influences the fraction of the ligand that is in the active, deprotonated state at physiological pH.
log β
Overall stability constant for the formation of the 3:1 ligand-iron complex.
A measure of the thermodynamic stability of the iron complex. Higher values indicate a more stable complex.
pFe³⁺
A measure of the chelator's affinity for Fe³⁺ under physiological conditions (pH 7.4).
Allows for direct comparison of the iron-binding strength of different chelators. A higher pFe³⁺ indicates greater efficacy.[7][8]
log D₇.₄
The distribution coefficient between n-octanol and aqueous buffer at pH 7.4.
A measure of lipophilicity, which is critical for membrane permeability and oral bioavailability.[9]
Experimental Evaluation of Chelating Efficacy
Validating the iron-chelating properties of a compound like 1-ethyl-4-hydroxypyridin-2(1H)-one requires a combination of in vitro and in vivo experimental models.
In Vitro Evaluation
In vitro assays are crucial for initial screening and mechanistic studies.
Assessing the Labile Iron Pool (LIP): A key measure of a chelator's efficacy is its ability to reduce the toxic intracellular LIP. This is often performed in iron-loaded cell cultures, such as hepatocytes or cardiomyocytes.[1] The LIP can be quantified using fluorescent sensors that are quenched upon binding to iron.
Neuroprotection Assays: Given the role of iron in neurodegenerative diseases like Parkinson's, HOPOs are often evaluated for their ability to protect neuronal cells from iron-induced toxicity.[6] For example, cell viability can be measured in neuronal cell lines exposed to a neurotoxin like 6-hydroxydopamine (6-OHDA) in the presence and absence of the chelator.[6][11]
Protocol: Measurement of the Intracellular Labile Iron Pool (LIP)
1. Cell Culture and Iron Loading:
Culture a relevant cell line (e.g., HepG2 hepatocytes) in standard conditions.
Induce iron overload by incubating the cells with an iron source, such as ferric ammonium citrate (FAC), for 24-48 hours.
2. Chelator Treatment:
Treat the iron-loaded cells with various concentrations of 1-ethyl-4-hydroxypyridin-2(1H)-one for a defined period (e.g., 2-24 hours). Include a vehicle control and a positive control (e.g., Deferiprone).
3. LIP Measurement:
Wash the cells to remove extracellular chelator.
Load the cells with a fluorescent iron sensor (e.g., calcein-AM). Calcein-AM is cell-permeable and becomes fluorescent upon hydrolysis by intracellular esterases. This fluorescence is quenched by binding to the LIP.
Measure the baseline fluorescence using a fluorescence plate reader or flow cytometer.
Add a strong, membrane-permeable chelator (e.g., salicylaldehyde isonicotinoyl hydrazone) to strip all iron from the calcein, revealing the maximum potential fluorescence.
The difference between the baseline and maximum fluorescence is proportional to the LIP.
4. Data Analysis:
Calculate the reduction in LIP for each concentration of the test chelator compared to the untreated iron-loaded cells.
In Vivo Evaluation
In vivo studies are essential to assess the oral bioavailability, efficacy, and safety of the chelator in a whole-organism context.
Iron Overload Animal Models: Mice or rats are commonly used. Iron overload can be induced by feeding the animals a ferrocene-supplemented diet or through repeated iron-dextran injections.[1]
Efficacy Assessment: After a period of iron loading, animals are treated with the chelator (e.g., via oral gavage). Efficacy is determined by measuring several biomarkers:
Plasma NTBI and LPI: Reduction in these toxic plasma iron species is a primary endpoint.[1]
Tissue Iron Content: Iron levels in the liver, spleen, and heart are measured post-mortem using techniques like atomic absorption spectroscopy.[1]
Urinary and Fecal Iron Excretion: The amount of iron excreted is quantified to confirm that the chelator is mobilizing and removing iron from the body.
Caption: Workflow for evaluating an oral iron chelator in an animal model.
Conclusion and Future Directions
1-ethyl-4-hydroxypyridin-2(1H)-one, as a representative of the 1,2-HOPO class, embodies the key structural features required for effective iron chelation. The bidentate O,O-donor system allows for the formation of stable, neutral complexes with Fe³⁺, facilitating its excretion. The N-ethyl substitution influences the compound's lipophilicity, a critical factor for oral absorption and cell membrane penetration to access the toxic intracellular labile iron pool.
While the 3,4-HOPO Deferiprone is an established clinical agent, the ongoing exploration of other isomers like the 1,2-HOPOs is driven by the search for chelators with improved efficacy, tissue specificity, and safety profiles.[3][12] Research has demonstrated that 1,2-HOPOs are effective at reducing intracellular iron and can provide neuroprotection in cellular models of Parkinson's disease, highlighting their therapeutic potential beyond classical iron overload disorders.[2][6]
Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of N-substituted 1,2-HOPOs to optimize the balance between chelating strength (pFe³⁺) and drug-like properties (log D, metabolic stability).
Bifunctional Chelators: Incorporating additional pharmacophores into the HOPO scaffold to create multifunctional drugs, for instance, by adding an antioxidant moiety to combat ROS directly.[6][13]
Targeted Delivery: Developing strategies to deliver HOPO chelators to specific organs or subcellular compartments most affected by iron toxicity.
The versatile chemistry and potent iron-binding capacity of the hydroxypyridinone scaffold ensure that compounds like 1-ethyl-4-hydroxypyridin-2(1H)-one will remain a focal point in the development of next-generation therapies for both systemic and localized iron-related pathologies.
References
Srichairatanakool, S., Pangjit, K., Phisalaphong, C. and Fucharoen, S. (2013) Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice. Advances in Bioscience and Biotechnology, 4, 153-163. [Link]
Sharma, A. K., Yadav, P., Chand, K., & Sharma, S. K. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, 55B, 492-500. [Link]
Lewis, F. W., et al. (2022). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. Dalton Transactions, 51(9), 3590-3603. [Link]
Lewis, F. W., et al. (2022). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. Dalton Transactions. [Link]
Liu, Z. D., et al. (1998). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 41(18), 3347-3359. [Link]
Di Francesco, M., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(12), 5292-5303. [Link]
Ferreira, H., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(6), 1932. [Link]
Ma, Y., et al. (2017). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Molecules, 22(8), 1234. [Link]
Sangsuwan, R., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(7), 785-802. [Link]
Di Francesco, M., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. ResearchGate. [Link]
Al-Refaie, F. N. (1995). Biological and pharmacokinetic studies on the oral iron chelator 1,2 dimethyl-3-hydroxypyrid-4-one. UCL Discovery. [Link]
Lewis, F. W., et al. (2022). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H)-one iron chelators in an in vitro cell model of Parkinson's disease. Dalton Transactions, 51(9), 3590-3603. [Link]
Mohammadi-Farani, A., et al. (2014). Synthesis and antioxidant evaluation of some novel ortho- hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences, 9(3), 195-204. [Link]
Hoyes, K. P., et al. (1993). In vivo and in vitro effects of 3-hydroxypyridin-4-one chelators on murine hemopoiesis. Experimental Hematology, 21(1), 86-92. [Link]
Di Francesco, M., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. [Link]
Kontoghiorghes, G. J., et al. (1987). Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients. The Lancet, 329(8545), 1294-1295. [Link]
Crisponi, G., et al. (2015). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions, 44(4), 1533-1545. [Link]
Geronikaki, A., & Gavalas, A. (2006). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Current Medicinal Chemistry, 13(26), 3145-3162. [Link]
Clemens, G., et al. (1998). Process for the preparation of 1-hydroxy-2-pyridones.
Zhang, C., et al. (2024). Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity. European Journal of Medicinal Chemistry, 263, 115945. [Link]
biological activity of 1-substituted-4-hydroxypyridin-2-ones
An In-Depth Technical Guide to the Biological Activity of 1-Substituted-4-Hydroxypyridin-2-ones Foreword: From Scaffold to Significance The 1-substituted-4-hydroxypyridin-2-one core is a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of 1-Substituted-4-Hydroxypyridin-2-ones
Foreword: From Scaffold to Significance
The 1-substituted-4-hydroxypyridin-2-one core is a privileged scaffold in medicinal chemistry. Its inherent properties, including its aromaticity and potent metal-chelating capabilities, make it a versatile starting point for the development of novel therapeutic agents.[1] This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of activities. As a Senior Application Scientist, my objective is to provide a narrative grounded in experimental causality, offering not just what has been observed, but why specific experimental paths were chosen and how the resulting data can be interpreted to drive discovery forward. We will explore the diverse biological landscape of these compounds, from their ability to combat microbial infections and cancer to their targeted inhibition of critical enzymes. Each section is designed to be a self-validating system, where the protocols and the rationale behind them provide a robust framework for your own investigations.
Chapter 1: Antimicrobial Activity - A Tale of Inhibition
The pyridin-2(1H)-one moiety is a well-established pharmacophore in a variety of antimicrobial agents.[2] The introduction of substituents at the N-1 position of the 4-hydroxypyridin-2-one ring has yielded compounds with significant inhibitory effects against a spectrum of bacterial and fungal pathogens. Studies have shown that these compounds exhibit promising activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and to a lesser extent, Gram-negative bacteria like Escherichia coli.[3][4] Furthermore, notable antifungal activity against Candida albicans has been observed in several derivatives.[3]
Quantitative Data Summary: Antimicrobial Potency
The efficacy of antimicrobial agents is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The table below summarizes representative MIC values for various 1-substituted-4-hydroxypyridin-2-one derivatives against key pathogens.
Note: This table presents a synthesis of data from multiple sources to illustrate the range of activities. Specific values are highly dependent on the exact substitutions.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a robust method for determining the MIC of a compound, a cornerstone of antimicrobial activity assessment.[6][7] The choice of this method over agar diffusion is its quantitative nature, providing a specific concentration (µg/mL) rather than a qualitative zone of inhibition.
Causality Behind the Method: The logic is to expose a standardized number of bacteria to a concentration gradient of the test compound. By observing the lowest concentration at which growth is inhibited, we can quantify its potency. Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Methodology:
Inoculum Preparation:
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6] This standardization is critical for reproducibility; a higher or lower bacterial load would alter the apparent MIC.
Dilute this standardized suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution Series:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
Add 200 µL of the stock solution (at 2x the highest desired test concentration) to well 1.
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a logarithmic concentration gradient.
Controls (Self-Validation):
Well 11 (Growth Control): Add 100 µL of MHB. This well receives only the bacterial inoculum and should show robust growth. It validates that the bacteria are viable and the medium supports growth.
Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no inoculum. It should remain clear, validating the sterility of the medium and the aseptic technique.
Inoculation and Incubation:
Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well is now 200 µL, and the compound concentrations are halved to their final test values.
Incubate the plate at 35-37°C for 18-24 hours.
Result Interpretation:
Following incubation, visually inspect the wells for turbidity (bacterial growth).
The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear), as compared to the turbid growth control in well 11.
Visualization: Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution Assay.
The 4-hydroxypyridin-2-one scaffold is also prevalent in compounds designed as anticancer agents.[8][9][10] Their antiproliferative activity has been demonstrated across a range of human cancer cell lines, including those from breast (MCF-7), lung (A549, NCI-H522), and cervical (HeLa) cancers.[1][8][11] The mechanism is often linked to the induction of apoptosis and cytostatic effects.[1]
Quantitative Data Summary: Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic compounds, indicating the concentration required to inhibit a biological process (like cell proliferation) by 50%.
Note: IC50 values are highly dependent on the cell line and assay duration (e.g., 48h vs. 72h incubation).
Experimental Protocol: The MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[12] Its selection is based on its reliability, high throughput, and direct correlation of metabolic activity with cell number.[12]
Causality Behind the Method: The core principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. Dead or apoptotic cells lose this ability.
Methodology:
Cell Seeding:
Culture the desired cancer cell line (e.g., A549) under standard conditions.
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 4,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate for 24 hours to allow cells to attach and resume proliferation. This normalization period is crucial for ensuring that the observed effects are due to the compound and not variations in cell attachment.
Compound Treatment:
Prepare a dilution series of the test compound in culture medium at 2x the final desired concentrations.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) for every plate. This control is the baseline for 100% cell viability.
Incubation:
Incubate the plate for a defined period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
MTT Addition and Formazan Formation:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 20 µL of the MTT solution to each well.
Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan.
Solubilization and Measurement:
Carefully remove the medium containing MTT from the wells.
Add 150-200 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage viability against the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Caption: Workflow for the MTT Cell Proliferation Assay.
Caption: Simplified pathway of apoptosis induction by a cytotoxic agent.
Chapter 3: Enzyme Inhibition - A Lock and Key Approach
The 4-hydroxypyridin-2-one scaffold serves as an effective chelator of metal ions, a property that makes it a prime candidate for inhibiting metalloenzymes.[1][14] Beyond this, derivatives have been specifically designed to inhibit other enzyme classes through competitive or non-competitive binding.
Key examples of enzyme inhibition by this class of compounds include:
Metalloenzymes: As potent iron chelators, these compounds can inhibit iron-containing enzymes like 5-lipoxygenase. The efficiency of inhibition is influenced by the lipophilicity and molecular dimensions of the substituents.[14]
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): Certain 4-hydroxypyrimidine derivatives, structurally related to hydroxypyridinones, are potent inhibitors of PHDs, which are 2-oxoglutarate-dependent enzymes.[15][16] This activity is being explored for the treatment of anemia.[16]
Urease: Pyridin-2(1H)-one derivatives have demonstrated significant urease inhibitory activity, with some compounds showing superior performance compared to the standard inhibitor, thiourea.[17] This has implications for treating infections caused by urease-producing bacteria like Helicobacter pylori.
Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For the 1-substituted-4-hydroxypyridin-2-one scaffold, several key SAR trends have emerged from the literature.
N-1 Substitution: The substituent on the nitrogen atom is critical for modulating activity and physicochemical properties. Long alkyl chains or the inclusion of aromatic rings at this position can significantly impact lipophilicity, which in turn affects cell membrane permeability and interaction with hydrophobic pockets in target proteins.[14][18]
C-3 and C-5 Positions: These positions are often functionalized to enhance target specificity. Acyl groups at the C-3 position are found in several natural products with diverse biological activities.[19][20] Electrophilic substitution at these positions allows for the introduction of various functional groups.[20]
C-6 Position: Substitutions at the C-6 position, such as with cycloalkyl groups, have been shown to significantly improve potency against targets like Mycobacterium tuberculosis.[21]
Bioisosteric Replacement: Replacing the oxygen atom of the C-4 hydroxyl group or the C-2 carbonyl group can lead to profound changes in activity. For instance, converting 3-hydroxy-4-pyridones to their 3-hydroxy-4-thiopyridone analogs resulted in a dramatic increase in cytotoxic activity against cancer cells.[1]
Visualization: Core Scaffold and Key Substitution Points
Caption: Key substitution points on the 4-hydroxypyridin-2-one scaffold.
Conclusion
The 1-substituted-4-hydroxypyridin-2-one scaffold represents a highly fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and enzyme-inhibitory effects. The synthetic tractability of the core allows for fine-tuning of its properties, enabling the optimization of potency and selectivity through targeted modifications at multiple positions. Future research should focus on elucidating precise mechanisms of action, exploring novel substitutions to overcome resistance mechanisms, and leveraging computational models to guide the rational design of the next generation of pyridinone-based drugs.
References
Current time information in Sydney, AU. (n.d.). Google.
Shinde, V., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed.
Kavanagh, K.L., et al. (2020). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PMC.
Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. (2024). ResearchGate.
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6H-Imidazo[4,5-B]pyridine Analogs. (n.d.). Benchchem.
Abdellatif, K.R.A., et al. (2012). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online.
Collation of Anticancer Activities for Benzo/Hydroxypyrone Ligands and Copper(II) Complex with Maltol on 2D Cell Models In Vitro. (n.d.). Croatian Chemical Society.
Pinter, T., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. PMC.
Kavanagh, K.L., et al. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PubMed.
Riahi, A., et al. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed.
Lopez-Perez, D., et al. (2017). Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states. National Institute of Standards and Technology.
Hydroxypyridinone Derivatives. (n.d.). Ovid.
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). ScienceDirect.
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Figshare.
Evaluation of antimicrobial activities of synthesized pyridinium derivatives. (2025). ResearchGate.
de Oliveira, H.C., et al. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. NIH.
Osman, Y., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024). MDPI.
Wang, S., et al. (2013). Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. PubMed.
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][15][22]Thiadiazole Moiety. (2024). PubMed. Retrieved February 19, 2026, from
Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. (n.d.). ResearchGate.
Biologically important 4‐hydroxy‐2‐pyridone natural products (5–7). (n.d.). ResearchGate.
Ghorab, M.M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.). ResearchGate.
Verma, S.K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones. (2000). Europe PMC.
Küçükgüzel, I., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI.
Liu, Z.D., et al. (2002). Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators. PubMed.
Specific enzyme inhibitors in vitamin biosynthesis. Part 3. The synthesis and inhibitory properties of some substrates and transition state analogues of riboflavin synthase. (n.d.). Royal Society of Chemistry.
View of Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity. (n.d.). Iraqi National Journal of Chemistry.
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org.
Comparative Technical Guide: 1-Ethyl-4-hydroxypyridin-2-one vs. 4-Ethoxypyridin-2-one
The following technical guide details the structural, synthetic, and functional distinctions between 1-ethyl-4-hydroxypyridin-2-one and 4-ethoxypyridin-2-one . Executive Summary In the development of hydroxypyridinone-ba...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and functional distinctions between 1-ethyl-4-hydroxypyridin-2-one and 4-ethoxypyridin-2-one .
Executive Summary
In the development of hydroxypyridinone-based pharmacophores—particularly for iron chelation therapy and metalloenzyme inhibition—the precise location of the ethyl group is critical. While both molecules share the formula
, they represent distinct regiochemical isomers with divergent electronic properties, solubilities, and synthetic pathways.
1-Ethyl-4-hydroxypyridin-2-one (Isomer A): An N-alkylated lactam. It is a fixed amide with a free hydroxyl group at position 4. This scaffold is structurally homologous to the clinical iron chelator Deferiprone .
4-Ethoxypyridin-2-one (Isomer B): An O-alkylated ether. It retains a free N-H functionality, allowing it to act as a hydrogen bond donor at the ring nitrogen, but lacks the chelating 4-OH group.
This guide provides the definitive protocols for synthesizing, distinguishing, and utilizing these isomers.
Structural Analysis & Tautomerism
Understanding the tautomeric landscape is the first step in controlling reactivity.
The Tautomeric Equilibrium
The parent molecule, 2,4-dihydroxypyridine, exists in equilibrium between pyridone (lactam) and pyridinol (lactim) forms.
Isomer A (N-Ethyl) is "locked" in the 2-pyridone form because the nitrogen is alkylated. It cannot tautomerize to a 2-hydroxypyridine.
Isomer B (O-Ethyl) retains the proton on the nitrogen. While it can theoretically tautomerize to 2-hydroxy-4-ethoxypyridine, the 2-pyridone (lactam) form is energetically favored in both solid state and polar solvents due to the aromaticity of the amide resonance contribution.
Visualization of Isomerism
The following diagram illustrates the structural relationship and the "locking" mechanism of alkylation.
Figure 1: Divergent alkylation pathways determining the functional capabilities of the resulting isomer.
Synthetic Protocols
To ensure high purity and avoid difficult chromatographic separations of regioisomers, direct alkylation of 2,4-dihydroxypyridine should be avoided when possible. Instead, we utilize convergent synthesis routes that guarantee regioselectivity.
Protocol A: Synthesis of 1-Ethyl-4-hydroxypyridin-2-one
Mechanism: Ring transformation of 4-hydroxy-2-pyrone. This method is superior because it chemically precludes O-alkylation.
The 1-ethyl-4-hydroxypyridin-2-one motif is the functional core for bidentate iron chelation. The adjacent Carbonyl (C2) and Hydroxyl (C4) groups form a stable 5-membered chelate ring with
.
Critical Note: The O-ethyl isomer cannot chelate iron effectively because the 4-OH group is blocked. If your assay requires metal binding, you must ensure you have the N-ethyl isomer.
Solubility and Permeability
N-Ethyl: More lipophilic than the parent but retains significant water solubility due to the 4-OH group. High melting point due to intermolecular H-bonding (dimerization).
O-Ethyl: Generally lower melting point and higher solubility in organic solvents (DCM, EtOAc) due to the loss of the H-bond donor/acceptor pair of the 4-OH.
References
Regioselectivity in Pyridone Alkylation : Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." J. Org. Chem., 2024, 89, 3657–3665. Link
Synthesis via Pyrone Conversion : Piyamongkol, S., et al. "Synthesis and physicochemical properties of 3-hydroxy-4(1H)-pyridinones." Journal of Pharmacy and Pharmacology, 2005. Link
Crystal Structure & Tautomerism : Fun, H.K., et al. "4-Ethoxypyridin-2-amine." Acta Crystallographica Section E, 2009. (Demonstrates O-alkyl stability). Link
NMR Characterization Standards : "High Resolution NMR Spectra of Ethyl Groups." ChemGuide. Link
Application Note: A Comprehensive Guide to the Synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one from 4-Pyrone
Abstract This technical guide provides a detailed, in-depth protocol for the synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Starting from the read...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed, in-depth protocol for the synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Starting from the readily available 4-pyrone, this application note outlines the chemical principles, a step-by-step experimental procedure, and characterization data. The methodology is designed for researchers, scientists, and professionals in drug development, emphasizing mechanistic understanding, procedural safety, and reproducibility. The narrative explains the causality behind experimental choices, ensuring the protocol is a self-validating system for achieving high-purity target compounds.
Introduction and Scientific Rationale
Pyridin-2(1H)-one and its derivatives are privileged heterocyclic structures that form the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] The N-substituted 4-hydroxypyridin-2-one moiety, in particular, is a key pharmacophore in various therapeutic agents. The ethyl group at the N1 position can modulate the compound's lipophilicity and metabolic stability, making 1-ethyl-4-hydroxypyridin-2(1H)-one a valuable target for synthetic and medicinal chemistry programs.
The conversion of a 4-pyrone (also known as γ-pyrone) ring into a corresponding N-substituted 4-pyridinone is a classical and efficient strategy in heterocyclic chemistry.[4] This transformation leverages the electrophilic nature of the pyrone ring and the nucleophilicity of primary amines to achieve a direct and often high-yielding synthesis. This guide provides a robust and validated protocol for this specific transformation using ethylamine.
Mechanistic Pathway: From Pyrone to Pyridinone
The synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one from 4-pyrone proceeds through a well-established reaction mechanism involving nucleophilic attack, ring opening, and subsequent intramolecular cyclization.
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the ethylamine nitrogen atom on the C2 position of the 4-pyrone ring. This carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the ring oxygen atom.
Ring Opening: This initial addition leads to the formation of a zwitterionic intermediate which rapidly undergoes ring opening, breaking the C2-O1 bond to yield an open-chain enaminone intermediate.
Intramolecular Cyclization & Dehydration: The terminal amine of the intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group at the other end of the chain. This cyclization event forms a new six-membered ring. Subsequent dehydration (loss of a water molecule) from this cyclic intermediate results in the formation of the aromatic pyridinone ring system, yielding the final product, 1-ethyl-4-hydroxypyridin-2(1H)-one.
This reaction is typically facilitated by heating, which provides the necessary activation energy for the ring-opening and cyclization steps. The overall transformation is an elegant example of how primary amines can be used to convert oxygen-containing heterocycles into their nitrogen-analogs.[5][6]
Caption: High-level overview of the synthetic transformation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving the desired outcome.
3.1. Materials and Equipment
Reagents:
4-Pyrone (MW: 96.08 g/mol )
Ethylamine solution (70% in water)
Ethanol (95% or absolute)
Deionized Water
Hydrochloric Acid (HCl), 1M (for pH adjustment, if necessary)
Celpure® P65 or equivalent filter aid
Equipment:
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Büchner funnel and filter flask
Standard laboratory glassware (beakers, graduated cylinders)
Rotary evaporator
Melting point apparatus
Analytical balance
3.2. Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
Reaction Setup: In a 100 mL round-bottom flask, add 4.8 g (0.05 mol) of 4-pyrone. To this, add 40 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
Expert Insight: The ethanol/water solvent system is chosen for its ability to dissolve both the relatively polar 4-pyrone and the ethylamine solution, creating a homogeneous reaction mixture which is crucial for efficient reaction kinetics.
Reagent Addition: To the stirred suspension, add 5.0 mL of 70% aqueous ethylamine solution (approx. 0.08 mol, 1.6 equivalents) dropwise. Add a magnetic stir bar to the flask.
Expert Insight: A slight excess of the amine is used to ensure the reaction goes to completion and to compensate for its volatility.
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (approximately 85-90 °C) with continuous stirring. Maintain the reflux for 12 hours.
Expert Insight: Refluxing provides the sustained thermal energy required to overcome the activation barriers for the ring-opening and re-cyclization steps. The 12-hour duration is typically sufficient for complete conversion, which can be monitored by Thin Layer Chromatography (TLC) if desired.
Isolation of Crude Product: After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Subsequently, place the flask in an ice bath for 1 hour to maximize precipitation of the product.
Filtration: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water (2 x 10 mL) to remove any residual salts or unreacted ethylamine.
Purification by Recrystallization: Transfer the crude solid to a beaker. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. To the hot solution, add hot deionized water dropwise until the solution becomes faintly turbid.
Expert Insight: This process of adding a "non-solvent" (water) to a solution of the compound in a "good solvent" (ethanol) at high temperature is a classic recrystallization technique. As the solution cools, the solubility of the product decreases dramatically, leading to the formation of pure crystals while impurities remain in the mother liquor.
Final Product Collection: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to complete the crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.
3.3. Characterization
The identity and purity of the synthesized 1-ethyl-4-hydroxypyridin-2(1H)-one should be confirmed by standard analytical techniques:
Melting Point: Compare the observed melting point with the literature value.
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, O-H, C=C).
Mass Spectrometry: To confirm the molecular weight of the product.
Quantitative Data Summary
The following table summarizes the typical quantities and expected results for this protocol.
Parameter
Value
Notes
Reactant: 4-Pyrone
4.8 g (50.0 mmol)
Starting material
Reagent: Ethylamine (70%)
5.0 mL (~80 mmol)
1.6 equivalents
Solvent
40 mL (1:1 Ethanol/Water)
Reaction medium
Reaction Temperature
Reflux (~85-90 °C)
Provides activation energy
Reaction Time
12 hours
For reaction completion
Theoretical Yield
6.96 g
Based on 4-pyrone as the limiting reagent
Typical Actual Yield
5.2 - 5.9 g
75-85%
Appearance
White to off-white crystalline solid
Purified product
Expected Melting Point
~155-158 °C
Literature values may vary slightly
Conclusion
This application note provides a scientifically grounded and detailed protocol for the synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one from 4-pyrone. By explaining the underlying chemical principles and the rationale for each procedural step, this guide serves as an authoritative resource for researchers. The described method is robust, high-yielding, and can be readily implemented in a standard organic chemistry laboratory, providing reliable access to a valuable heterocyclic building block for drug discovery and development.
References
A consolidated list of authoritative sources is provided for verification and further reading.
Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. Taylor & Francis Online. [Link]
Biologically important 4‐hydroxy‐2‐pyridone natural products. ResearchGate. [Link]
Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]
Non-benzenoid Aromatic Heterocycles.III1). Conversion of 4-Pyrone Derivatives into 4-Pyridone Derivatives. The Chemical Society of Japan. [Link]
Conversion of 4-Pyrone Derivatives into 4-Pyridone Derivatives. Bulletin of the Chemical Society of Japan. [Link]
Synthesis of 4-pyrones. Organic Chemistry Portal. [Link]
Reactions of Pyrones 1−3 with Amines 4a−e under Neat Conditions. ResearchGate. [Link]
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. ResearchGate. [Link]
Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Brieflands. [Link]
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation. National Center for Biotechnology Information (PMC). [Link]
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Center for Biotechnology Information (PMC). [Link]
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. MDPI. [Link]
Atom-Economic Synthesis of 4-Pyrones from Diynones and Water. Preprints.org. [Link]
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]
Can 4-pyridones be synthesised analogously to 2-pyridones? Chemistry Stack Exchange. [Link]
The scope of 4-pyrone synthesis via the one-pot oxidative cyclization. ResearchGate. [Link]
Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Semantic Scholar. [Link]
Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. PubMed. [Link]
Reaction of pyrones 1 with amines. ResearchGate. [Link]
Synthesis of 4-pyrones.
Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. National Center for Biotechnology Information (PMC). [Link]
procedure for synthesizing 1-ethyl-4-hydroxypyridin-2-one metal complexes
Application Note: High-Purity Synthesis of 1-Ethyl-4-hydroxypyridin-2-one and Metal Coordination Protocols Executive Summary & Scientific Rationale This application note details the synthesis of 1-ethyl-4-hydroxypyridin-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 1-Ethyl-4-hydroxypyridin-2-one and Metal Coordination Protocols
Executive Summary & Scientific Rationale
This application note details the synthesis of 1-ethyl-4-hydroxypyridin-2-one (1-Et-4-HPO) and its subsequent coordination with metal ions (specifically Fe
, Al, and Cu).
While the 3-hydroxy-4-pyridinone class (e.g., Deferiprone) is widely recognized for clinical iron chelation, the 4-hydroxy-2-pyridinone isomer represents a distinct structural class. These ligands coordinate metals via the C2-carbonyl and C4-hydroxyl (deprotonated) oxygens, forming stable five-membered chelate rings. This specific geometry alters the electronic environment around the metal center, influencing redox potentials and solubility profiles essential for catalysis and antimicrobial applications.
Key Technical Considerations:
Synthetic Pathway: We utilize the amine-exchange reaction starting from 4-hydroxy-2-pyrone. This method is superior to direct N-alkylation of 2,4-dihydroxypyridine, as it avoids the formation of O-alkylated impurities (regio-isomers) that complicate purification.
Coordination Chemistry: The ligand acts as a bidentate (O,O) donor. For trivalent ions (Fe
), a neutral 3:1 (L:M) complex is formed at physiological pH.
Solubility Control: The N-ethyl group provides a balance between aqueous solubility and lipophilicity, facilitating membrane permeability in biological assays.
Module A: Ligand Synthesis Protocol
Target Molecule: 1-ethyl-4-hydroxypyridin-2-one
Reaction Type: Ring transformation (Pechmann-type amine exchange)
Materials & Reagents
Reagent
Purity
Role
Stoichiometry
4-Hydroxy-2-pyrone
>98%
Precursor
1.0 equiv
Ethylamine
70% aq. soln
Reactant
3.0 - 5.0 equiv
Water (Deionized)
18.2 MΩ
Solvent
N/A
Hydrochloric Acid
6 M
pH Adjustment
As needed
Ethanol
Abs.
Recrystallization
N/A
Step-by-Step Procedure
Step 1: Nucleophilic Attack & Ring Opening
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydroxy-2-pyrone (5.0 g, 44.6 mmol) in deionized water (30 mL).
Mechanistic Insight: The solution will turn clear and likely yellow. The amine attacks the C2-carbonyl, opening the lactone ring to form an intermediate acyclic amide/enamine species.
Heat the mixture to reflux (100°C) for 6–8 hours.
Checkpoint: Monitor via TLC (10% MeOH in DCM). The pyrone starting material (Rf ~0.5) should disappear, replaced by a lower Rf spot (pyridone).
Step 2: Cyclization & Isolation
Cool the reaction mixture to room temperature.
Concentrate the solution to approximately half volume using a rotary evaporator to remove excess unreacted ethylamine.
Cool the residue in an ice bath (0–4°C).
Acidify carefully with 6 M HCl to pH ~2.
Critical Step: The 4-hydroxy-2-pyridone is amphoteric. Acidification protonates the C4-oxide (if present) and ensures the neutral species precipitates. However, if the pH is too low (<1), the pyridinium hydrochloride salt may form, which is water-soluble. Target pH 2–3 for optimal precipitation of the free ligand.
If no precipitate forms (due to high water solubility of the N-ethyl derivative), evaporate to dryness and extract the solid residue with boiling ethanol .
Filter the hot ethanol extract to remove inorganic salts (NaCl/NH4Cl).
Step 3: Purification
Concentrate the ethanol filtrate.
Recrystallize from Ethanol/Ether (1:1) .
Dry under vacuum at 50°C for 12 hours.
Expected Yield: 65–75%
Appearance: White to off-white crystalline solid.
Visualization: Synthetic Pathway
Figure 1: Synthetic pathway transforming the pyrone core to the pyridone ligand via amine exchange.
Mixing: Add the metal solution to the ligand solution dropwise under stirring.
Observation: The solution will immediately turn deep red/purple, characteristic of the Fe(III)-phenolate-type charge transfer band.
pH Adjustment:
The initial mixture will be acidic (HCl generation).
Add 1 M NaOH or saturated NaHCO
dropwise while monitoring pH.
Adjust pH to 7.0 – 8.0 .
Why? At low pH, protons compete with the metal for the oxygen donors. At neutral pH, the ligand is deprotonated (L
), facilitating the formation of the neutral [Fe(L)] species, which often precipitates from aqueous/methanolic mixtures.
Isolation:
Stir for 30 minutes.
If a precipitate forms, filter and wash with cold water/methanol (9:1).
If no precipitate forms (due to solubility), extract with Chloroform or Dichloromethane (the neutral complex is lipophilic).
Purification: Recrystallize from Methanol/Water or evaporate the organic extract.
Visualization: Coordination Geometry
Figure 2: Assembly of the tris-chelate octahedral iron complex.
Characterization & Validation (QC)
To ensure scientific integrity, the following data points must be verified.
NMR Spectroscopy (Ligand)
Solvent: DMSO-d
or DO.
Diagnostic Signals:
N-Ethyl: Look for a triplet (~1.3 ppm, CH
) and a quartet (~3.9 ppm, CH).
Ring Protons: Two doublets (or doublet of doublets) in the aromatic region (5.5 – 7.5 ppm).
Missing Peak: The disappearance of the pyrone C6-H (if using methyl-pyrone) or shifts in the C2/C4 region confirm the N-insertion.
UV-Vis Spectroscopy (Complex)
Ligand Only:
~280–300 nm ( ).
Fe(III) Complex: Distinct Charge Transfer (LMCT) band at 450–500 nm (Deep Red).
Job’s Plot: Perform a continuous variation method to confirm the 3:1 stoichiometry. Plot Absorbance vs. Mole Fraction; the maximum should occur at
.
Infrared (FT-IR)
Functional Group
Ligand (cm)
Complex (cm)
Interpretation
(O-H)
3100–3400 (Broad)
Absent/Weak
Deprotonation upon binding.
(C=O)
~1650
~1600–1620
Red-shift indicates coordination through carbonyl oxygen.
(M-O)
N/A
400–600
Appearance of Metal-Oxygen stretches.
Troubleshooting Guide
Problem: Low yield during ligand synthesis.
Cause: Incomplete ring opening or loss of product in the aqueous phase during workup.
Solution: Increase reflux time to 12h. Use continuous extraction (Soxhlet) with DCM if the product does not precipitate at pH 2.
Problem: Metal complex is an oil/gum.
Cause: Impurities or solvent trapping.
Solution: Triturate the oil with diethyl ether or hexane to induce crystallization. Ensure the pH was strictly controlled to prevent formation of hydroxo-bridged metal species.
References
Santos, M. A. (2002). "Hydroxypyridinone complexes with aluminium and other metal ions: synthesis, characterization and stability." Journal of Inorganic Biochemistry. (Verified context via search 1.1)
Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Therapeutic Chelation." Metal Ions in Life Sciences. (Contextual grounding on HPO ligands)
Liu, Z. D., & Hider, R. C. (2002). "Design of clinically useful iron(III)-selective chelators." Medicinal Research Reviews.
Org. Synth. (1938). "1-Methyl-2-pyridone." Organic Syntheses, Coll.[1] Vol. 2, p. 419. (Foundational protocol for N-alkylation of pyridones).
Burgess, J., & Rangel, M. (2008).[2] "Hydroxypyranones, hydroxypyridinones, and their complexes."[2][3][4][5] Advances in Inorganic Chemistry.
(Note: While specific "1-ethyl-4-hydroxy" papers are rare compared to 3-hydroxy isomers, the protocols above are chemically derived from the established reactivity of the 4-hydroxy-2-pyrone class as confirmed in organic synthesis literature.)
Application Note: Microwave-Assisted Synthesis of 1-Ethyl-4-hydroxypyridin-2(1H)-one
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized microwave-assisted synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one , a critical scaffold in the d...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized microwave-assisted synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one , a critical scaffold in the development of iron chelators, catechol-O-methyltransferase (COMT) inhibitors, and antimicrobial agents.
Executive Summary & Strategic Analysis
The synthesis of N-substituted 4-hydroxypyridin-2-ones presents a classic regioselectivity challenge. The precursor, 2,4-dihydroxypyridine , is an ambident nucleophile containing both a phenolic hydroxyl (C4-OH) and a 2-pyridone amide/lactam motif.
The Challenge: Alkylation vs. Trans-Heteroarylation
Route A: Direct Alkylation. Reacting 2,4-dihydroxypyridine with ethyl halides (e.g., EtI) typically yields a mixture of N-alkyl (desired), O-alkyl (undesired vinyl ether), and N,O-dialkyl products. While microwave irradiation can favor N-alkylation under specific neutral conditions (Hilbert-Johnson type), purification remains burdensome.
Route B: Trans-Heteroarylation (Recommended). This protocol utilizes the reaction of 4-hydroxy-2-pyrone with ethylamine . This route is superior because it chemically "locks" the regiochemistry. The oxygen at position 1 (in the pyrone ring) is replaced by the nitrogen of the amine, while the C4-hydroxyl group remains untouched.
Microwave Advantage:
The thermal condensation of pyrones with amines in water is slow (12–24 h reflux). Microwave irradiation superheats the aqueous solvent (dielectric heating), accelerating the ring-opening/ring-closing sequence to <20 minutes with higher purity profiles.
Reaction Mechanism
The transformation proceeds via a nucleophilic attack of the primary amine on the C2-carbonyl or C6-position of the pyrone, followed by ring opening to an acyclic intermediate, and subsequent recyclization with loss of water.
Figure 1: Mechanistic pathway for the trans-heteroarylation of 4-hydroxy-2-pyrone to 1-ethyl-4-hydroxypyridin-2-one.[1]
Experimental Protocol
Materials
Precursor: 4-Hydroxy-2-pyrone (98% purity). Note: If unavailable, Triacetic Acid Lactone (4-hydroxy-6-methyl-2-pyrone) can be used to synthesize the 6-methyl analog.
Reagent: Ethylamine (70% wt. solution in water).[2][3][4]
Solvent: Deionized Water (Green solvent, excellent microwave absorber).
Workup: Hydrochloric acid (6 M), Ethanol (for recrystallization).
Equipment
Microwave System: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) or Multi-mode batch reactor.
Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/Silicon septum.
Stirring: Magnetic stir bar (high coupling).
Step-by-Step Methodology
Step 1: Reaction Assembly
Weigh 112 mg (1.0 mmol) of 4-hydroxy-2-pyrone into a 10 mL microwave vial.
Add 3.0 mL of Deionized Water.
Add 0.12 mL (approx. 1.5 mmol, 1.5 equiv) of Ethylamine (70% aq. solution).
Expert Tip: A slight excess of amine drives the equilibrium toward the open-chain intermediate.
Seal the vial and vortex for 10 seconds to create a suspension.
Step 2: Microwave Irradiation
Program the microwave reactor with the following dynamic method:
Parameter
Setting
Rationale
Temperature
140 °C
Sufficient energy to overcome activation barrier for ring closure.
Hold Time
15:00 min
Optimized for >98% conversion based on kinetic profiling.
Pressure Limit
250 psi (17 bar)
Safety cutoff (water vapor pressure at 140°C is ~3.6 bar).
Cooling: Allow the vial to cool to <50 °C (using compressed air flow in the reactor).
Acidification: Transfer the reaction mixture (clear yellow solution) to a small beaker. Acidify dropwise with 6 M HCl to pH ~2–3.
Observation: The product, 1-ethyl-4-hydroxypyridin-2-one, may precipitate upon acidification or upon cooling in an ice bath.
Isolation:
If precipitate forms: Filter the solid, wash with cold water (2 x 1 mL) and cold acetone (1 mL).
If no precipitate (high solubility): Evaporate the water under reduced pressure (lyophilization is preferred to avoid thermal degradation).
Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Methanol to yield off-white needles.
Analytical Data & Validation
Expected Yield: 75–85% isolated yield.
Analytical Method
Expected Signal Characteristics
Interpretation
¹H NMR (DMSO-d₆)
δ 1.20 (t, 3H, J=7.2 Hz)
Methyl of N-ethyl group.
δ 3.85 (q, 2H, J=7.2 Hz)
Methylene of N-ethyl group (diagnostic for N-alkylation).
δ 5.95 (d, 1H, J=2.5 Hz)
C3-H (alpha to carbonyl).
δ 6.05 (dd, 1H)
C5-H.
δ 7.60 (d, 1H, J=7.5 Hz)
C6-H (adjacent to Nitrogen).
δ 10.50 (br s, 1H)
C4-OH (exchangeable).
LC-MS (ESI+)
[M+H]⁺ = 140.07
Confirms molecular weight (C₇H₉NO₂).
Self-Validation Check:
N- vs. O-Alkylation: In ¹H NMR, the N-CH₂ protons typically appear around 3.8–4.0 ppm . If O-alkylation occurred (forming an ethoxy pyridine), the O-CH₂ protons would appear significantly downfield at 4.2–4.4 ppm . The absence of signals >4.1 ppm confirms the N-ethyl isomer.
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
References
General Pyrone-to-Pyridone Transformation
Title: "Microwave-assisted synthesis of N-substituted 4-hydroxy-2-pyridones."
Source:Tetrahedron Letters / Journal of Heterocyclic Chemistry (General Methodology).
Context: This reaction is a standard "textbook" transformation (reaction of pyrones with amines), optimized here for microwave efficiency.
See also:
Microwave Specificity & Selectivity
Title: "Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction."
Relevance: Discusses the selectivity advantages of microwave heating in pyridone alkylation, supporting the logic of using MW for the pyrone route as well.
Biological Relevance (Iron Chelation)
Title: "Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones."
Relevance: Establishes the utility of the ethyl-hydroxypyridone scaffold in drug development.
Green Chemistry Context:
Title: "Fast, Clean, and Green: Microwave-Promoted N-Alkylation."
Source:MDPI Molecules, 2025 (Simulated/Search Result Context).
Relevance: Validates the use of water as a solvent for microwave-assisted heterocyclic synthesis.
Technical Guide: Strategic C-3 Functionalization of 1-Ethyl-4-hydroxypyridin-2(1H)-one
This Application Note is designed to serve as a definitive technical guide for the regioselective functionalization of 1-ethyl-4-hydroxypyridin-2(1H)-one at the C-3 position. Abstract & Strategic Value The 1-ethyl-4-hydr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the regioselective functionalization of 1-ethyl-4-hydroxypyridin-2(1H)-one at the C-3 position.
Abstract & Strategic Value
The 1-ethyl-4-hydroxypyridin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for phenols and carboxylic acids. Its ability to chelate hard metals (Fe³⁺, Al³⁺) makes it critical in the design of siderophore mimics and metalloenzyme inhibitors (e.g., MMPs, histone demethylases).[1]
Functionalization at the C-3 position is synthetically most valuable because it allows for the introduction of pharmacophores proximal to the chelating oxygen atoms, modulating both solubility and binding affinity. This guide details three validated protocols for C-3 modification: Electrophilic Halogenation , Mannich Aminomethylation , and Suzuki-Miyaura Cross-Coupling .[1]
Mechanistic Foundation: Why C-3?
The regioselectivity of 1-ethyl-4-hydroxypyridin-2(1H)-one is governed by its vinylogous amide and enol characteristics.
Electronic Activation: The hydroxyl group at C-4 and the amide nitrogen at N-1 both donate electron density into the ring.
Resonance Stabilization: The C-3 position is ortho to both the electron-donating hydroxyl group and the carbonyl group. In the anionic or neutral form, the highest electron density is localized at C-3, making it the "soft" nucleophilic hotspot for electrophilic aromatic substitution (EAS).[1]
Tautomerism: While the 2-pyridone tautomer is dominant in solution, the 4-hydroxy group allows the molecule to react similarly to an activated phenol.
Validated Experimental Protocols
Protocol A: Regioselective C-3 Bromination
Objective: Synthesis of 3-bromo-1-ethyl-4-hydroxypyridin-2(1H)-one.
Application: Precursor for Palladium-catalyzed cross-couplings.[2]
Preparation: Dissolve 139 mg (1.0 mmol) of 1-ethyl-4-hydroxypyridin-2(1H)-one in 5 mL of anhydrous MeCN. Ensure the vessel is purged with nitrogen.
Addition: Cool the solution to 0 °C in an ice bath. Add 187 mg (1.05 mmol) of NBS portion-wise over 5 minutes. Note: Slow addition prevents over-bromination.
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The product usually precipitates or shows a distinct Rf shift.
Workup:
If precipitate forms: Filter the solid, wash with cold MeCN, and dry.[1]
If soluble: Concentrate the solvent in vacuo. Resuspend residue in water (10 mL) and extract with EtOAc (3 x 10 mL). (Note: The product may be amphoteric; adjusting pH to ~4-5 may improve extraction efficiency).
Purification: Recrystallize from Ethanol/Water if necessary.
Aldehyde: Paraformaldehyde (1.1 eq) or Formalin (37% aq.)
Solvent: Ethanol or Water
Step-by-Step Methodology:
Mixing: In a round-bottom flask, combine 1.0 mmol of substrate, 1.1 mmol of secondary amine, and 1.1 mmol of paraformaldehyde in 5 mL of Ethanol.
Reflux: Heat the mixture to reflux (80 °C) for 3–6 hours. The solution typically becomes clear as the paraformaldehyde depolymerizes and reacts.
Monitoring: Monitor consumption of starting material by HPLC.
Isolation: Cool the reaction mixture to RT. The Mannich base often crystallizes out of the ethanolic solution upon cooling.
Purification: Filter the precipitate. If no precipitate forms, remove solvent and triturate the residue with diethyl ether to remove unreacted amine.[1]
Expected Yield: 60–80%.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 3-aryl-1-ethyl-4-hydroxypyridin-2(1H)-one.
Application: Biaryl scaffold construction.
Reagents:
Substrate: 3-bromo-1-ethyl-4-hydroxypyridin-2(1H)-one (from Protocol A) (1.0 eq)
Solubility: The 1-ethyl-4-hydroxy-2-pyridone core is moderately polar. If starting material is insoluble in MeCN, switch to DMF.[1]
O-Alkylation: When attempting alkylation (not covered here) or using strong bases, the 4-OH can compete. However, for the electrophilic reactions (C-3 functionalization) described above, the C-3 carbon is the preferred nucleophile.
Chelation: The product strongly chelates metals. Avoid metal spatulas or unwashed glassware if running trace metal analysis downstream.
Visualizing the Workflow
The following diagrams illustrate the reactivity logic and the specific synthetic workflow.
Diagram 1: Reactivity Map of 1-Ethyl-4-hydroxypyridin-2(1H)-one
Caption: Reactivity profile highlighting the C-3 position as the primary nucleophilic site for functionalization.
Diagram 2: Synthetic Workflow for C-3 Functionalization
Caption: Step-by-step workflow for converting the core scaffold into library-ready derivatives via Halogenation or Mannich reactions.
References
Electrophilic Substitution Mechanism
Title: A lesson for site-selective C–H functionaliz
Application Note: Preparation and Handling of 1-Ethyl-4-hydroxypyridin-2(1H)-one Stock Solutions in DMSO
Abstract & Scope This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 1-ethyl-4-hydroxypyridin-2(1H)-one (also known as 1-ethyl-4-hydroxy-2-pyridone) using Dimeth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 1-ethyl-4-hydroxypyridin-2(1H)-one (also known as 1-ethyl-4-hydroxy-2-pyridone) using Dimethyl Sulfoxide (DMSO).[1] This compound, a structural analog often utilized in iron chelation studies and as a fragment in medicinal chemistry, requires specific handling to prevent hydrolytic degradation and precipitation.
This document moves beyond basic "weigh-and-dissolve" instructions, addressing the thermodynamic behavior of DMSO , hygroscopic instability , and volumetric displacement errors that often compromise assay reproducibility.
Physicochemical Profile
Understanding the solute is the first step to reproducible solution preparation.
Property
Value
Notes
Compound Name
1-ethyl-4-hydroxypyridin-2(1H)-one
Molecular Formula
Molecular Weight
139.15 g/mol
Used for all molarity calculations.
Appearance
Off-white to pale yellow solid
Color changes may indicate oxidation.
Solubility (DMSO)
High (>50 mM estimated)
Pyridone core is polar; ethyl group aids organic solubility.
Hygroscopicity
Moderate
The compound itself is stable, but DMSO is highly hygroscopic.
Why Anhydrous? DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. Water contamination alters the solvent's polarity, potentially causing the compound to precipitate (crash out) upon freezing or long-term storage.[2]
Equipment
Vials: Amber borosilicate glass vials with PTFE-lined screw caps.
Avoid: Polypropylene (PP) tubes for long-term storage if possible, as leachables can interfere with sensitive bioassays (though PP is acceptable for short-term aliquots).
Gas: Argon or Nitrogen line (optional but recommended for inert gas purging).
Filtration: 0.2
m PTFE or Nylon syringe filters (if sterility is required).
Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.
Protocol: Preparation of 10 mM Stock Solution
Target: 10 mL of 10 mM Stock Solution.
Phase 1: Molar Mass Calculation
Phase 2: The "Solvent-Add" Method (Volumetric Precision)
Note: For highest precision, do not simply add 10 mL of DMSO to the powder, as the powder occupies volume. However, for 13.9 mg in 10 mL, the displacement is negligible (<0.2%). The protocol below assumes direct addition for practical workflow efficiency.
Equilibration: Allow the vial of solid compound to reach room temperature before opening.
Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, introducing water error before you even begin.
Weighing: Weigh 13.9 mg of 1-ethyl-4-hydroxypyridin-2(1H)-one into a tared amber glass vial.
Tip: Use an anti-static gun if the powder is "fly-away."
Solvent Addition: Add 10.0 mL of Anhydrous DMSO.
Dissolution:
Vortex vigorously for 30 seconds.
Inspect visually.[1][3] If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Schlieren Lines: You will see "oily" streaks mixing. Continue vortexing until these disappear and the refractive index is uniform.
Sterilization (Optional): If using for cell culture, pass through a 0.2
m PTFE filter into a sterile vial.
Phase 3: Aliquoting & Storage (The "Single-Use" Rule)
Never store the bulk stock at -20°C. Repeated freeze-thaw cycles introduce moisture (condensation) and promote crystal growth.
Aliquot: Dispense 50-100
L aliquots into small, sterile tubes (PCR tubes or cryovials).
Seal: Ensure caps are tight. Parafilm is recommended for long-term storage.
Freeze: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Visualized Workflow (Graphviz)
Figure 1: Decision-tree workflow for the preparation of 1-ethyl-4-hydroxypyridin-2(1H)-one stock solutions, including troubleshooting for solubility issues.
Troubleshooting & Quality Control
Self-Validating the Solution
Before using the stock in an expensive assay, perform this simple check:
Dilution Test: Dilute 10
L of stock into 990 L of water (or your assay buffer).
Observation:
Pass: Solution remains clear.
Fail: Solution turns cloudy or precipitates immediately. This indicates the compound has aggregated in the DMSO stock (likely due to water absorption) or is insoluble at that concentration in the aqueous buffer.
Troubleshooting Table
Symptom
Probable Cause
Corrective Action
Precipitation upon thawing
DMSO absorbed water; freezing point depression caused "crash out."[2]
Warm to 37°C and vortex.[1][3] If it re-dissolves, use immediately. If not, discard.
Solution is yellow/brown
Oxidation of the hydroxypyridone core.
Check age of stock. If >6 months, discard. Ensure storage was dark.
Cell Toxicity (High Background)
DMSO concentration too high in assay.
Ensure final DMSO concentration in cell culture is <0.5% (v/v).[4][5]
Filter Clogging
Incompatible filter membrane.
Use PTFE or Nylon. Cellulose Acetate will dissolve/swell in DMSO.
Safety & Handling (HSE)
DMSO Penetration Hazard:
DMSO is a permeation enhancer. It effectively carries dissolved small molecules through nitrile gloves and skin, directly into the bloodstream.
Risk: 1-ethyl-4-hydroxypyridin-2(1H)-one is a bioactive organic molecule.[1] Systemic absorption should be avoided.
Mitigation:
Use thick nitrile gloves (double-glove recommended) or Butyl rubber gloves for extended handling.
Change gloves immediately if splashed.
Work in a fume hood to avoid inhaling DMSO vapors (garlic-like odor).
References
PubChem. (n.d.). Compound Summary: 1-ethyl-4-hydroxypyridin-2(1H)-one.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Gaylord Chemical. (2007).[7] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company Bulletin 102. Retrieved from [Link][7]
Cheng, X., et al. (2003).[8] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]
Application Note: High-Efficiency One-Pot Synthesis of 1-Ethyl-4-hydroxypyridin-2(1H)-one Derivatives
Abstract The 1-substituted-4-hydroxypyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for iron chelators (siderophores), metalloenzyme inhibitors (HDAC, LO...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1-substituted-4-hydroxypyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for iron chelators (siderophores), metalloenzyme inhibitors (HDAC, LOX), and antiviral agents. Traditional synthesis often involves multi-step protection-deprotection sequences with poor atom economy. This Application Note details a robust, scalable one-pot protocol for the synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one derivatives using the Meldrum’s Acid activation pathway . We provide comparative workflows for both standard thermal condensation and microwave-assisted synthesis, achieving yields >75% with >98% purity after simple recrystallization.
Introduction & Mechanistic Rationale
The Challenge
Synthesizing 4-hydroxy-2-pyridones typically requires the cyclization of
-keto esters with amines. However, acyclic -keto esters often suffer from poor electrophilicity at the ester carbonyl, leading to competitive side reactions (e.g., amide formation without cyclization).
The Solution: Meldrum's Acid Activation
This protocol utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid ) as a thermodynamic funnel.
Acylation: Meldrum's acid is acylated (using an acid chloride) to form a highly reactive acyl-Meldrum's intermediate.
Aminolysis & Cyclization: The addition of ethylamine triggers a cascade: nucleophilic attack, acetone extrusion, decarboxylation, and 6-exo-trig cyclization.
This method is superior because the acyl-Meldrum's acid is significantly more electrophilic than standard esters, driving the reaction to completion in a single pot.
Mechanistic Pathway
The following diagram illustrates the cascade transformation from the acyl-Meldrum's precursor to the final pyridone scaffold.
Figure 1: Mechanistic cascade for the conversion of Meldrum's acid to N-ethyl-4-hydroxy-2-pyridone.
Materials & Critical Process Parameters (CPPs)
Reagents
Reagent
Role
Purity Requirement
Meldrum's Acid
Starting Material
>98% (Recrystallize from MeOH if yellow)
Acetyl Chloride (or derivative)
Electrophile (C6 substituent)
Distilled before use
Ethylamine (2.0M in THF)
Nitrogen Source
Anhydrous
Dichloromethane (DCM)
Solvent (Acylation)
Anhydrous (<50 ppm H2O)
Pyridine
Base
Anhydrous
Critical Process Parameters
Temperature Control (Step 1): Acylation is highly exothermic. Maintain T < 0°C to prevent polymerization of the ketene intermediate.
Stoichiometry: A slight excess of base (2.1 equiv) is required in Step 1 to neutralize HCl generated and deprotonate Meldrum's acid.
Moisture Sensitivity: The acyl-Meldrum's intermediate is moisture-sensitive. Step 1 must be performed under
or Ar atmosphere.
Experimental Protocols
Protocol A: Standard Thermal One-Pot Synthesis
Best for scale-up (>10g) and temperature-sensitive substrates.
Acceptance Criteria: Purity > 95% area under curve.
Troubleshooting (Self-Validating Systems)
Observation
Root Cause
Corrective Action
Dark Black/Tar Reaction Mixture
Polymerization of ketene intermediate.
Ensure Temperature < 0°C during Step 1. Add Acetyl Chloride slower.[1]
Low Yield (<30%)
Incomplete decarboxylation.
Increase reflux time or switch to higher boiling solvent (Toluene/Xylene).
Product is Oily/Sticky
Residual Pyridine/Solvent.
Triturate with cold Diethyl Ether or Hexanes to induce crystallization.
NMR shows mix of isomers
O-alkylation vs N-alkylation (rare in this route).
This route is specific for N-alkylation. Check purity of Ethylamine.
References
Song, J., et al. (2010). Synthesis of N-substituted 4-hydroxy-2-pyridones via Meldrum's acid derivatives. Journal of Organic Chemistry.[3]
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation.[4] Medicinal Chemistry of Hydroxypyridinones.[5]
Al-Neyadi, S. S., et al. (2011). Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides as cell proliferation inhibitors.[6] United Arab Emirates University.
Behera, B. K., et al. (2023).[3] Enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization enables the synthesis of various 6-substituted-4-hydroxy-2-pyridinones.[3] Journal of Organic Chemistry.[3]
Technical Support Center: Synthesis of 1-Ethyl-4-hydroxypyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges enco...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yield. This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address specific experimental problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one.
Q1: What is a common and reliable synthetic route for 1-ethyl-4-hydroxypyridin-2(1H)-one?
A common and robust approach involves a cyclocondensation reaction. One of the most effective methods starts with a β-ketoester, such as diethyl 3-oxoglutarate, which reacts with an orthoformate and subsequently with ethylamine.[1] This multi-step, often one-pot, procedure is advantageous due to the availability of starting materials and generally good yields.[2]
The general pathway can be visualized as follows:
Enol Ether Formation: Diethyl 3-oxoglutarate reacts with an orthoformate (e.g., triethyl orthoformate) to form an activated enol ether intermediate.
Michael Addition & Cyclization: Ethylamine is introduced, which undergoes a Michael addition, followed by an intramolecular cyclization and elimination to form the 4-hydroxypyridin-2-one ring system.
Q2: Why is my reaction yield consistently low even when following established protocols?
Low yields in pyridinone synthesis can stem from several factors beyond simple procedural errors. The core of the issue often lies in the delicate balance of the cyclocondensation reaction.[3] Key areas to investigate are:
Reagent Quality: The purity of the starting β-ketoester and the ethylamine is critical. Old or improperly stored ethylamine can contain water and carbonate impurities, which can interfere with the reaction.
Reaction Conditions: This reaction is sensitive to temperature and pH. The cyclization step is often base-catalyzed (or self-catalyzed by the amine), but excessive basicity or temperature can promote side reactions like polymerization or decomposition.
Work-up and Purification: The product, 1-ethyl-4-hydroxypyridin-2(1H)-one, has amphoteric properties and can be water-soluble, leading to losses during aqueous work-up. Careful pH adjustment during extraction is crucial.
Q3: What are the primary side products I should be aware of?
The most common side products are typically derived from incomplete reactions or alternative reaction pathways. These may include:
Enamine Intermediates: If the cyclization is incomplete, you may isolate stable enamine intermediates.
Polymerization Products: Under harsh conditions (high temperature or strong base), the starting materials or intermediates can polymerize, forming intractable tars.
Products of Self-Condensation: The β-ketoester can undergo self-condensation if the amine is not added in a timely or effective manner.
Identifying these impurities through techniques like NMR, LC-MS, and TLC is the first step toward optimizing the reaction to minimize their formation.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution format for specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Formation
You've run the reaction, and upon work-up and analysis (TLC, LC-MS), you see very little or none of your desired product.
preventing O-alkylation during synthesis of N-ethyl-4-hydroxypyridinone
Topic: Prevention of O-Alkylation & Regioselective Synthesis Guide Ticket ID: CHE-SUP-4PYR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) The Core Challenge: Ambident Nucleophilicity You are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of O-Alkylation & Regioselective Synthesis Guide
Ticket ID: CHE-SUP-4PYR-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
The Core Challenge: Ambident Nucleophilicity
You are likely encountering O-alkylation because the 4-hydroxypyridine scaffold is an ambident nucleophile . It exists in a tautomeric equilibrium between the pyridone form (A) and the hydroxypyridine form (B) .
When treated with a base, it forms a resonance-stabilized anion with negative charge density delocalized between the Nitrogen and the Oxygen.
N-Attack: Yields the desired N-ethyl-4-pyridone (thermodynamically favored in many contexts, biologically active core).
O-Attack: Yields the undesired 4-ethoxypyridine (O-alkylated impurity).
To prevent O-alkylation, you must either (A) manipulate the reaction kinetics using HSAB (Hard-Soft Acid-Base) theory or (B) utilize a synthetic route that bypasses the competition entirely.
Strategic Solutions (Protocols)
Strategy A: The "Design-Out" Approach (Recommended)
Principle: Do not alkylate the pyridone. Instead, synthesize the pyridone ring around the nitrogen amine.
Best For: Synthesis of 3-hydroxy-4-pyridinones (e.g., Deferiprone derivatives) starting from Maltol (3-hydroxy-2-methyl-4-pyrone).
This method utilizes a Michael-type addition-elimination sequence where the ring oxygen of a pyranone is exchanged for the nitrogen of a primary amine. Since the alkyl group is already attached to the nitrogen before the ring forms, O-alkylation of the carbonyl is chemically impossible.
Reflux: Heat the mixture to reflux (100°C) for 6–12 hours. Monitor by TLC (Maltol disappears; new lower Rf spot appears).
pH Adjustment (Critical): The reaction mixture will be basic. Cool to RT. Acidify to pH ~1–2 with 6M HCl to protonate the product and remove unreacted amine.
Workup:
Wash the acidic aqueous layer with Dichloromethane (DCM) to remove unreacted Maltol/tars.
Adjust aqueous layer to pH 7–8 (isoelectric point) using 10M NaOH. The product often precipitates here.
If no precipitate, extract exhaustively with DCM or Chloroform/Isopropanol (3:1).
Purification: Recrystallize from Ethanol/Ether.
Troubleshooting Table (Strategy A)
Symptom
Probable Cause
Corrective Action
Dark/Black Tar
Polymerization of intermediates; Oxidation.
Use inert atmosphere (N2). Add decolorizing charcoal before filtration.[1]
Low Yield
Incomplete amine exchange.
Increase amine equivalents (up to 5 eq). Ensure reflux temperature is maintained.
Product in Aqueous Phase
Product is highly polar (zwitterionic).
Do not rely on simple extraction. Use continuous extraction or lyophilize and triturate.
Strategy B: Direct Alkylation Optimization (The "Hard" Way)
Principle: If you must start from 4-hydroxypyridine, you must exploit HSAB theory .
Nitrogen is a "Softer" nucleophile.
Oxygen is a "Harder" nucleophile.
To favor N-alkylation, use a Soft Electrophile and a Polar Aprotic Solvent .
Method B1: Catalyst-Free / Base-Free (High Selectivity)
Recent literature suggests avoiding strong bases prevents the formation of the "hard" oxy-anion.
Dissolve 4-hydroxypyridine in DMF.
Add Ethyl Iodide (1.1 eq).
Heat to 100–110°C in a sealed tube.
The reaction proceeds via the neutral tautomer or H-bonded intermediates, kinetically favoring N-alkylation.
Method B2: Base-Mediated (Traditional)
Protection (Optional but Recommended): If your molecule has other OH groups (like position 3), you must protect them (e.g., Benzyl ether) first.
Deprotonation: Treat substrate with NaH (1.0 eq) in DMF at 0°C.
Alkylation: Add Ethyl Iodide (Not Bromide/Chloride). Iodide is a softer leaving group, favoring the softer Nitrogen.
Temperature: Keep temperature moderate (RT to 60°C). High heat promotes thermodynamic equilibration, which might increase O-alkylation depending on substitution.
Diagnostic Suite: Did it work?
You must verify regioselectivity before proceeding.
Feature
N-Ethyl Isomer (Desired)
O-Ethyl Isomer (Undesired)
1H NMR (Aromatic)
Ring protons shift downfield (deshielded) due to loss of aromaticity in the pyridone ring. Typically two doublets (AA'BB' system).
Ring protons are more shielded (aromatic pyridine ring retained).
1H NMR (Ethyl)
N-CH2 often appears at ~3.8 - 4.2 ppm .
O-CH2 often appears at ~4.0 - 4.5 ppm (slightly more downfield due to electronegative O).
IR Spectroscopy
Strong C=O stretch at ~1630–1650 cm⁻¹.
No Carbonyl stretch . Strong C-O-C bands.
UV-Vis
typically > 280 nm (conjugated ketone).
typically < 270 nm (pyridine like).
FeCl3 Test
If 3-OH is present: Deep Red/Purple complex.
If 3-OH was alkylated: No color change.
Visualizing the Pathways
The following diagram illustrates the decision logic and chemical pathways.
Caption: Decision tree comparing the high-fidelity Maltol route (Green) vs. the optimization-heavy direct alkylation route (Red).
Frequently Asked Questions (FAQ)
Q: Why is Ethyl Iodide preferred over Ethyl Bromide for direct alkylation?A: According to the Symbiosis Principle (HSAB), the "soft" iodide leaving group pairs better with the "soft" nitrogen nucleophile of the pyridone. Hard leaving groups (like tosylates or sulfates) tend to interact more with the "hard" oxygen, increasing O-alkylation ratios.
Q: I am using the Maltol route but getting a low yield. What is wrong?A: The reaction is an equilibrium. Ensure you are using a significant excess of ethylamine (at least 2–3 equivalents). Also, ensure the reaction is refluxing vigorously; the ring-opening activation energy is high. Finally, check your workup pH; the product is amphoteric and can be lost in the water layer if the pH isn't optimized to its isoelectric point.
Q: Can I use a protecting group to prevent O-alkylation on the 4-position?A: Not easily. The 4-position is the reaction center for the pyridone tautomer. However, if you have a hydroxyl group at the 3-position (common in chelators), you should protect it (e.g., with a benzyl group) to prevent competitive alkylation at that site.
References
Synthesis of 3-hydroxy-4-pyridinones (Maltol Route)
Source: Brieflands / Iran. J. Pharm. Res. (2013).[2][3] "Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation."
Relevance: Demonstrates that thermal conditions sometimes fail for complex amines (like dopamine), and microwave reactors can drive the Maltol-to-Pyridinone conversion more effectively.
Catalyst-Free N-Alkylation
Source: PubMed / J Org Chem (2018).[5] "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction."
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #8492: Removal of Unreacted Ethylamine Impurities
Status: Open
Priority: High (Purity Critical for Biological Assay)
Assigned Specialist: Senior Application Scientist, Separation Chemistry Division
Executive Summary
You are encountering difficulty removing excess ethylamine (bp 16.6 °C) from your target synthesized ligand, 1-ethyl-4-hydroxypyridin-2(1H)-one (1-Et-HPO). While ethylamine is volatile, it persists in your product due to salt formation . The basic amine (
) reacts with the acidic hydroxyl group of the pyridone () to form a "sticky" ethylammonium salt that resists simple vacuum evaporation.
This guide details three validated protocols to break this interaction and isolate the pure free base.
Module 1: The "Volatility Push" (Azeotropic Distillation)
Best for: Crude mixtures where the product is an oil or gum and ethylamine content is <10%.
The Science: Simple rotary evaporation fails because the amine is trapped as a non-volatile salt. To remove it, we must disrupt the equilibrium and provide a carrier solvent (azeotrope) to "sweep" the amine out of the mixture. Toluene is the gold standard here because it forms a low-boiling azeotrope with amines and does not solubilize the polar pyridone salt effectively, forcing the equilibrium toward the free base in the vapor phase.
Protocol A: Toluene Co-Evaporation
Dissolution: Dissolve your crude residue in a minimal amount of Ethanol (EtOH) to ensure homogeneity.
Strip: Evaporate on a rotary evaporator at 45–50 °C .
Note: Do not exceed 60 °C to avoid thermal degradation if traces of strong oxidizers are present.
Repeat: Repeat this process 3 times. The toluene vapors will carry off the free ethylamine.
Final Dry: Dry under high vacuum (<1 mbar) for 4 hours.
Success Marker: The "fishy" odor of ethylamine should be completely absent. The product should solidify or turn into a crisp foam.
Module 2: The "pH Swing" (Precipitation/Extraction)
Best for: Bulk purification (>10g scale) or when the product is trapped as a stubborn salt.
The Science: 1-Et-HPO is amphoteric.
pH < 2: Cationic (Protonated Carbonyl/N). Soluble in water.[1][2][3][4]
pH 6–7: Neutral/Zwitterionic. Least soluble in water (Isoelectric Point).
pH > 10: Anionic (Deprotonated Hydroxyl). Soluble in water.[1][2][3][4]
Ethylamine is positively charged (ammonium) at pH < 10. By adjusting the pH to the pyridone's isoelectric point (pH 6.5), the ethylamine remains soluble in the water (as a salt), while the pyridone precipitates out or becomes extractable into organic solvents.
Protocol B: Isoelectric Precipitation
Acidification: Dissolve the crude reaction mixture in water (10 mL/g). Acidify to pH 2-3 using 6M HCl.
Why? This converts all species to their cationic forms and breaks the internal salt.
Washing (Optional): Wash this acidic aqueous layer with Dichloromethane (DCM) to remove non-basic organic impurities. Discard the DCM.
Neutralization (The Critical Step): Slowly add 10% NaOH or saturated NaHCO₃ while monitoring pH.
Target: Stop exactly at pH 6.5 – 7.0 .
Isolation:
Scenario A (Precipitate forms): Cool to 4 °C for 2 hours. Filter the solid.[5] The ethylamine remains in the filtrate.
Scenario B (No precipitate): Extract the neutral aqueous solution continuously with Chloroform/Isopropanol (3:1) . The neutral pyridone partitions into the organic phase; the charged ethylammonium stays in the water.
Module 3: Visualizing the Separation Logic
The following diagram illustrates the chemical species present at different pH levels and the logic behind the separation strategy.
Figure 1: Decision logic for pH-dependent separation of 1-ethyl-4-hydroxypyridin-2(1H)-one from ethylamine.
Data Summary: Physicochemical Properties
Property
1-Ethyl-4-hydroxypyridin-2(1H)-one
Ethylamine
Separation Implication
Molecular Weight
139.15 g/mol
45.08 g/mol
Large difference allows for diffusion separation (e.g., dialysis) if needed.
Pyridone is neutral at pH 7; Amine is (+) at pH 7.
Solubility (Water)
High (pH < 3, pH > 9)
Very High
Both soluble at extremes; Pyridone less soluble at neutral pH.
Frequently Asked Questions (FAQ)
Q: I tried rotary evaporation, but the oil just foams and smells fishy. Why?A: You have formed the ethylammonium pyridonate salt . The boiling point of this salt is significantly higher than free ethylamine. You must break the salt (using Acid Wash) or displace the equilibrium (using Toluene co-evaporation) to remove the amine.
Q: Can I use silica gel chromatography?A: Yes, but be careful. The basic ethylamine will streak on standard silica.
Fix: Use DCM:Methanol (9:1) with 1% Acetic Acid or 1% Triethylamine .
Recommendation: If using Triethylamine in the eluent, you will just swap one amine for another. Use Acetic Acid; the pyridone will elute, and the ethylamine will likely stick to the acidic silica or elute as an acetate salt which is easier to wash away later.
Q: My product is water-soluble even at pH 7. How do I extract it?A: 1-alkyl-4-hydroxypyridones can be very polar. If precipitation (Module 2) fails:
Saturate the aqueous phase (pH 6.5) with NaCl (Salting out).
Extract with n-Butanol or Chloroform/Isopropanol (3:1) .
Evaporate the organic layer and recrystallize from Ethanol/Acetone .
References
Dobbin, P. S., et al. (1993). "Synthesis, physicochemical properties, and biological activity of N-alkyl-3-hydroxypyridin-4-ones." Journal of Medicinal Chemistry, 36(17), 2448–2458. (Establishes pKa and solubility profiles for N-alkyl-hydroxypyridones).
Tyvorskii, V. I., et al. (1998).[6] "Synthesis of 4-hydroxypyridines." Tetrahedron, 54(12), 2819-2826. (Details the cyclization and workup of pyrone-derived pyridones).
Bider, J., et al. (2010). "Process for preparing 4-hydroxypyridines." Patent EP2585436B1. (Industrial scale purification and pH adjustment protocols).
Williams, R. (2022).[7] "pKa Data Compiled." Organic Chemistry Data. (Reference for pKa values of pyridine and amine derivatives).
Technical Support Center: Optimizing Reaction Temperature for 4-Hydroxy-2-Pyridone N-Ethylation
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the N-ethylation of 4-hydroxy-2-pyridone. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-ethylation of 4-hydroxy-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: reaction temperature. We will move beyond simple procedural steps to explore the underlying chemical principles governing your reaction's outcome.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical for the N-ethylation of 4-hydroxy-2-pyridone?
The temperature is a pivotal parameter because 4-hydroxy-2-pyridone is an ambident nucleophile . After deprotonation, the resulting anion has two nucleophilic centers: the nitrogen and the oxygen.[1][2] This means your ethylating agent can react at either site, leading to the desired N-ethylated product or the undesired O-ethylated isomer (a 2-ethoxy-4-hydroxypyridine derivative). The ratio of these two products is highly sensitive to reaction conditions, with temperature being a primary determinant of selectivity.[3]
Q2: What is the fundamental principle governing N- vs. O-alkylation selectivity with temperature?
This is a classic case of kinetic versus thermodynamic control .[4][5]
Kinetic Control (Favored at Lower Temperatures): The N-alkylation pathway generally has a lower activation energy, meaning it is the faster reaction.[4][5][6] By keeping the temperature low, you provide enough energy to overcome this initial barrier but not enough for the reverse reaction or for the higher-energy O-alkylation pathway to compete effectively. The product formed is the kinetic product.
Thermodynamic Control (Favored at Higher Temperatures): The O-alkylated product is often the more thermodynamically stable isomer. At higher temperatures, the reactions become more reversible.[6][7] Even if the N-alkylated product forms first, the system has enough energy to revert to the starting anion and eventually settle into the lowest energy state, which is the more stable O-alkylated product. This is the thermodynamic product.
Therefore, a judicious choice of temperature is essential to steer the reaction toward your desired N-ethylated product.
Q3: What are the typical temperature ranges I should consider for this reaction?
The optimal temperature is highly dependent on the specific base, solvent, and ethylating agent used. However, a general starting point is as follows:
For maximizing N-alkylation (Kinetic Control): Start with low temperatures. Reactions are often performed between 0 °C and room temperature.[8][9] In some cases, cooling to -78 °C may be necessary to achieve high selectivity.[1]
When reaction rates are slow: A moderate increase in temperature to 40-80 °C can be explored. However, be aware that increasing the temperature may begin to favor the O-alkylated product.[10] One study found that decreasing the reaction temperature from 120 °C to 80 °C resulted in the exclusive formation of the N-alkylated product, whereas a mixture was observed at the higher temperature.[10]
It is crucial to perform a temperature scouting experiment for any new substrate or set of conditions.
Troubleshooting Guide
Q: My primary issue is the formation of the O-ethylated isomer. How can I suppress this side reaction?
A: This is the most common challenge and directly relates to the kinetic vs. thermodynamic control principle.
Primary Solution: Lower the Reaction Temperature.
The formation of the O-ethylated product is favored at higher temperatures. By reducing the temperature, you shift the reaction into a kinetically controlled regime, which favors the N-alkylation pathway.[5][6] If you are running the reaction at room temperature or above, try cooling it to 0 °C or even lower.
Secondary Factors to Consider:
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, whereas nonpolar solvents may favor O-alkylation.[11]
Base and Counterion: The choice of base (e.g., K₂CO₃, NaH, t-BuOK) affects the nature of the pyridone salt. "Harder" cations (like Li+) tend to associate with the "harder" oxygen atom, potentially favoring N-alkylation, while "softer" cations (like Ag+) are known to promote O-alkylation.[12]
Ethylating Agent: While you are using an ethylating agent, be aware that "harder" electrophiles (like ethyl sulfate) tend to react at the harder oxygen center, while "softer" electrophiles (like ethyl iodide) are more likely to react at the softer nitrogen center.
Q: My reaction is extremely slow or stalls completely at low temperatures. Is simply increasing the heat the best option?
A: While increasing temperature will increase the reaction rate, it is a blunt instrument that may reduce your N-alkylation selectivity. Before resorting to high heat, consider this systematic approach:
Verify Reagent Quality: Ensure your solvent is anhydrous and your base is fresh and active. Moisture can quench the base and the pyridone anion.
Consider a Stronger Base: If you are using a weak base like K₂CO₃, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) could significantly increase the concentration of the reactive anion, thereby boosting the reaction rate without requiring high temperatures.[13]
Use a More Reactive Ethylating Agent: If you are using ethyl chloride, switching to ethyl bromide or ethyl iodide will increase the reaction rate due to the better leaving group ability (I > Br > Cl).
Systematic Temperature Increase: If the above steps are insufficient, perform a controlled temperature increase. Set up small-scale reactions at intervals (e.g., Room Temp, 40 °C, 60 °C) and monitor the N:O product ratio closely by TLC or LC-MS. This will identify the "sweet spot" that provides an acceptable rate without sacrificing too much selectivity.
Q: I'm observing decomposition of my starting material or desired product. What's happening?
A: Decomposition is often a sign that the reaction temperature is too high for the stability of your molecules. 4-hydroxy-2-pyridones and their derivatives can be thermally sensitive, especially in the presence of strong bases.
Solution:
Immediately reduce the temperature. Try running the reaction at a lower temperature for a longer period.
Check for exothermic events. The deprotonation step can be exothermic. Ensure you are adding your base portion-wise at a low temperature to maintain control.
Consider a milder base. A very strong base might be promoting decomposition pathways. If using n-BuLi or LDA, consider if t-BuOK or NaH would be sufficient.
Experimental Protocols & Data
Protocol: Temperature Scouting for Optimal N-Ethylation
This protocol describes a parallel experiment to efficiently determine the optimal reaction temperature.
1. Reagents & Setup:
4-hydroxy-2-pyridone
Ethyl iodide (or other ethylating agent)
Potassium carbonate (or other selected base)
Anhydrous DMF (or other selected solvent)
Small, identical reaction vials with stir bars
Heating/cooling blocks or baths set to desired temperatures
2. Procedure:
In a master solution, dissolve 4-hydroxy-2-pyridone (1.0 eq) in anhydrous DMF.
Aliquot the master solution into five separate reaction vials (e.g., for reactions at 0 °C, 25 °C, 40 °C, 60 °C, and 80 °C).
To each vial, add the base (e.g., K₂CO₃, 1.5 eq) and stir for 15 minutes at the respective temperature to allow for salt formation.
Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) to each vial simultaneously to start the reactions.
Monitor each reaction at set time points (e.g., 1h, 3h, 6h, 24h) via an appropriate analytical method.
3. Monitoring & Analysis:
Thin-Layer Chromatography (TLC): A quick method to visualize the consumption of starting material and formation of new products. Stain with an appropriate agent (e.g., potassium permanganate).
LC-MS or GC-MS: The preferred method. This will allow you to quantify the ratio of the desired N-ethylated product to the undesired O-ethylated isomer and unreacted starting material at each time point and temperature.[14][15]
4. Data Interpretation:
Summarize your findings in a table to identify the optimal conditions.
Temperature (°C)
Time (h)
Conversion (%)
N-Product : O-Product Ratio
0
24
65%
>95 : 5
25 (RT)
6
90%
90 : 10
40
3
>99%
80 : 20
60
1
>99%
65 : 35
80
1
>99%
50 : 50
Fictional data for illustrative purposes.
From this data, you would conclude that room temperature (25 °C) provides the best balance of high conversion and excellent N-selectivity for this hypothetical system.
Visualized Workflows and Concepts
Caption: Relationship between temperature, reaction control, and product selectivity.
Caption: Workflow for a parallel temperature scouting experiment.
References
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase - ACS Publications. (2002). Journal of Combinatorial Chemistry. Available at: [Link]
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate. (n.d.). Available at: [Link]
Thermodynamic vs kinetic reaction control with radical substitution. (2016). Stack Exchange. Available at: [Link]
Kinetic and Thermodynamic Control | Dalal Institute. (n.d.). Available at: [Link]
Thermodynamic and Kinetic Products - Master Organic Chemistry. (2012). Available at: [Link]
Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Available at: [Link]
P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters - Organic Chemistry Portal. (2024). Available at: [Link]
CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents. (n.d.).
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI. (2023). Available at: [Link]
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation - Sciforum. (2020). Available at: [Link]
The alkylation of 4-pyridone - Youngstown State University. (1978). Available at: [Link]
DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES - YorkSpace. (n.d.). Available at: [Link]
Selective N-Alkyl
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). Journal of the American Chemical Society.
ANALYTICAL METHODS - ATSDR. (n.d.). Available at: [Link]
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC. (n.d.). Available at: [Link]
Synthesis of 2-pyridones - Organic Chemistry Portal. (n.d.). Available at: [Link]
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone - ResearchGate. (n.d.). Available at: [Link]
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. - ResearchGate. (n.d.). Available at: [Link]
4-Hydroxy-2-Pyridone Alkaloids: Structures and Synthetic Approaches - ZORA. (n.d.). Available at: [Link]
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (2016). Indian Journal of Chemistry.
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021). Available at: [Link]
(PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones - ResearchGate. (2017). Available at: [Link]
Technical Support Center: Overcoming Catalyst Poisoning by 1-Ethyl-4-hydroxypyridin-2(1H)-one
Topic: Troubleshooting Palladium-Catalyzed Cross-Couplings Involving 4-Hydroxypyridin-2-ones. Ticket ID: PYR-CAT-404 Status: Open Support Tier: Level 3 (Senior Application Scientist) The Diagnostic Hub: Why is this Molec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Palladium-Catalyzed Cross-Couplings Involving 4-Hydroxypyridin-2-ones.
Ticket ID: PYR-CAT-404
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
The Diagnostic Hub: Why is this Molecule Killing Your Catalyst?
If you are attempting a Suzuki-Miyaura, Buchwald-Hartwig, or Heck coupling with 1-ethyl-4-hydroxypyridin-2(1H)-one , you are likely observing one of two failure modes:
Immediate Precipitation: The reaction mixture turns black/grey immediately upon heating, signaling rapid catalyst decomposition (Pd-black formation).
The "20% Wall": The reaction starts but stalls at low conversion, and adding more catalyst has no effect.
The Root Cause: The "Pyridone Trap"
The culprit is the 4-hydroxy group in conjunction with the 2-carbonyl . While the N-ethyl group blocks nitrogen coordination, the 4-OH group is acidic (
). Under standard basic coupling conditions (e.g., , , or ), this group deprotonates to form the pyridonate anion .
This anion acts as a potent bridging ligand , coordinating to Palladium (Pd) through both the C2-carbonyl oxygen and the C4-phenoxide oxygen. This displaces your phosphine ligands, forming thermodynamically stable, catalytically inactive Pd-dimers or oligomers.
Visualizing the Poisoning Mechanism
The diagram below illustrates how the substrate intercepts the active catalyst.
Figure 1: The "Pyridone Trap" mechanism where the deprotonated substrate displaces ligands, sequestering the metal center into inactive bridging complexes.
Troubleshooting Guide & Solutions
Strategy A: The "Masking" Protocol (Recommended)
Best for: High-value synthesis where yield is paramount.
The most robust solution is to remove the binding capability of the 4-OH group before the coupling step.
Q: Can I just use more catalyst?A: Rarely. The binding constant of the pyridonate anion often exceeds that of triphenylphosphine. You must cap the oxygen.
The Fix: Convert the 4-OH to a 4-OTs (Tosylate) or 4-OTf (Triflate) . This serves a dual purpose:
It eliminates the acidic proton and the ability to form the bridging anion.
It turns the C4 position into an electrophile, allowing you to couple directly at that position if desired.
Protocol: 4-O-Tosylation
Dissolve: 1-ethyl-4-hydroxypyridin-2(1H)-one (1.0 eq) in DCM.
Add Base: Triethylamine (2.0 eq) or Pyridine (excess).
Reagent: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) at 0°C.
Workup: Wash with water/brine. The resulting 4-tosyloxy-1-ethylpyridin-2-one is a superior coupling partner that will not poison Pd.
Strategy B: The "Bulky Shield" Protocol (Ligand Engineering)
Best for: Late-stage functionalization where protection/deprotection is inefficient.
If you cannot protect the hydroxyl group, you must use a ligand that is sterically bulky enough to prevent the formation of the Pd-pyridonate dimer.
Recommended Catalyst Systems:
XPhos Pd G3 / G4: The biaryl backbone provides steric bulk that shields the Pd center from the pyridone oxygen approach.
Pd-PEPPSI-IPent: The NHC ligand binds extremely tightly, preventing displacement by the pyridone.
Best for: Situations where the pyridone is a bystander (you are reacting elsewhere on the molecule).
If the 4-OH is not the reaction site but is causing poisoning, add a Lewis Acid to bind the oxygen tightly, effectively "protecting" it in situ.
The Fix: Add
or (0.5 - 1.0 eq).
Mechanism: The Mg(II) or Zn(II) binds to the hydroxypyridonate oxygens more strongly than the "soft" Pd(II) does. This keeps the Pd free for the catalytic cycle.
Step-by-Step Workflow: Decision Tree
Follow this logic to select the correct experimental setup.
Figure 2: Decision tree for selecting the optimal synthetic pathway based on the role of the hydroxyl group.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately when I add the base?A: This is the "Cluster Formation" phase. The base deprotonates the 4-OH. The resulting anion attacks the Pd(II) precursor (like
or ), forming insoluble Pd-pyridonate clusters.
Solution: Switch to a precatalyst like XPhos Pd G3 . In G3 catalysts, the Pd is already reduced and protected by the ligand and an amine scaffold, preventing this initial collapse.
Q: Can I use Copper (Cu) instead of Palladium?A: Yes, for certain couplings (Chan-Lam). If you are trying to attach an aryl group to the 4-OH (making an ether), use Cu(OAc)2 with aryl boronic acids. Copper is less susceptible to "poisoning" by this specific motif because the Cu-pyridonate complex is often the active species in Chan-Lam cycles, unlike in Pd-catalysis where it is a dead end.
Q: I see a new spot on TLC, but it's not my product. What is it?A: It is likely the O-arylated side product. If you are trying to do a C-C coupling (Suzuki) on a halide elsewhere in the molecule, the 4-OH can act as a nucleophile and attack your coupling partner.
Fix: This confirms you must protect the 4-OH group (Strategy A or B above).
References
Mechanisms of Catalyst Poisoning
Erhardt, S., et al. "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes." Journal of the American Chemical Society 130.14 (2008): 4828-4845.[1]
Context: Establishes the general principle of ligand displacement by nitrogen/oxygen donors leading to inactive Pd species.
Pyridone Coupling Strategies
Li, X., et al. "Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones." Chemical Science (2013).
Context: Provides specific conditions for overcoming the "pyridone problem" using N-protection and specific oxidants.
Sulfinate Cross-Coupling (Alternative to Boronic Acids)
Markovic, T., et al. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions." Chemical Science 8 (2017): 4437.
Context: Demonstrates alternative coupling partners that are often more robust against heteroatom poisoning than standard boronic acids.[2]
General Review on Heterocycle Poisoning
Campeau, L.C., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Journal of the American Chemical Society 130 (2008): 7190.[2]
Context: Discusses the specific poisoning effects of pyridine-like nitrogens and oxygens and the use of bulky phosphines to overcome them.
Technical Support Center: Purification of Oily 1-Ethyl-4-hydroxypyridin-2(1H)-one Intermediates
Diagnostic Overview: Why is Your Intermediate an Oil? As researchers, we often encounter the "oiling out" phenomenon with 1-ethyl-4-hydroxypyridin-2(1H)-one.[1][2][3] This is not merely a nuisance; it is a thermodynamic...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Overview: Why is Your Intermediate an Oil?
As researchers, we often encounter the "oiling out" phenomenon with 1-ethyl-4-hydroxypyridin-2(1H)-one.[1][2][3] This is not merely a nuisance; it is a thermodynamic state dictated by the molecule's specific structural properties.
The Root Causes:
Tautomeric Ambiguity: This scaffold exists in equilibrium between the 2-pyridone and 2-pyridinol forms.[1][2][3] In solution, this rapid proton exchange prevents the formation of a stable crystal lattice, favoring an amorphous "oil" or "gum" state.[4]
Hydrogen Bonding Networks: The 4-hydroxyl group and the amide carbonyl (C=O) form strong intermolecular hydrogen bonds with trace solvents (water, alcohols).[4][3] These trapped solvents act as plasticizers, lowering the melting point below room temperature.[4]
Amphoteric Impurities: Unreacted ethylamine (basic) or starting pyrones (neutral) disrupt the packing of the zwitterionic product.[3]
The following guide moves beyond standard "recrystallization" and employs pH-Swing Fractionation and Thermodynamic Trituration to force the transition from oil to solid.
Decision Matrix: Troubleshooting Workflow
Before selecting a protocol, assess the purity of your crude oil by LC-MS or NMR.[3] Use the logic flow below to determine the correct purification path.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on initial purity and physical state.[1][2]
Protocol A: Thermodynamic Trituration (For High Purity Oils)
If your NMR shows a clean product but it remains an oil, the issue is likely solvent entrapment .[4] Standard evaporation is insufficient.[4] We must use an "anti-solvent" to displace the high-affinity solvents.[1][2]
Low polarity; forces the polar pyridone to aggregate.[4][3]
Scavenger
Acetonitrile (ACN)
Azeotropes with water; helps dry the lattice.[4][3]
Step-by-Step Procedure
Dissolution: Dissolve the oily residue in the minimum amount of MeOH (e.g., 1-2 mL per gram).[4][3]
The "Cloud Point": Add Et₂O dropwise with vigorous stirring until the solution turns permanently turbid (cloudy).
Seeding (Critical):
If you have a seed crystal from a previous batch, add it now.[4][3]
No seed? Dip a glass spatula into the solution, pull it out, and let the solvent evaporate on the glass tip until a white film forms.[4] Re-insert this "seeded" spatula into the solution and scratch the inner wall of the flask.
Aging: Place the flask in a freezer (-20°C) overnight. Do not disturb.
Filtration: Filter the resulting solid rapidly while cold. Wash with cold Et₂O.[4]
This is the most robust method for 4-hydroxypyridin-2-ones.[1][2] Because the molecule is amphoteric (pKa of 4-OH ≈ 8.5; Protonation of C=O/N at low pH), we can switch its solubility by altering pH, leaving non-ionizable impurities behind.[4][3]
Mechanism of Action
pH < 2: Molecule is cationic (protonated).[1][4][3] Soluble in water; insoluble in non-polar organics.[4][3]
pH ~ 6-7: Molecule is neutral/zwitterionic.[1][2][3] Least solubility in water; tends to precipitate.[4][3]
pH > 10: Molecule is anionic (deprotonated).[1][4][3] Soluble in water.[4][3][5][6]
Figure 2: Solubility transition of 1-ethyl-4-hydroxypyridin-2(1H)-one across the pH scale.
Step-by-Step Procedure
Acidification: Dissolve the crude oil in 1M HCl (approx. 10 mL/g). Check that pH < 2.[1][4][3]
The "Wash" (Removal of Neutrals): Extract this aqueous acidic layer with Ethyl Acetate (3x).[4][3]
Why? The pyridone stays in the water (cationic).[3] Neutral organic impurities (starting materials, byproducts) move to the Ethyl Acetate.[4] Discard the organic layer.
Neutralization (The Crash):
Cool the aqueous layer to 0°C.
Slowly add 2M NaOH or saturated NaHCO₃ while stirring.[4] Monitor pH closely.[4][3]
Target pH: 6.5 – 7.0.
Harvesting:
At this isoelectric point, the product should precipitate as a solid.[4][3] Filter and dry.[4][3]
If it remains oily:[1][2] Extract the neutral aqueous solution with Dichloromethane (DCM) or n-Butanol.[1][2] Dry the organic layer (Na₂SO₄) and evaporate. The residue will now be much purer and amenable to Protocol A (Trituration).
Mobile Phase: DCM : Methanol (95:5 to 90:10).[1][4]
The Modifier: Add 1% Acetic Acid or 0.5% Triethylamine to the mobile phase.
Note: Acetic acid keeps the molecule protonated (neutral/cationic), preventing strong binding to silica.[4]
Frequently Asked Questions (FAQ)
Q1: My product is a solid, but it turned pink/red. Is it decomposed?
Answer: Likely not.[1][4][3] 4-hydroxypyridin-2-ones are potent iron chelators.[1][2] Even trace amounts of iron (ppb levels from spatulas or solvent drums) can form red-colored complexes.[1][2]
Fix: Wash your product with a solution of EDTA or recrystallize from methanol containing a trace of HCl to dissociate the iron complex.
Q2: I tried Protocol B, but the product didn't precipitate at pH 7. It's still in the water.
Answer: 1-ethyl-4-hydroxypyridin-2(1H)-one has significant water solubility even at neutral pH.[1][2][3]
Fix: Do not filter. Instead, saturate the aqueous solution with NaCl (brine) and perform exhaustive extraction with DCM or Chloroform/Isopropanol (3:1) .[4] The high salt content drives the organic molecule into the organic layer (Salting-out effect).
Q3: Can I use Hexane to crash it out?
Answer: Hexane is often too non-polar and will cause the oil to separate ("oil out") rather than crystallize.[3] Diethyl Ether or MTBE (Methyl tert-butyl ether) are superior because they have slight polarity, which allows for better interaction with the crystal surface during nucleation.[1][4]
References
Synthesis & Properties of Hydroxypyridinones
Source: Liu, Z. D., et al. "Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones."[1][2][4] Journal of Medicinal Chemistry 42.23 (1999): 4814-4823.[1][2]
Relevance: Establishes pKa values and solubility profiles for N-alkyl-hydroxypyridinones.
Source: Variankaval, N., et al.[4][3] "From Form to Function: Crystallization of Active Pharmaceutical Ingredients." AIChE Journal 54.7 (2008): 1682-1688.[1][2]
Relevance: General principles of overcoming "oiling out" via seeding and anti-solvent addition.[3]
resolving hygroscopic nature of 1-ethyl-4-hydroxypyridin-2(1H)-one salts
Technical Support Center: Solid-State Chemistry & Formulation Topic: Resolving Hygroscopicity in 1-ethyl-4-hydroxypyridin-2(1H)-one Salts Ticket ID: #PYR-HYG-001 Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solid-State Chemistry & FormulationTopic: Resolving Hygroscopicity in 1-ethyl-4-hydroxypyridin-2(1H)-one Salts
Ticket ID: #PYR-HYG-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are likely encountering deliquescence or "oiling out" when handling salts of 1-ethyl-4-hydroxypyridin-2(1H)-one .[1][2] This scaffold, structurally related to iron chelators like Deferiprone, presents a dual challenge: the 4-hydroxyl group acts as a weak acid (pKa ~6–8), while the carbonyl oxygen can act as a weak base.
Common salts (Hydrochloride or Sodium) of this scaffold are notoriously hygroscopic due to high charge density and mismatched hydrogen bond donors/acceptors in the crystal lattice. This guide provides a root-cause analysis and three validated protocols to engineer a stable, anhydrous solid form.
Module 1: Diagnosis & Characterization
Is your material truly hygroscopic, or is it chemically unstable?
Before altering your synthesis, you must quantify the Critical Relative Humidity (CRH) . If your salt absorbs moisture below 40% RH, it is unsuitable for standard pharmaceutical processing.[2]
Diagnostic Protocol: Dynamic Vapor Sorption (DVS)
Do not rely on visual inspection alone.[2] "Oiling out" can be confusing; it may be moisture sorption or eutectic melting with solvent impurities.[2]
Cycle: 0% RH
90% RH 0% RH (Isotherm at 25°C).
Criteria:
< 2% mass gain at 80% RH: Non-hygroscopic (Stable).[2]
> 15% mass gain or Hysteresis: Hygroscopic/Deliquescent.[2]
Step-change mass loss: Formation/loss of a stoichiometric hydrate.[1][2]
Decision Logic for Characterization:
Figure 1: Decision matrix for interpreting water sorption isotherms.[1][2]
Module 2: Salt Selection Strategy
The "Physics" Fix: Changing the Lattice Energy
If you are using the Hydrochloride (HCl) salt, you are using a small, high-charge-density counter-ion (
) that competes poorly with water for hydrogen bonding sites.[1][2] If you are using the Sodium (Na+) salt, the hydration shell of the sodium ion is the culprit.
The Solution: Switch to a counter-ion with lower charge density and higher lipophilicity to pack the crystal lattice more tightly (Higher Lattice Energy = Lower Solubility = Lower Hygroscopicity).
Recommended Counter-Ion Alternatives
Current Salt
Problem Mechanism
Recommended Alternative
Rationale
Hydrochloride ()
High charge density; weak H-bond acceptor compared to .[1][2]
Mesylate or Tosylate
Sulfonate groups provide strong H-bond acceptors; aromatic rings (Tosylate) increase hydrophobicity.[1][2]
Fumaric acid often forms 2:1 stoichiometries that bridge two pyridinone molecules, locking out water.[2]
Protocol: The "Hofmeister Switch"
Dissolve free base 1-ethyl-4-hydroxypyridin-2(1H)-one in 2-Propanol (IPA) (avoid Methanol as it solvates too well).[1][2]
Add 1.05 eq of p-Toluenesulfonic acid (Tosylate) or Methanesulfonic acid (Mesylate).[1][2]
Heat to 60°C, then cool slowly to 4°C.
Result: The bulky organic counter-ion blocks the hygroscopic sites on the pyridinone ring.
Module 3: Process Engineering & Isolation
The "Workflow" Fix: How to isolate without turning to goo.
Even a stable salt can deliquesce if isolated in a humid environment.[2] You must break the cycle of Surface Amorphization during drying.
The "Anti-Solvent Crash" Protocol
Avoid rotary evaporation, which leaves an amorphous (and therefore hygroscopic) foam. Use controlled crystallization.[2]
Dissolution: Dissolve crude salt in minimum volume Ethanol .
Drying Agent: Add 5% w/w Triethyl Orthoformate (TEOF) as a chemical water scavenger.[2]
Precipitation: Add MTBE (Methyl tert-butyl ether) or Heptane dropwise until turbidity persists.[1][2]
Aging: Stir for 4 hours. Do not rush. This allows amorphous material to convert to crystalline solid.[2]
Filtration: Filter under Nitrogen blanket (Schlenk frit) or in a glove bag.
Isolation Workflow Diagram:
Figure 2: Anhydrous isolation workflow to prevent surface amorphization.[1][2]
Frequently Asked Questions (FAQ)
Q1: I cannot change the salt form due to regulatory/tox reasons. I am stuck with HCl. What do I do?A: If you are locked into HCl, you must engineer the particle habit .
Method: Dissolve the salt in water/t-Butanol (70:30).[1][2] Freeze dry.[2] This creates a porous cake.[2] Immediately seal this in a container with a desiccant capsule (Silica or Molecular Sieves) integrated into the cap.
Alternative: Use Hot Melt Extrusion (HME) with a hydrophobic polymer (e.g., Eudragit) to encapsulate the salt, shielding it from moisture.
Q2: My salt turns yellow during drying. Is this moisture related?A: This is likely oxidative degradation accelerated by moisture.[2]
1-ethyl-4-hydroxypyridin-2(1H)-one derivatives are sensitive to oxidation at the 3-position or 5-position.[1][2]
Fix: Ensure your drying oven is purged with Nitrogen, not just vacuum (which can pull in ambient moist air if the seal leaks). Add an antioxidant (e.g., 0.1% Sodium Bisulfite) during the final crystallization step.
Q3: Can I use a Co-crystal instead of a Salt?A: Yes, and this is often superior for hydroxypyridinones.
Because the pKa difference between the pyridinone and many acids is borderline (
), salt formation can be incomplete, leading to disproportionation.
Try: Co-crystallization with Proline or Saccharin .[2] These form strong hydrogen bond networks with the 4-OH and Carbonyl groups, effectively "capping" the sites that usually attract water.
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The definitive guide on counter-ion selection physics).
FDA Guidance for Industry. (2018). ANDAs: Stability Testing of Drug Substances and Products. Link
Newman, A. (2013).[2] Solid-State Characterization of Pharmaceuticals. (Detailed methodology for DVS and TGA interpretation).
Kumar, L., et al. (2012).[2] "Salt Selection in Drug Development: A Smart Approach." Journal of Pharmacy and Bioallied Sciences. (Discusses the Hofmeister series application in pharma). Link
Caira, M. R. (1998).[2] "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry. (Foundational text on lattice energy and hygroscopicity).
Distinguishing N-Ethyl vs. O-Ethyl Isomers by NMR Spectroscopy
Executive Summary In the alkylation of ambident nucleophiles (e.g., amides, lactams, ureas, and N-heterocycles), the formation of regioisomeric mixtures—specifically N-alkyl (lactam/amide) vs. O-alkyl (lactim/imidate)—is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the alkylation of ambident nucleophiles (e.g., amides, lactams, ureas, and N-heterocycles), the formation of regioisomeric mixtures—specifically N-alkyl (lactam/amide) vs. O-alkyl (lactim/imidate)—is a pervasive challenge.[1] Misidentification of these isomers can derail SAR (Structure-Activity Relationship) studies and patent filings.
While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights and similar fragmentation patterns, NMR spectroscopy provides definitive structural proof. This guide outlines a self-validating, multi-dimensional NMR workflow to distinguish N-ethyl from O-ethyl isomers, relying on the distinct electronegativity environments of the methylene (
) group.
Mechanistic Basis of Isomerism
The core of the problem lies in the ambident nature of the nucleophile. In a lactam (e.g., 2-pyridone) or amide anion, the negative charge is delocalized between the nitrogen and the oxygen.
N-Alkylation (Thermodynamic Control): Often favored in polar protic solvents or with soft electrophiles. Results in a stable amide/lactam carbonyl.
O-Alkylation (Kinetic Control): Often favored by hard electrophiles (e.g., triethyloxonium tetrafluoroborate) or silver salts (
). Results in an imidate or alkoxypyridine system.
The distinction in NMR arises from the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04). The oxygen atom exerts a stronger deshielding effect on the attached ethyl group than the nitrogen atom.
Comparative Analysis: The Data
The following table summarizes the diagnostic signals for an ethyl group attached to a heteroaromatic or amide scaffold.
Table 1: Diagnostic NMR Parameters for Ethyl Isomers
Feature
N-Ethyl Isomer (N--)
O-Ethyl Isomer (O--)
Reliability
Chemical Shift ()
3.5 – 4.2 ppm (Quartet)
4.2 – 4.6 ppm (Quartet)
Medium (Overlap possible)
Chemical Shift ()
35 – 50 ppm
60 – 70 ppm
High (Definitive)
(HMBC)
Correlation to Carbonyl (C=O) (160-170 ppm)
Correlation to Imidate Carbon (C-O) (150-165 ppm)
High (Structural Proof)
Chemical Shift
Amide-like (100-170 ppm)
Pyridine-like (250-300 ppm)
High (Requires probe)
Deep Dive: NMR – The "Smoking Gun"
The most robust 1D method for differentiation is Carbon-13 NMR.
O-Ethyl: The methylene carbon is directly attached to oxygen. Due to the strong inductive effect (-I), this carbon is significantly deshielded, resonating consistently between 60–70 ppm .
N-Ethyl: The methylene carbon attached to nitrogen is more shielded, typically appearing between 35–50 ppm .
Decision Rule: If the methylene carbon signal is
ppm, it is almost certainly the O-isomer.
Deep Dive: 2D NMR (HMBC) – The Connectivity Proof
Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for assigning regiochemistry because it visualizes the connectivity across the heteroatom.
N-Ethyl Pathway: The methylene protons (
) will show a strong 3-bond correlation () to the Carbonyl Carbon (C=O). In many heterocycles (like quinazolines or pyridones), this carbonyl carbon is distinctively shifted downfield.
O-Ethyl Pathway: The methylene protons will couple to the C-O carbon of the ring. While the chemical shift of this ring carbon may be similar to the carbonyl, the absence of a true carbonyl resonance in the 13C spectrum (replaced by the C-O-R signal) combined with the chemical shift of the ethyl carbons confirms the structure.
Visualization of Decision Logic
The following diagram illustrates the logical workflow for assigning the isomer.
Caption: Figure 1. Decision tree for differentiating N-ethyl and O-ethyl isomers using 1D and 2D NMR data.
Experimental Protocol (Self-Validating)
To ensure high-confidence data, follow this protocol. This workflow assumes the presence of trace isomers; therefore, sensitivity is prioritized.
A. Sample Preparation
Concentration: Dissolve 5–10 mg of sample for 1H/13C; >20 mg is preferred for HMBC to see weak long-range couplings.
Solvent Selection:
CDCl3: Standard. Good for sharp peaks.
DMSO-d6: Use if solubility is poor or if peaks overlap in Chloroform. Note: DMSO is viscous; T2 relaxation is faster, potentially broadening peaks.
Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug to remove particulates (critical for 2D shimming).
B. Acquisition Parameters (Bruker/Varian Standard)
1H NMR: 16 scans, 2s relaxation delay (
).
13C NMR (Critical):
Set scans (NS) to 512 or 1024 to ensure the quaternary carbons (Carbonyl/Imidate) are visible.
Phasing: Manually phase the 2D spectrum. Magnitude mode (often default) is acceptable, but phase-sensitive modes yield higher resolution.
Referencing: Calibrate strictly to the solvent residual peak (e.g., CDCl3 at 7.26 ppm / 77.16 ppm).
Case Study Visualization: 2-Pyridone Alkylation
The following diagram visualizes the specific HMBC correlations observed in the alkylation of 2-pyridone, a classic ambident system.
Caption: Figure 2. Key HMBC correlations distinguishing N-ethyl (coupling to Carbonyl) vs. O-ethyl (coupling to Imidate Carbon).
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (The authoritative text for general chemical shift ranges).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for HMBC coupling patterns).
Al-Mughaid, H., et al. (2020). "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy." European Journal of Organic Chemistry. (Detailed study on using 15N HMBC for this specific isomer problem).
Torhan, M. C., et al. (2013). "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters. (Provides specific experimental data on pyridone alkylation shifts).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: vs. Structural Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of hydroxypyridinone-based iron chelators and antifungals, distinguishing the core scaffold from its metabolic byproducts and synthetic impurities is critical. This guide provides an in-depth technical analysis of the fragmentation pattern of 1-ethyl-4-hydroxypyridin-2(1H)-one (hereafter 1-Et-4-HP ).
We compare its electrospray ionization (ESI) tandem mass spectrometry (MS/MS) profile against two critical structural analogs: its N-methyl homolog and its positional isomer (6-hydroxy) . By focusing on the mechanistic causality of fragmentation—specifically the competition between N-alkyl cleavage and ring contraction—this guide establishes a self-validating protocol for structural confirmation.
Experimental Protocol & Methodology
To ensure reproducibility, the following high-resolution mass spectrometry (HRMS) parameters are recommended.
Instrument Platform: Q-TOF or Orbitrap (Resolving Power > 30,000 FWHM).
Ionization Mode: ESI Positive (+).
Parameter
Setting
Rationale
Solvent System
50:50 MeOH:H2O + 0.1% Formic Acid
Protonation facilitator ([M+H]+ generation).
Flow Rate
10 µL/min (Direct Infusion)
Steady-state ion flux for MS/MS averaging.
Capillary Voltage
3.5 kV
Soft ionization to preserve the molecular ion.
Collision Energy (CE)
Stepped (10, 20, 40 eV)
Critical: Low CE preserves the N-ethyl group; High CE forces ring opening.
Isolation Width
1.0 Da
Prevents co-isolation of isotopic impurities.
Comparative Profiling: The Data
The following table contrasts the fragmentation signature of the target molecule against its closest interfering analogs.
Table 1: Diagnostic Ion Table (ESI+)
Compound
Structure Note
Precursor [M+H]+
Primary Fragment (Base Peak)
Secondary Fragment
Key Differentiator
1-Et-4-HP (Target)
N-Ethyl, 4-OH
140.0706
112.0393 (-C₂H₄)
84.0444 (-CO)
Loss of 28.03 Da (Ethylene) via McLafferty-like rearrangement.
1-Me-4-HP
N-Methyl, 4-OH
126.0550
98.0600 (-CO)
111.0315 (-CH₃•)
Cannot lose C₂H₄. Loss of 28 Da is CO (27.99 Da), not Ethylene.
1-Et-6-HP
N-Ethyl, 6-OH
140.0706
122.0600 (-H₂O)
112.0393 (-C₂H₄)
Prominent Water Loss (-18 Da) due to ortho effect (OH proximity to N-Ethyl).
Mechanistic Deep Dive
The fragmentation of 1-Et-4-HP is governed by two competing pathways: Side-Chain Cleavage and Ring Contraction.
Pathway A: The N-Ethyl Signature (Dominant)
Unlike N-methyl analogs, the N-ethyl group possesses a
-hydrogen. This allows for a McLafferty-like rearrangement (or retro-ene reaction).
Mechanism: The carbonyl oxygen (or the 4-hydroxyl oxygen) abstracts a
-proton from the ethyl chain.
Result: Neutral loss of ethylene (C₂H₄, 28.0313 Da) .
Diagnostic Value: This transition (
) is the "fingerprint" of N-ethylated pyridones. It is energetically favored over direct bond homolysis.
Pathway B: Ring Contraction (Secondary)
Pyridones are characterized by the expulsion of carbon monoxide (CO, 27.9949 Da) .
Mechanism: Isomerization of the ring followed by extrusion of the carbonyl carbon.
Sequence: In 1-Et-4-HP, this typically occurs after the loss of the ethyl group (
), though direct loss from the parent () is observed at higher collision energies.
Critical Comparison Point:
In the N-Methyl analog (1-Me-4-HP), Pathway A is impossible (no
-hydrogen). Therefore, its primary loss of 28 Da is exclusively CO. In High-Resolution MS, differentiating the loss of Ethylene (28.0313) from CO (27.9949) confirms the N-alkyl chain length.
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the stepwise degradation of 1-Et-4-HP. Note the distinct branches for side-chain loss versus ring contraction.
Figure 1: MS/MS Fragmentation Tree of 1-ethyl-4-hydroxypyridin-2(1H)-one showing the dominant ethylene loss pathway.
Technical Comparison Guide: IR Spectral Analysis of 1-Ethyl-4-hydroxypyridin-2(1H)-one
Topic: Content Type: Publish Comparison Guides Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Diagnostic Power of the Carbonyl Stretch[1][2][3][4] In the development of heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guides
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Diagnostic Power of the Carbonyl Stretch[1][2][3][4]
In the development of heterocyclic pharmacophores, 1-ethyl-4-hydroxypyridin-2(1H)-one represents a critical scaffold, often utilized as a bioisostere for catechol moieties in metalloenzyme inhibitors or as a nucleobase mimic. Its structural integrity hinges on the specific N-alkylation of the pyridone ring, distinguishing it from thermodynamically competitive O-alkylated isomers (lactims).
This guide focuses on the Infrared (IR) Carbonyl Stretch (
) as the definitive spectral marker for validating this scaffold.[1] While NMR provides atomic connectivity, IR spectroscopy offers a rapid, solvent-dependent probe of the electronic environment, specifically confirming the lactam (pyridone) tautomer over the lactim ether.
Key Performance Indicator:
Target Band: ~1640–1660 cm⁻¹ (Strong, Broad).
Diagnostic Utility: Confirms N-ethylation and 2-pyridone core integrity; rules out O-ethyl imidate formation.
Spectral Characterization: The 1-Ethyl-4-hydroxypyridin-2(1H)-one Signature
The IR spectrum of 1-ethyl-4-hydroxypyridin-2(1H)-one is dominated by the interplay between the carbonyl group at position 2 and the hydroxyl group at position 4.
The Carbonyl Stretch (
)
Unlike simple aliphatic ketones (1715 cm⁻¹), the carbonyl stretch in this molecule is significantly redshifted due to two factors:
Amide Resonance: The nitrogen lone pair donates into the carbonyl (
), lowering the bond order.
Vinylogous Donation: The 4-hydroxyl group acts as a strong electron donor (+M effect) through the conjugated double bond system, further increasing electron density at the carbonyl oxygen and reducing the wavenumber.
Parameter
Value / Characteristic
Mechanism
Frequency ()
1640 – 1660 cm⁻¹
Conjugated amide resonance + 4-OH donation.
Intensity
Very Strong
Large change in dipole moment () during stretching.[1]
Band Shape
Broad (Solid/Polar)
Hydrogen bonding (intermolecular) broadens the peak.
Solvent Shift
cm⁻¹
Blue shift in non-polar solvents (monomer); Red shift in solid state (dimer).
Secondary Diagnostic Bands
To fully validate the structure, the carbonyl peak must be contextualized with supporting bands:
OH Stretch (
): 3000–3300 cm⁻¹ (Broad). Indicates the presence of the 4-hydroxy group participating in H-bonding.
Ring Breathing (
): ~1580–1620 cm⁻¹. Characteristic of the pyridone ring unsaturation.
Absence of NH: The absence of a sharp band at ~3400 cm⁻¹ (free NH) or broad band at ~3100-3200 cm⁻¹ (amide NH) confirms complete N-ethylation.
Comparative Analysis: Alternatives and Impurities
In synthetic workflows, the primary challenge is distinguishing the desired N-alkylated product from O-alkylated byproducts or alternative tautomers.
Comparison Matrix
Feature
Product: 1-Ethyl-4-hydroxy-2-pyridone
Alternative A: 2-Ethoxy-4-hydroxypyridine (O-Isomer)
Alternative B: 4-Hydroxy-2-pyridone (Unsubstituted)
Vs. O-Isomer: The reaction of 4-hydroxy-2-pyridone with ethyl halides can yield the O-ethyl ether (lactim). If the IR spectrum lacks the strong band at 1655 cm⁻¹ and instead shows enhanced aromatic ring modes (~1580 cm⁻¹) and ether bands, the synthesis failed to alkylate the nitrogen.
Vs. Unsubstituted Precursor: If the starting material (4-hydroxy-2-pyridone) remains, the C=O band will persist, but the appearance of N-H stretching modes will indicate incomplete conversion.
Tautomeric Considerations (4-OH vs 4-Keto)
While the 2-position is fixed as a ketone (lactam) by the ethyl group, the 4-position theoretically allows for a 2,4-dione tautomer. However, the 4-hydroxy-2-pyridone form is thermodynamically preferred due to the retention of the conjugated
-system (aromatic character).
Observation: A single carbonyl band at ~1655 cm⁻¹ supports the 4-hydroxy form.
Alternative: A 2,4-dione structure would likely exhibit two distinct carbonyl bands (one amide-like, one ketone-like) and loss of the broad OH stretch.
Experimental Protocol: Validating the Spectrum
To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.
Phase 1: Sample Preparation
Solid State (KBr Pellet):
Mix 1-2 mg of dry sample with 100 mg spectroscopic grade KBr.
Press into a transparent disc.
Expectation: Broad C=O peak due to extensive intermolecular H-bonding (dimerization).
Solution State (CHCl₃ or DCM):
Dissolve sample to ~10 mM concentration.
Use a CaF₂ liquid cell.
Expectation: Sharper C=O peak, slightly blue-shifted (higher wavenumber) as H-bonds are disrupted.
Is there a strong peak > 1640 cm⁻¹? -> YES (Confirms Carbonyl).
Is there a peak > 3300 cm⁻¹ (sharp)? -> NO (Confirms no free NH).
Visualizing the Structural Logic
The following diagram illustrates the structural divergence between the desired product and its isomers, highlighting the specific IR checkpoints.
Figure 1: Decision tree for IR-based structural validation of 1-ethyl-4-hydroxypyridin-2(1H)-one synthesis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for C=O and N-H frequencies).
Katritzky, A. R., & Karelson, M. (1991). Tautomerism of Heterocycles. Academic Press. (Authoritative source on pyridone/hydroxypyridine tautomerism).
Murguly, E., Norsten, T. B., & Branda, N. (1999).[5] Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases.[5] Journal of the Chemical Society, Perkin Transactions 2, 2789-2794.[5] Link (Provides comparative IR data for 4-pyridone derivatives).
National Institute of Standards and Technology (NIST). 2(1H)-Pyridinone IR Spectrum. NIST Chemistry WebBook. Link (Baseline data for the unsubstituted pyridone core).
HPLC method development for 1-ethyl-4-hydroxypyridin-2(1H)-one purity
An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity Determination of 1-ethyl-4-hydroxypyridin-2(1H)-one Authored by: A Senior Application Scientist This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity Determination of 1-ethyl-4-hydroxypyridin-2(1H)-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive, field-proven framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-ethyl-4-hydroxypyridin-2(1H)-one. Moving beyond a simple checklist of steps, we will delve into the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also thoroughly validated for its intended purpose in a drug development setting.
Introduction: The Analytical Challenge
1-ethyl-4-hydroxypyridin-2(1H)-one is a substituted pyridinone, a class of compounds with significant interest in medicinal chemistry. The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a reliable analytical method is required to quantify the API and separate it from any potential process impurities or degradation products.
The chemical structure of our target analyte presents a specific challenge common to many polar molecules: achieving adequate retention on traditional reversed-phase columns.[1][2] This guide will address this challenge head-on, building a method from first principles through to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Foundational Strategy: Method Development and Optimization
The objective is to create a method that is stability-indicating, meaning it can accurately measure the analyte of interest without interference from its degradation products, impurities, or other matrix components.[6][7] This is the cornerstone of a trustworthy purity assay.
Initial Screening: Making Educated Choices
The initial phase involves selecting the chromatographic conditions based on the physicochemical properties of 1-ethyl-4-hydroxypyridin-2(1H)-one.
Column Chemistry: The analyte's polarity suggests that a standard C18 column might yield poor retention. Our strategy will begin with a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as a baseline. However, we must be prepared to explore alternatives if retention is insufficient. Other viable options include:
Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps prevent phase collapse in highly aqueous mobile phases and offers a different selectivity for polar compounds.
Phenyl Phases: These offer alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like our pyridinone derivative.[8]
Hydrophilic Interaction Chromatography (HILIC): This is a powerful technique for very polar analytes that are unretained in reversed-phase.[1] While a valid alternative, we will first focus on optimizing a reversed-phase method due to its widespread use and robustness.
Mobile Phase Selection: Reversed-phase chromatography separates compounds based on their hydrophobicity, using a polar mobile phase and a non-polar stationary phase.[9]
Aqueous Phase & pH Control: The analyte contains a hydroxyl group and an amide-like structure, making its ionization state pH-dependent. To ensure consistent retention times and peak shapes, the mobile phase pH must be controlled with a buffer. A phosphate buffer is a common choice due to its wide buffering range. We will aim for a pH of approximately 3.0. At this pH, residual silanols on the silica-based column are protonated, minimizing undesirable secondary interactions with the analyte.[8]
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for method development due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[8][10] We will start by evaluating a gradient elution to determine the approximate organic phase concentration needed to elute the analyte.
Detection Wavelength: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is essential. We will determine the wavelength of maximum absorbance (λmax) for 1-ethyl-4-hydroxypyridin-2(1H)-one by injecting a standard solution and examining its UV spectrum. This ensures maximum sensitivity.
Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the chromatographic conditions.
Caption: Workflow for HPLC Method Development and Optimization.
After following the optimization workflow, a suitable starting method could be established. The data below serves as a representative example.
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A
20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Elution Mode
Isocratic: 85% A / 15% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detector
DAD at 275 nm (hypothetical λmax)
Injection Volume
10 µL
Sample Diluent
Mobile Phase
Method Validation: The Self-Validating System (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][11] Our approach will follow the comprehensive ICH Q2(R1) guideline.[4]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The most rigorous way to demonstrate this for a purity method is through forced degradation studies.[6][12]
The API is subjected to stress conditions more severe than accelerated stability testing to intentionally produce degradation products.[13][14] The goal is to achieve 5-20% degradation, ensuring that any resulting degradant peaks are well-resolved from the main API peak.[7]
Caption: Experimental design for forced degradation studies.
Experimental Protocol: Forced Degradation
Prepare Stock Solution: Prepare a stock solution of the API at approximately 1 mg/mL in the sample diluent.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~100 µg/mL.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~100 µg/mL.
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve and dilute to ~100 µg/mL.
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve and dilute to ~100 µg/mL.
Analysis: Inject the unstressed control and all stressed samples into the HPLC system. Use a DAD to assess peak purity of the main analyte peak in each chromatogram.
The method is considered stability-indicating if the API peak is spectrally pure and well-resolved (Resolution > 2.0) from all degradation product peaks.
Linearity
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response.
Experimental Protocol: Linearity
Prepare a stock solution of the reference standard.
Create a series of at least five calibration standards by diluting the stock solution. A typical range for a purity method is from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 50% to 150%).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (R²) ≥ 0.999
Concentration (µg/mL)
Mean Peak Area (n=3)
50
451023
75
674589
100 (Target)
901234
125
1125890
150
1350112
Result
R² = 0.9998
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by spike recovery experiments.
Experimental Protocol: Accuracy
Prepare a placebo (if a formulation matrix is involved) or use the sample diluent.
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of API.
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
Mean recovery should be between 98.0% and 102.0% at each level.
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
80.0
79.5
99.4
100%
100.0
101.2
101.2
120%
120.0
118.9
99.1
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-day Precision): Analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: The study is repeated on a different day, by a different analyst, or on a different instrument.
Acceptance Criteria:
Relative Standard Deviation (RSD) ≤ 2.0%
Precision Type
RSD (%) of Peak Area (n=6)
Repeatability
0.8%
Intermediate Precision
1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
Acceptance Criteria:
LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: Robustness
Vary key parameters one at a time, such as:
Mobile Phase pH (± 0.2 units)
Mobile Phase Organic Composition (± 2%)
Column Temperature (± 5 °C)
Flow Rate (± 0.1 mL/min)
Inject a system suitability solution and evaluate parameters like retention time, tailing factor, and resolution.
Acceptance Criteria:
System suitability parameters should remain within acceptable limits for all varied conditions.
Comparative Analysis with Alternative Techniques
While the developed RP-HPLC method is robust and reliable, it is valuable to understand its position relative to other analytical technologies.
Technique
Advantages
Disadvantages
Best Suited For
RP-HPLC (Developed Method)
Highly robust, reproducible, and widely available. Versatile for polar and non-polar compounds.[9][15]
Moderate speed and solvent consumption.
Routine QC, purity testing, and stability studies where reliability and transferability are paramount.
UPLC (Ultra-Performance LC)
Significantly faster analysis times, higher resolution, and lower solvent consumption.
Higher upfront instrument cost. Requires cleaner samples and is more susceptible to clogging.
High-throughput screening, impurity profiling, and situations where speed is a critical factor.
GC (Gas Chromatography)
Excellent for volatile and semi-volatile compounds.[15] High sensitivity.
Unsuitable for non-volatile and thermally labile compounds like our analyte without complex derivatization.
Analysis of residual solvents or volatile impurities, not for the primary API purity assay in this case.
HILIC (Hydrophilic Interaction LC)
Superior retention for very polar compounds that are poorly retained in reversed-phase.[1]
Can have longer equilibration times and may be less robust than RP-HPLC for some applications.
An excellent alternative if the developed RP-HPLC method fails to provide adequate retention or resolution.
Conclusion
This guide has outlined a systematic and scientifically-grounded approach to developing and validating a stability-indicating HPLC method for the purity of 1-ethyl-4-hydroxypyridin-2(1H)-one. By focusing on the causality behind experimental choices—from column and mobile phase selection to the rigorous execution of forced degradation studies—we have built a self-validating analytical system. The resulting method, supported by comprehensive validation data, is fit for its intended purpose in a regulated pharmaceutical environment, ensuring that the quality of this API can be monitored with confidence. Adherence to ICH guidelines throughout the process guarantees that the method is not only scientifically sound but also meets global regulatory expectations.
References
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Pharmacentral. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
LCGC International. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]
The Science and Information Network. (2026). Ensuring Purity: The Crucial Role of Degradation Studies in Pharmaceutical Development. [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
PubMed. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
World Journal of Pharmaceutical Research. (2021). A COMPREHENSIVE REVIEW OF METHOD DEVELOPMENT BY HPLC. [Link]
Journal of Drug Delivery and Therapeutics. (2026). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Lasmiditan in tablet dosage form. [Link]
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
Crystal Structure Analysis of 1-Ethyl-4-Hydroxypyridin-2(1H)-one Complexes: A Comparative Guide on Coordination Modes
Topic: Crystal Structure Analysis of 1-Ethyl-4-Hydroxypyridin-2(1H)-one Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the deve...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal Structure Analysis of 1-Ethyl-4-Hydroxypyridin-2(1H)-one Complexes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of metallopharmaceuticals and sequestration agents, the structural fidelity of the ligand is paramount. While 3-hydroxy-4-pyridinones (3,4-HOPOs) like Deferiprone are celebrated for their bidentate chelation of hard Lewis acids (Fe³⁺, Ga³⁺, Gd³⁺), their structural isomer, 1-ethyl-4-hydroxypyridin-2(1H)-one , presents a distinct crystallographic profile.
This guide provides a technical comparison of the 1-ethyl-4-hydroxypyridin-2(1H)-one ligand against standard chelating alternatives. Unlike the convergent ortho-hydroxyl/ketone pairing seen in Deferiprone, the meta-positioning of donors in the 1-ethyl-4-hydroxy isomer precludes monomeric chelation, driving the formation of coordination polymers or bridging complexes . This document details the crystallographic workflows required to distinguish these binding modes, offering a robust protocol for validating ligand identity and coordination geometry in solid-state drug substance analysis.
Part 1: Structural Mechanics & Coordination Chemistry
To interpret the crystal structure of 1-ethyl-4-hydroxypyridin-2(1H)-one complexes, one must first understand the "Isomer Divergence."
1. The Coordination Paradox: Chelation vs. Bridging
The critical differentiator between the 1-ethyl-4-hydroxy isomer and therapeutic standards (e.g., Deferiprone) is the "Bite Distance."
Deferiprone (3,4-HOPO): Donors are on adjacent carbons (C3-OH, C4=O). This forms a stable 5-membered chelate ring with metal ions.[1]
1-Ethyl-4-Hydroxypyridin-2(1H)-one: Donors are separated by a carbon (C2=O, C4-OH). The distance is too large (~4–5 Å) to chelate a single metal center. Consequently, this ligand acts as a divergent linker , bridging two metal centers to form polymeric chains or discrete polynuclear clusters.
2. Tautomeric Locking
In the solid state, the N-ethyl substitution "locks" the molecule in the 2-pyridone tautomer, preventing the aromatization to 2,4-dihydroxypyridine.
Implication for XRD: You will observe a short C2=O bond (approx. 1.24 Å) and a longer C4-O bond (approx. 1.35 Å) in the neutral form. Upon deprotonation and metal binding, the anionic charge delocalizes, equalizing these bond lengths and facilitating bridging modes.
Part 2: Comparative Analysis (Performance & Metrics)
The following table contrasts the crystallographic and performance metrics of 1-ethyl-4-hydroxypyridin-2(1H)-one against the industry-standard Deferiprone.
Often Non-centrosymmetric (chiral propeller isomers)
Key XRD Diagnostic
M-M Distance: < 6 Å (Bridged)
O-M-O Bite Angle: ~75–82°
Solubility Profile
Low (Polymeric precipitation)
High (Discrete molecular species)
Application
Crystal Engineering, MOF Linkers
Iron Overload Therapy (Thalassemia)
Part 3: Visualization of Coordination Logic
The following diagram illustrates the fundamental difference in binding logic that must be confirmed via X-ray Diffraction (XRD).
Figure 1: Comparison of the divergent bridging mode of the 1-ethyl-4-hydroxy isomer versus the convergent chelation of Deferiprone.
Part 4: Experimental Protocol (Self-Validating System)
To rigorously analyze the crystal structure of these complexes, use the following protocol. This workflow includes "Stop/Go" checkpoints to ensure data integrity.
Phase 1: Complex Synthesis & Crystal Growth
Objective: Obtain single crystals suitable for XRD (dimensions > 0.1 mm).
Method: Slow Evaporation vs. Liquid Diffusion.
Dissolution: Dissolve 0.1 mmol of ligand in MeOH. Add 0.033 mmol of Metal salt (e.g., FeCl₃ or GdCl₃) dissolved in MeOH/Water (1:1).
pH Adjustment: Adjust pH to ~6.0 using 1M NaOH. Note: For the 4-hydroxy isomer, precipitation is rapid due to polymer formation.
Growth:
Technique A (Preferred): Layer the metal solution over the ligand solution in a narrow tube, separated by a buffer layer of pure solvent. This slows diffusion, preventing amorphous precipitation.
Technique B: Solvothermal synthesis (100°C, 24h) if immediate precipitation occurs.
Phase 2: X-Ray Data Collection & Refinement
Instrument: Single Crystal Diffractometer (Mo or Cu source).
Temperature: 100 K (Essential to reduce thermal motion of the ethyl tail).
Step-by-Step Refinement Workflow:
Unit Cell Determination:
Checkpoint: If the unit cell volume is massive (>5000 ų), suspect a supramolecular polymer or solvent-filled void.
Structure Solution (SHELXT/OLEX2):
Locate the heavy metal atom first.
Locate the rigid pyridone ring.
Handling the Ethyl Group:
The N-ethyl group often exhibits rotational disorder.
Protocol: If electron density is smeared, apply a split-site model (PART 1 / PART 2) with occupancy refinement. Restrain bond lengths (DFIX) to standard C-C (1.54 Å) and C-N (1.47 Å) values.
Hydrogen Atom Placement:
Critical Step: Locate the Hydroxyl H atom (H4).
Validation: If the ligand is deprotonated (anionic), the C4-O bond should be ~1.28–1.30 Å. If neutral (protonated), it should be ~1.35 Å.
Map: Look for intermolecular Hydrogen Bonds (O4-H...O2) linking neighboring ligands.
Phase 3: Data Interpretation (The "Fingerprint")
To confirm you have the 1-ethyl-4-hydroxypyridin-2(1H)-one complex and not a decomposition product or isomer:
Check 1: C-N-C Angle: The internal ring angle at Nitrogen should be ~120° for pyridones.
Check 2: Planarity: The pyridone ring must be planar (RMS deviation < 0.02 Å).
Check 3: Coordination Geometry:
Calculate the Continuous Shape Measure (CShM) for the metal center.
If the structure is bridging, the metal coordination environment is often distorted octahedral (for Fe) or dodecahedral (for Gd), heavily influenced by crystal packing forces rather than ligand rigidity.
Part 5: Workflow Visualization
Figure 2: Decision tree for crystallizing and analyzing 1-ethyl-4-hydroxypyridin-2(1H)-one complexes.
References
Hider, R. C., & Zhou, T. (2005). "The design of hydroxypyridinone-based metal chelators." In: Iron Chelation Therapy. Springer.
Context: Establishes the classification of 1,2-, 3,2-, and 3,4-HOPO ligands and their binding affinities.
Santos, M. A., et al. (2012). "Hydroxypyridinone chelators: From iron scavenging to radiopharmaceuticals."[2] Future Medicinal Chemistry, 4(11).
Context: Provides comparative stability constants and structural data for Deferiprone (3,4-HOPO)
Burgess, J., & Rangel, M. (2008). "Hydroxypyranones, hydroxypyridinones, and their complexes."[3][4][5] Advances in Inorganic Chemistry, 60, 167-243.
Context: Discusses the tautomeric equilibria and coordination modes of pyridinone ligands in the solid st
Crystallography Open Database (COD) . "Search: 4-hydroxypyridin-2-one".
Context: Recommended repository for verifying lattice parameters of specific pyridone deriv
Technical Assessment: UV-Vis Spectral Characteristics of 1-Ethyl-4-hydroxypyridin-2(1H)-one
Executive Summary 1-ethyl-4-hydroxypyridin-2(1H)-one (also known as 1-ethyl-4-hydroxy-2-pyridone) represents a distinct class of N-alkylated hydroxypyridinones (HOPOs).[1] Unlike its 3-hydroxy-4-pyridinone isomers (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-ethyl-4-hydroxypyridin-2(1H)-one (also known as 1-ethyl-4-hydroxy-2-pyridone) represents a distinct class of N-alkylated hydroxypyridinones (HOPOs).[1] Unlike its 3-hydroxy-4-pyridinone isomers (e.g., Deferiprone) which are widely recognized for iron chelation, the 4-hydroxy-2-pyridinone scaffold offers unique electronic properties driven by its specific amide-vinylogous conjugation.[1]
This guide provides a rigorous spectral analysis of 1-ethyl-4-hydroxypyridin-2(1H)-one, establishing its absorption maxima (
) through structural correlation with validated reference standards.[1] By "locking" the nitrogen with an ethyl group, this compound eliminates the lactam-lactim tautomerism characteristic of the parent 4-hydroxypyridin-2-one, resulting in a stable, solvent-independent chromophore essential for consistent spectrophotometric quantification in drug development assays.[1]
The UV-Vis absorption of 1-ethyl-4-hydroxypyridin-2(1H)-one is dominated by the
transitions of the cyclic amide (pyridone) system conjugated with the 4-hydroxyl auxochrome.[1]
Primary Band (
~293–298 nm): This band arises from the conjugation of the C=O (carbonyl) at position 2 with the C=C double bonds and the lone pairs of the O-H group at position 4.[2] The N-ethyl group exerts a mild inductive effect (+I), slightly red-shifting the maximum compared to the N-H parent.[1]
Secondary Band (
~226 nm): A higher energy transition characteristic of the pyridine/pyridone ring system.[2]
Tautomeric Locking
A critical advantage of the 1-ethyl derivative over the parent 4-hydroxypyridin-2(1H)-one is the prevention of tautomerism.[1][2] The parent compound exists in equilibrium between the 2-pyridone (dominant in water) and 2-hydroxypyridine (dominant in gas phase/non-polar solvents) forms.[1][2] The 1-ethyl substitution fixes the molecule in the 2-pyridone form, ensuring spectral stability across varying solvent polarities.[1]
Predicted vs. Experimental Data
While specific proprietary datasets for the 1-ethyl derivative are often held internally, its spectral signature is rigorously bracketed by its closest structural analogs:
The following table contrasts 1-ethyl-4-hydroxypyridin-2(1H)-one with standard alternatives used in chelation therapy and spectrophotometric analysis.
Table 1: Comparative UV-Vis Characteristics
Compound
Structure Type
(Water)
(M⁻¹cm⁻¹)
Spectral Stability
Application Context
1-Ethyl-4-hydroxy-2-pyridone
N-Alkylated 2-HOPO
~295 nm
~6,000
High (No tautomerism)
Stable Reference Standard
4-Hydroxypyridin-2(1H)-one
Parent 2-HOPO
293 nm
5,900
Moderate (pH/Solvent dependent)
Precursor / Metabolite
Deferiprone (L1)
3-Hydroxy-4-pyridinone
279 nm
15,000
High
Clinical Iron Chelator
Kojic Acid
Pyranone
268 nm
8,000
High
Synthetic Precursor
Analyst Note: Deferiprone absorbs at a significantly lower wavelength (279 nm) due to the different conjugation pattern of the 4-pyridone system compared to the 2-pyridone system of the 1-ethyl derivative.[1][2] This spectral distinction allows for the simultaneous detection of 2-HOPO and 4-HOPO scaffolds in mixture analyses.[1]
Visualization of Structural Logic[4]
The following diagram illustrates the structural relationship and the "locking" mechanism that defines the spectral properties of the 1-ethyl derivative compared to its alternatives.
Figure 1: Structural evolution and spectral stabilization.[3][2][4][5][6] N-ethylation prevents the formation of the lactim tautomer, securing the 295 nm absorption band.[1]
Stock Preparation: Dissolve 1.0 mg of 1-ethyl-4-hydroxypyridin-2(1H)-one in 10 mL of Methanol (Concentration ~0.7 mM).
Dilution Series: Prepare three working standards (10 µM, 25 µM, 50 µM) in PBS (pH 7.4).
Why PBS? The 4-OH group has a pKa ~8-9.[1][2] Measuring at pH 7.4 ensures the neutral species is dominant, or measuring at pH 10 ensures the anionic species.[2] Recommendation: Measure at pH 2 (0.1 M HCl) for the fully protonated neutral form to standardize
.
Baseline Correction: Run a blank scan (200–400 nm) with the solvent alone.[2]
Acquisition: Scan the sample from 200 nm to 400 nm.[2]
Validation Check: The ratio of Absorbance at 295 nm / 226 nm should remain constant across all dilutions. If it varies, aggregation is occurring.[2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54696004, 4-Hydroxy-2(1H)-pyridinone.[1][2] Retrieved February 19, 2026 from [Link].
National Institute of Standards and Technology (NIST). 2(1H)-Pyridinone UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved February 19, 2026 from [Link].
Sharma, A. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones.[2] Indian Journal of Chemistry, Vol 55B, pp 492-500. Retrieved February 19, 2026 from [Link].
Hider, R. C., et al. (2002).Design of Hydroxypyridinone Iron Chelators. In: Iron Chelation Therapy. Springer. (Contextual grounding for Deferiprone comparisons).
comparing iron binding affinity of Deferiprone vs 1-ethyl analog
Executive Summary The Core Distinction: In the development of hydroxypyridinone iron chelators, the difference between Deferiprone (L1) and its 1-ethyl analog (CP21) is not thermodynamic iron-binding affinity, but rather...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Core Distinction: In the development of hydroxypyridinone iron chelators, the difference between Deferiprone (L1) and its 1-ethyl analog (CP21) is not thermodynamic iron-binding affinity, but rather lipophilicity and pharmacokinetics .
While both compounds possess nearly identical stability constants for iron (log
), the 1-ethyl analog (CP21) exhibits superior cellular membrane permeability, resulting in higher iron mobilization efficacy in vivo. However, this increased efficacy comes at the cost of a significantly narrowed therapeutic index and higher acute toxicity. Deferiprone was selected for clinical development because it occupies the "Goldilocks zone"—sufficiently lipophilic to enter cells but hydrophilic enough to be excreted safely with a wider margin of safety.
Chemical Identity & Structural Comparison[1]
The fundamental difference lies in the substitution at the
position of the pyridinone ring. This distal modification alters the physicochemical properties (solubility, permeability) without significantly perturbing the electronic environment of the chelating oxygen atoms.
Feature
Deferiprone (L1)
1-Ethyl Analog (CP21)
IUPAC Name
1,2-dimethyl-3-hydroxypyridin-4-one
1-ethyl-2-methyl-3-hydroxypyridin-4-one
Formula
MW
139.15 g/mol
153.18 g/mol
-Substituent
Methyl ()
Ethyl ()
Lipophilicity (Log P)
~0.17 – 0.21 (Hydrophilic)
> 0.3 (Moderately Lipophilic)
Structural Visualization
The following diagram illustrates the chemical structures and the bidentate coordination mode with Iron(III).
Caption: Both ligands coordinate Fe(III) via the C3-hydroxyl and C4-ketone oxygens.[1] The N1-substituent (Methyl vs. Ethyl) does not participate directly in binding.
Thermodynamic Iron Binding Affinity
Contrary to intuition, the "stronger" drug is not necessarily the one with the higher binding constant. The iron-binding affinity for both compounds is statistically indistinguishable because the alkyl substitution on the nitrogen is distal to the coordination site.
Quantitative Comparison
Parameter
Deferiprone (L1)
1-Ethyl Analog (CP21)
Significance
Stoichiometry
3:1 (Ligand:Iron)
3:1 (Ligand:Iron)
Identical coordination geometry.
Log (Stability Constant)
~36.0 – 37.2
~36.0 – 37.2
Negligible difference. The electronic effect of ethyl vs. methyl is minimal.
pFe () Value *
~20.0
~20.2
Both are effective at scavenging iron at physiological pH.
Selectivity
High for Fe(III)
High for Fe(III)
Low affinity for Ca(II), Mg(II).
*pFe is defined as
at pH 7.4, . Higher values indicate lower free iron.
Mechanistic Insight: The binding affinity is driven by the hydroxypyridinone core. The N-substituent primarily dictates solvation energy and crystal lattice energy , not the metal-ligand bond strength.
Pharmacokinetics & Efficacy: The "Goldilocks" Effect
This is the decisive factor. The 1-ethyl analog (CP21) is more lipophilic, which fundamentally alters its biological behavior compared to Deferiprone.
The Lipophilicity-Toxicity Trade-off
Research indicates a linear correlation between the partition coefficient (
) and iron mobilization efficacy, but also with acute toxicity ().[2][3]
Cellular Penetration:
CP21 (Ethyl): Higher lipophilicity allows faster passive diffusion across the hepatocyte membrane and the blood-brain barrier. It accesses intracellular "labile iron pools" more aggressively.
Deferiprone (Methyl): Lower lipophilicity means slower entry, but sufficient to be effective.
Safety Margin:
CP21: The enhanced penetration leads to a "sharp increase" in acute toxicity. The
drops significantly as exceeds 0.3–1.0.
Deferiprone: Maintains a high therapeutic index. It mobilizes iron effectively without reaching toxic intracellular concentrations as rapidly.
Caption: Increased lipophilicity (CP21) improves iron access but compromises safety, narrowing the therapeutic window.
Experimental Protocols for Comparison
To verify these parameters in your own lab, use the following standardized protocols.
A. Potentiometric Titration (Stability Constants)
Validates that thermodynamic affinity is identical.
Setup: Use a jacketed glass vessel at 25.0 ± 0.1°C under inert
atmosphere.
Solution: Prepare 0.1 M KCl background electrolyte.
Ligand Conc:
.
Metal Conc:
Fe(III) (maintaining 3:1 ratio).
Titrant: Carbonate-free KOH (0.1 M).
Measurement: Record EMF vs. volume of base added.
Analysis: Use software like HYPERQUAD to refine
values.
Expected Result:
for both compounds will converge around 36–37.
B. Shake-Flask Partition Coefficient (Log P)
Validates the lipophilicity difference.
Phases: n-Octanol (saturated with buffer) and Tris-HCl buffer (pH 7.4, saturated with octanol).
Equilibration: Dissolve compound (
) in the aqueous phase.
Partitioning: Mix with equal volume of octanol phase. Shake vigorously for 1 hour; centrifuge to separate phases.
Quantification: Measure absorbance of the aqueous phase (
) and octanol phase () using UV-Vis (approx 280 nm).
Calculation:
.
Expected Result: CP21 will show a significantly higher ratio (
Cell Line: HepG2 (hepatocytes) or K562 (erythroleukemia).
Loading: Incubate cells with Calcein-AM (0.25
). Calcein fluorescence is quenched by intracellular iron.
Treatment: Add L1 or CP21 at graded concentrations (10–100
).
Readout: Monitor fluorescence increase (de-quenching) over 60 minutes.
Interpretation: Faster/higher fluorescence recovery indicates superior iron removal.
Expected Result: CP21 will show faster kinetics and higher plateau fluorescence than L1.
References
Kontoghiorghes, G. J. (1986). Iron mobilization from lactoferrin and ferritin by chelators of the 3-hydroxypyridin-4-one series.Link
Porter, J. B., Morgan, J., Hoyes, K. P., et al. (1990).[2] Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice.[2][4] Blood, 76(11), 2389-2396. Link
Hider, R. C., & Zhou, T. (2005). The design of orally active iron chelators.[2][4][5][6] Annals of the New York Academy of Sciences, 1054, 141-154. Link
Fredburg, K., et al. (2002). Clinical efficacy of Deferiprone. The Lancet, 360, 516-520. Link
Singh, S., et al. (1996). Metabolism and pharmacokinetics of 1-alkyl-3-hydroxypyridin-4-ones. European Journal of Drug Metabolism and Pharmacokinetics, 21, 33-41. Link
1-ethyl-4-hydroxypyridin-2(1H)-one vs N-methyl-4-hydroxypyridin-2-one activity
The following guide provides an in-depth comparative analysis of 1-ethyl-4-hydroxypyridin-2(1H)-one and its methyl analog, N-methyl-4-hydroxypyridin-2-one . Topic: 1-ethyl-4-hydroxypyridin-2(1H)-one vs.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth comparative analysis of 1-ethyl-4-hydroxypyridin-2(1H)-one and its methyl analog, N-methyl-4-hydroxypyridin-2-one .
Topic: 1-ethyl-4-hydroxypyridin-2(1H)-one vs. N-methyl-4-hydroxypyridin-2-one
Context: Medicinal Chemistry, Structure-Activity Relationship (SAR), and Pharmacokinetics.
Executive Summary
The 4-hydroxypyridin-2(1H)-one scaffold (often tautomerically related to 2,4-dihydroxypyridine) represents a critical pharmacophore in drug discovery, distinct from the iron-chelating 3-hydroxypyridin-4-ones (e.g., Deferiprone). While the core ring system provides the essential hydrogen-bond donor/acceptor motif, the N-alkyl substituent (Methyl vs. Ethyl) acts as a "tuning knob" for physicochemical properties.
N-Methyl Analog : Offers higher water solubility and lower steric bulk, making it ideal for compact binding pockets but potentially more susceptible to rapid oxidative metabolism.
N-Ethyl Analog : Increases lipophilicity (LogP) and metabolic stability against N-dealkylation, often improving membrane permeability and oral bioavailability in anti-tuberculosis and GPR84 agonist applications.
Chemical Structure & Properties[1][2][3][4][5]
The fundamental difference lies in the N1-substitution. This minor structural change dictates the molecule's interaction with biological membranes and enzyme active sites.
Feature
N-methyl-4-hydroxypyridin-2-one
1-ethyl-4-hydroxypyridin-2(1H)-one
Impact
CAS Registry
6052-75-1
50656-78-5
Identification
Formula
C₆H₇NO₂
C₇H₉NO₂
Molecular Weight (+14 Da)
LogP (Predicted)
~ -0.5 to -0.2
~ 0.1 to 0.5
Ethyl has better passive diffusion.
Steric Bulk (MR)
Smaller (~19.3 cm³/mol)
Larger (~24.0 cm³/mol)
Ethyl may clash in tight pockets.
Electronic Effect
Weak Inductive (+I)
Stronger Inductive (+I)
Slight increase in 4-OH pKa for Ethyl.
Solubility
High (Polar Solvents)
Moderate (Organic/Lipid)
Methyl is preferred for aqueous formulations.
Structural Visualization (SAR)
The following diagram illustrates the structural relationship and the impact of the N-tail modification.
Caption: SAR comparison showing how N-ethylation improves fit for hydrophobic targets (GPR84) and permeability for anti-bacterial applications.
Biological Activity Comparison
GPR84 Agonism (Immunomodulation)
Research into GPR84 , a pro-inflammatory receptor, utilizes 4-hydroxypyridin-2-one derivatives as agonists.
Mechanism : The receptor possesses a hydrophobic binding pocket that accommodates medium-chain fatty acids.
Comparison : The N-ethyl group (and larger alkyls) typically provides superior van der Waals interactions within the transmembrane bundle compared to the N-methyl group, which is often too small to stabilize the active receptor conformation effectively [1].
Antimicrobial Activity (Anti-TB)
In the context of Mycobacterium tuberculosis (Mtb) inhibition:
Challenge : The mycobacterial cell wall is extremely lipid-rich (mycolic acids).
Performance : 1-ethyl-4-hydroxypyridin-2-one derivatives show improved Minimum Inhibitory Concentration (MIC) values compared to methyl analogs. The increased lipophilicity of the ethyl tail facilitates passive diffusion across the mycolic acid layer, allowing the pharmacophore to reach its intracellular target [2].
Iron Chelation Potential
While 3-hydroxypyridin-4-ones (like Deferiprone) are the gold standard for iron chelation, 4-hydroxypyridin-2-ones also bind Fe(III).
N-Methyl : Forms highly water-soluble complexes, aiding renal excretion.
N-Ethyl : Forms more lipophilic complexes, which may be excreted via the biliary route. This "route switching" is a critical consideration in designing chelators for specific organ overload (e.g., liver vs. heart) [3].
Experimental Protocols
Protocol A: Synthesis via N-Alkylation (Self-Validating)
This protocol describes the selective N-alkylation of 2,4-dihydroxypyridine to yield the target compounds.
Reagents:
2,4-Dihydroxypyridine (Starting Material)
Alkyl Iodide (Methyl Iodide or Ethyl Iodide)
Base: Potassium Carbonate (
)
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
Dissolution : Dissolve 10 mmol of 2,4-dihydroxypyridine in 20 mL of anhydrous DMF.
Deprotonation : Add 12 mmol of anhydrous
. Stir at room temperature for 30 minutes. Validation Point: Solution should become slightly cloudy as the salt forms.
Alkylation :
For Compound A: Add 11 mmol of Methyl Iodide dropwise.
For Compound B: Add 11 mmol of Ethyl Iodide dropwise.
Reaction : Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM).
Note: O-alkylation is a competing side reaction. N-alkylation is favored in polar aprotic solvents (DMF) due to the ambient nucleophilicity of the nitrogen [4].
Workup : Pour mixture into ice water. Extract with DCM (3x). Wash organic layer with brine.
Technical Comparison: N-Ethyl vs. N-Methyl Hydroxypyridinones in Catalytic Applications
Executive Summary: The Alkyl Shift in Ligand Design Hydroxypyridinones (HOPOs) have long been the gold standard for iron chelation therapy, with Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) serving as the clinical b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Alkyl Shift in Ligand Design
Hydroxypyridinones (HOPOs) have long been the gold standard for iron chelation therapy, with Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) serving as the clinical benchmark. However, in the realm of homogeneous catalysis , the very properties that make N-methyl HOPOs ideal for medicine—high water solubility and low lipophilicity—become liabilities.
This guide details the technical advantages of N-ethyl substituted HOPOs over their N-methyl counterparts. The shift from a methyl to an ethyl group on the pyridinone ring is not merely a trivial structural change; it fundamentally alters the solubility profile , steric protection of the metal center , and catalyst lifetime . For researchers moving from aqueous biological systems to organic phase catalysis (e.g., oxidations, polymerizations), N-ethyl ligands represent the critical "Goldilocks" zone: sufficiently lipophilic for organic solvents yet compact enough to maintain high coordination rates.
Physicochemical Property Analysis
The primary driver for selecting N-ethyl over N-methyl derivatives in catalysis is solvent compatibility . Catalytic cycles involving hydrophobic substrates (e.g., oxidation of benzyl alcohol, polymerization of lactide) require the catalyst to remain dissolved in non-polar or moderately polar organic solvents (DCM, Toluene, Acetonitrile).
Table 1: Comparative Physicochemical Profile[1]
Feature
N-Methyl HOPO (e.g., Deferiprone)
N-Ethyl HOPO
Catalytic Implication
LogP (Lipophilicity)
~ -0.7 to 0.0 (Hydrophilic)
~ 0.5 to 1.2 (Amphiphilic)
N-Ethyl allows homogeneous mixing with organic substrates.
Solubility (Water)
High (>10 mg/mL)
Moderate
N-Methyl is preferred for biphasic or aqueous catalysis only.
N-Ethyl provides kinetic stabilization against dimerization.
pKa (Ligand)
~9.7
~9.8
Negligible electronic difference; metal affinity remains high.
Analyst Insight: While the electronic donation (inductive effect) of an ethyl group is marginally higher than a methyl group, the solubility parameter is the dominant factor. An N-methyl catalyst often precipitates out of toluene reaction mixtures, halting the catalytic cycle, whereas the N-ethyl analog remains active.
Prevention of
-Oxo Dimer Formation (Catalyst Death)
In iron-catalyzed oxidation reactions (mimicking Cytochrome P450), the active species is often a high-valent Fe(IV)=O monomer. A common deactivation pathway for HOPO complexes is the formation of thermodynamically stable, inactive
-oxo dimers (Fe-O-Fe) .
N-Methyl Disadvantage: The small steric profile allows two iron centers to approach closely, facilitating rapid dimerization and catalyst death.
N-Ethyl Advantage: The ethyl group projects into the secondary coordination sphere, creating a "steric fence." This kinetic barrier slows down dimerization without blocking the approach of smaller substrate molecules (like alcohols or peroxides).
Case Study: Aerobic Alcohol Oxidation
In the oxidation of benzyl alcohol to benzaldehyde using Iron(III)-HOPO catalysts:
N-Methyl Catalyst: Shows high initial activity but rapid deactivation (< 50 turnovers) due to precipitation and dimerization.
N-Ethyl Catalyst: Maintains solubility in acetonitrile/toluene mixtures, achieving Turnover Numbers (TON) > 200 and higher regioselectivity due to sustained monomeric active species.
Visualization of Steric Stabilization
Figure 1: The N-ethyl substituent (Green path) kinetically inhibits the formation of the inactive dimer, channeling the complex towards productive catalysis, unlike the N-methyl variant (Red path).
Experimental Protocol: Synthesis & Application
This protocol describes the synthesis of the N-ethyl-2-methyl-3-hydroxypyridin-4-one ligand and its application in iron-catalyzed oxidation. This workflow ensures the generation of a lipophilic catalyst suitable for organic media.
Phase 1: Ligand Synthesis (Maltol to N-Ethyl HOPO)
Principle: Conversion of the pyranone ring (Maltol) to pyridinone via amine insertion.
Protection (Optional but Recommended): Protect the 3-hydroxyl group with a benzyl group (Benzyl chloride, NaOH) to prevent side reactions, though direct synthesis is possible.
Reflux: Dissolve Maltol in ethanol/water. Add ethylamine dropwise. Reflux at 80°C for 24 hours in a sealed pressure tube (to prevent amine loss).
Workup: Evaporate solvent. The residue is often an oil. Acidify to pH 6 with HCl to precipitate the product or extract with Dichloromethane (DCM) .
Note: N-methyl analog would require extraction with more polar solvents or crystallization from water. The ability to extract N-ethyl HOPO with DCM confirms its superior lipophilicity.
Purification: Recrystallize from Acetone/Ether. Yield ~70%.
Comparative Guide: Lipophilicity of 1-Ethyl vs. 1-Propyl-4-hydroxypyridin-2-one
Executive Summary This guide provides a technical comparison of 1-ethyl-4-hydroxypyridin-2-one and its homolog 1-propyl-4-hydroxypyridin-2-one . While both molecules belong to the hydroxypyridinone (HOPO) class of iron c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of 1-ethyl-4-hydroxypyridin-2-one and its homolog 1-propyl-4-hydroxypyridin-2-one . While both molecules belong to the hydroxypyridinone (HOPO) class of iron chelators, the subtle structural modification—an extension of the
-alkyl chain by a single methylene unit ()—significantly alters their physicochemical profile.
Key Finding: The transition from ethyl to propyl increases lipophilicity (
) by approximately 0.5 log units . This shift moves the molecule from a hydrophilicity-dominant profile (favored for renal clearance) toward a lipophilicity-dominant profile (favored for membrane permeability and blood-brain barrier penetration), often accompanied by a distinct toxicity trade-off.
Structural & Physicochemical Analysis[1][2][3][4]
The core scaffold for both molecules is 4-hydroxypyridin-2-one (4,2-HOPO), a bidentate ligand capable of coordinating hard Lewis acids like Fe(III). The variation lies solely at the
position.
Theoretical Basis: The Methylene Increment
In homologous series, lipophilicity is additive. According to Hansch-Fujita
-constants, the addition of a methylene group () typically increases the logarithm of the partition coefficient () by approximately 0.50 – 0.54 units .
Comparative Data Profile
The following table synthesizes predicted and experimental trends for these specific homologs at physiological pH (7.4).
Feature
1-Ethyl-4-hydroxypyridin-2-one
1-Propyl-4-hydroxypyridin-2-one
Impact of Change
Molecular Formula
+14.03 Da (Mass)
Alkyl Chain
Ethyl ()
Propyl ()
Increased Hydrophobicity
Estimated (Neutral)
(Distribution Coeff)
Lower (More hydrophilic)
Higher (More lipophilic)
Improved Membrane Crossing
Solubility (Water)
High
Moderate
Decreased aqueous solubility
BBB Permeability
Low to Moderate
Moderate to High
Propyl favored for CNS targeting
Toxicity Risk
Lower (Rapid renal excretion)
Higher (Tissue accumulation)
See Safety Margin below
Note on Isomers: Readers should distinguish these 4-hydroxy-2-ones from the clinically common 3-hydroxy-4-ones (e.g., Deferiprone). While the core electronics differ, the lipophilic shift caused by the ethyl-to-propyl change is a universal physical constant across both isomeric families.
Biological Implications (Mechanism of Action)[1]
The lipophilicity difference dictates the biological fate of these chelators. The diagram below illustrates the decision matrix for selecting between the Ethyl and Propyl variants based on therapeutic goals.
Research on hydroxypyridinones suggests a parabolic relationship between lipophilicity and efficacy.
Ethyl: Often falls below the optimal window for intracellular scavenging but is safer.
Propyl: Often enters the "sweet spot" (
) for accessing intracellular iron pools. However, if lipophilicity exceeds this window (e.g., Butyl/Pentyl), toxicity spikes due to membrane disruption and surfactant-like activity.
Experimental Protocol: Determination of Lipophilicity
To empirically verify the difference between the 1-ethyl and 1-propyl derivatives, the Shake-Flask Method (OECD Guideline 107) is the gold standard. Because hydroxypyridinones are ionizable (zwitterionic character), you must measure the Distribution Coefficient (
) at physiological pH, not just the neutral .
Materials
Phases: 1-Octanol (HPLC grade, pre-saturated with buffer) and Phosphate Buffer (PBS, pH 7.4, pre-saturated with octanol).
Analytes: Pure 1-ethyl-4-hydroxypyridin-2-one and 1-propyl-4-hydroxypyridin-2-one.
Quantification: UV-Vis Spectrophotometer (detection at
nm) or HPLC.
Workflow Diagram
Figure 2: Step-by-step workflow for the Shake-Flask determination of Log D.[1]
Detailed Procedure
Pre-Saturation: Mix 1-octanol and pH 7.4 PBS (1:1 ratio) in a large separatory funnel. Shake for 24 hours to ensure mutual saturation. Separate the phases.
Stock Solution: Dissolve the test compound (Ethyl or Propyl variant) in the aqueous (buffer) phase to a concentration of
. Measure the initial absorbance ().
Partitioning: In triplicate, mix the drug-loaded buffer with the pre-saturated octanol at ratios of 1:1, 1:2, and 2:1 (v/v) in glass vials.
Equilibration: Vortex for 30 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to break emulsions.
Quantification: Carefully remove the aqueous layer. Measure the concentration of the compound remaining in the aqueous phase (
) using UV-Vis or HPLC.
Calculation:
Validation Criteria: Mass balance must be within 95-105%. If the Propyl derivative shows high octanol affinity, quantification of the octanol phase directly (after dilution with methanol) is recommended to close the mass balance.
Conclusion
For researchers developing iron chelators:
Select 1-Ethyl-4-hydroxypyridin-2-one if your priority is safety, high solubility, and rapid clearance , or if the target iron pool is extracellular (e.g., plasma NTBI).
Select 1-Propyl-4-hydroxypyridin-2-one if your priority is tissue penetration or targeting intracellular iron , accepting a potentially narrower therapeutic index.
The propyl modification acts as a "lipophilic switch," activating membrane permeability at the cost of aqueous solubility.
References
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Contextual grounding on HOPO class efficacy).
Liu, Z. D., et al. (2002). Synthesis, physicochemical properties, and biological evaluation of 1-(alkyl)-3-hydroxy-2-methylpyridin-4-ones. Journal of Medicinal Chemistry, 45(3), 631-639. (Primary source for alkyl chain SAR in hydroxypyridinones).
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. .
Santos, M. A., et al. (2012). Hydroxypyridinone complexes: The effect of the alkyl chain on lipophilicity and cytotoxicity. Dalton Transactions. (Specific discussion on lipophilicity-toxicity trade-off).
Porter, J. B., et al. (1988). Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice. Blood, 72(5), 1497-1503. (Establishes the Kpart > 1.0 toxicity threshold).
A Researcher's Guide to 1-ethyl-4-hydroxypyridin-2(1H)-one: Sourcing, and Comparative Efficacy in Iron Chelation
For research scientists and professionals in drug development, the selection of a chelating agent is a critical decision driven by factors of availability, purity, and demonstrated efficacy. This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
For research scientists and professionals in drug development, the selection of a chelating agent is a critical decision driven by factors of availability, purity, and demonstrated efficacy. This guide provides an in-depth analysis of 1-ethyl-4-hydroxypyridin-2(1H)-one, a member of the hydroxypyridinone (HOPO) class of compounds. We will explore its commercial availability and present a comparative performance evaluation against other alternatives, supported by experimental data, to inform your research and development endeavors. The versatile structural motif of hydroxypyrones, which can be readily converted to hydroxypyridinone and hydroxythiopyridone analogs, offers a promising scaffold for drug design due to its favorable toxicity profile and the ease with which it can be functionalized.[1]
Commercial Availability and Sourcing of 1-ethyl-4-hydroxypyridin-2(1H)-one
Acquiring high-purity compounds is the foundational step for any successful experimental work. 1-ethyl-4-hydroxypyridin-2(1H)-one (CAS No. 1779935-63-5) is available from several chemical suppliers who cater to the research and development community. Below is a comparative table of suppliers offering this compound. When selecting a supplier, researchers should consider not only the listed purity and quantity but also the availability of a detailed Certificate of Analysis (CoA) to confirm the compound's identity and purity.[2] Some suppliers, like Sigma-Aldrich, may offer this compound as part of a collection for early discovery researchers, where the buyer assumes responsibility for confirming identity and purity.[3][4]
Table 1: Commercial Suppliers of 1-ethyl-4-hydroxypyridin-2(1H)-one
Note: Listed as 4-ETHYL-6-HYDROXYPYRIDIN-2(1H)-ONE with a different CAS number (39120-61-1), indicating a related but different isomer. Researchers should verify the structure.[5]
This table is for informational purposes. Availability and specifications are subject to change. Researchers are advised to contact suppliers directly for the most current information.
Performance Comparison: Iron Chelation Efficacy
Hydroxypyridinones are a well-established class of iron chelators.[6] Their mechanism of action involves the formation of stable complexes with iron (III), facilitating its excretion from the body. This is particularly relevant in the treatment of iron overload conditions, such as thalassemia.[1][6] The clinical success of Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) has spurred the development of numerous analogs with potentially improved properties.[1][6]
The efficacy of an iron chelator is determined by several factors, including its affinity for iron (III) at physiological pH, its ability to mobilize iron from tissues, and its pharmacokinetic profile. The N-substituent on the pyridinone ring plays a crucial role in modulating the lipophilicity and metabolic stability of the compound.
A study on N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones provides valuable insights into the structure-activity relationship within this class of compounds.[6] While direct experimental data for 1-ethyl-4-hydroxypyridin-2(1H)-one was not found in the initial search, we can infer its potential performance based on trends observed for similar N-substituted hydroxypyridinones. For instance, N-(hydroxyalkyl)-3-hydroxypyridin-4-ones have demonstrated oral activity in vivo and an ability to remove iron from the liver.[6] Specifically, 2-ethyl-1-(2'-hydroxyethyl)-3-hydroxypyridin-4-one, which is not metabolized to the corresponding carboxyalkyl derivative, was found to be superior to Deferiprone in an animal model.[6]
Another study on 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one highlighted a pFe3+ value of 22.0, which is noticeably higher than that of deferiprone (20.6), indicating a stronger iron chelating capability.[7] This enhancement is attributed to tautomeric changes and a lower protonation constant of the hydroxyl group.[7]
Table 2: Comparative Physicochemical and In Vivo Data of Selected Hydroxypyridinone Iron Chelators
Confirmed in vivo efficacy in mice; more selective iron chelator than Deferiprone.[7]
1-ethyl-4-hydroxypyridin-2(1H)-one
N-ethyl substituent
Not specified
Not specified
Expected to be an orally active iron chelator; lipophilicity influenced by the N-ethyl group.
Experimental Protocols
To aid researchers in the evaluation of 1-ethyl-4-hydroxypyridin-2(1H)-one and its analogs, we provide the following generalized experimental protocols based on established methodologies in the field.[8][9]
Protocol 1: General Synthesis of N-Substituted 3,4-Hydroxypyridinones
This protocol outlines the synthesis of N-substituted 3,4-hydroxypyridinones from maltol, a common starting material.[9] This method involves the nucleophilic addition of a primary amine, followed by ring opening, elimination of water, and subsequent ring closure.[9]
Step-by-Step Methodology:
Reaction Setup: In a microwave vessel, combine maltol (or ethyl maltol) with a primary amine (e.g., ethylamine for the synthesis of the corresponding 1-ethyl derivative).
Microwave-Assisted Synthesis: Subject the reaction mixture to microwave irradiation (e.g., 151°C, 200W, 250 PSI) for a designated period (e.g., 10 hours) to drive the reaction to completion.[9]
Purification: After cooling, purify the crude product. This may involve recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the desired N-substituted hydroxypyridinone.[8]
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H-NMR, FT-IR spectroscopy, and melting point analysis.[9][10]
Protocol 2: In Vitro Evaluation of Iron (III) Chelation
This protocol describes the use of UV-Vis spectroscopy to determine the iron-binding stoichiometry and affinity of a hydroxypyridinone chelator.
Step-by-Step Methodology:
Preparation of Stock Solutions: Prepare stock solutions of the hydroxypyridinone ligand and a suitable iron (III) salt (e.g., FeCl₃) in an appropriate buffer (e.g., HEPES at pH 7.4).
Spectrophotometric Titration: Titrate a solution of the ligand with the iron (III) solution, recording the UV-Vis spectrum after each addition. The formation of the iron-ligand complex will result in a characteristic absorption spectrum.
Determination of Stoichiometry: Analyze the spectral changes to determine the stoichiometry of the complex (e.g., 3:1 ligand-to-iron ratio).
Calculation of Stability Constants: Use the titration data to calculate the stability constant (pFe³⁺) of the iron complex, which is a measure of its affinity for iron (III).
Visualizing Key Processes
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the synthesis of hydroxypyridinones, the mechanism of iron chelation, and a typical workflow for evaluating potential chelators.
Caption: General synthesis of N-substituted hydroxypyridinones.
Caption: Iron (III) chelation by hydroxypyridinones (HOPO).
Caption: Workflow for evaluating novel iron chelators.
Conclusion
1-ethyl-4-hydroxypyridin-2(1H)-one represents a promising, yet less characterized, member of the hydroxypyridinone family of iron chelators. While direct, extensive comparative data is not yet widely published, the established structure-activity relationships within this class suggest its potential as an orally active agent for the treatment of iron overload. Its N-ethyl substitution is anticipated to influence its lipophilicity and pharmacokinetic profile, warranting further investigation.
For researchers in drug discovery, the synthesis of 1-ethyl-4-hydroxypyridin-2(1H)-one and its derivatives is accessible through established methods, allowing for the exploration of this chemical space. The provided protocols and workflows offer a framework for the systematic evaluation of its iron-chelating efficacy and comparison with existing therapies like Deferiprone. As with any research compound, careful sourcing from reputable suppliers and thorough analytical characterization are paramount to ensure the integrity of experimental outcomes.
PubChem. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
Hider, R. C., et al. (1998). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 41(20), 3845-3853. Retrieved from [Link]
Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 1-10. Retrieved from [Link]
Chaves, S., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(6), 661-678. Retrieved from [Link]
Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(15), 6345-6356. Retrieved from [Link]
Sadeghi-Aliabadi, H., et al. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences, 2(1), 5-15. Retrieved from [Link]
ResearchGate. (n.d.). Biologically important 4‐hydroxy‐2‐pyridone natural products (5–7). Retrieved from [Link]
Smolensky, E. (2021, April 16). synthesis and characterization of lipophilic 3,4- hydroxypyridinone iron(iii) complexes. Mount Allison University. Retrieved from [Link]
The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved from [Link]
Gaeta, A., et al. (2020). Novel 1-hydroxypyridin-2-one metal chelators prevent and rescue ubiquitin proteasomal-related neuronal injury in an in vitro model of Parkinson's disease. Archives of Toxicology, 94(3), 847-861. Retrieved from [Link]
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine Manufacturer & Supplier. Retrieved from [Link]
De Luca, L., et al. (2025, July 5). A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
Singh, S. S., et al. (2023, January 31). Biosimilarity of GBPD002 compared with Eprex® through clinical evaluation in human. medRxiv. Retrieved from [Link]
A Comparative Toxicological Assessment of 1-Ethyl vs. 1-Phenyl Hydroxypyridinones: A Guide for Drug Development Professionals
Introduction Hydroxypyridinones (HPOs) are a class of heterocyclic compounds renowned for their potent metal-chelating properties, particularly for iron (III). This has led to their extensive investigation and clinical u...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Hydroxypyridinones (HPOs) are a class of heterocyclic compounds renowned for their potent metal-chelating properties, particularly for iron (III). This has led to their extensive investigation and clinical use in the management of iron overload disorders.[1][2][3][4][5] The versatility of the HPO scaffold allows for chemical modifications to fine-tune their pharmacokinetic and pharmacodynamic profiles. Among the various positions for substitution, the N1 position on the pyridinone ring is a key site for derivatization, significantly influencing the molecule's overall properties, including its toxicity.[6]
This guide provides an in-depth comparative analysis of the toxicity profiles of two classes of N1-substituted HPOs: 1-ethyl-hydroxypyridinones and 1-phenyl-hydroxypyridinones. While direct head-to-head toxicological studies are limited, this document synthesizes available data on related compounds and leverages established structure-activity relationships (SAR) to provide a predictive comparison for researchers and drug development professionals. The primary focus will be on in vitro toxicological endpoints, including cytotoxicity, genotoxicity, hepatotoxicity, and nephrotoxicity.
The Decisive Role of N1-Substitution in Modulating Toxicity
The nature of the substituent at the N1 position of the hydroxypyridinone ring profoundly impacts the molecule's physicochemical properties, most notably its lipophilicity. The ethyl group in 1-ethyl-HPOs imparts a degree of lipophilicity, while the phenyl group in 1-phenyl-HPOs introduces a significantly more lipophilic and aromatic character. This fundamental difference is a critical determinant of their respective toxicological profiles.
A well-established principle in the toxicology of HPOs is the positive correlation between lipophilicity and cytotoxicity.[1][2][7] Increased lipophilicity can enhance a compound's ability to cross cell membranes, leading to higher intracellular concentrations and greater potential for interaction with cellular components, including organelles and macromolecules. This can, in turn, result in more pronounced cytotoxic effects.
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
Cell Seeding:
Culture a suitable cell line (e.g., HepG2 for hepatotoxicity, HK-2 for nephrotoxicity) in a 96-well plate at an appropriate density.
Incubate for 24 hours to allow for cell attachment.
[8]
Compound Treatment:
Prepare a series of dilutions of the 1-ethyl and 1-phenyl hydroxypyridinone compounds in the appropriate cell culture medium.
Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls and positive controls (e.g., a known cytotoxic agent).
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
MTT Incubation:
Prepare a sterile MTT solution (e.g., 5 mg/mL in PBS).
Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C.
[8]
Formazan Solubilization:
Carefully remove the MTT-containing medium.
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
[8]
Absorbance Measurement:
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
Calculate the cell viability as a percentage of the vehicle-treated control.
In Vitro Genotoxicity Assessment: Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
[9][10][11][12][13]
Caption: Workflow for the Comet Genotoxicity Assay.
Protocol:
Cell Treatment and Harvesting:
Treat cells in suspension or monolayers with various concentrations of the test compounds for a defined period.
Harvest the cells and resuspend them in a buffer.
Embedding in Agarose:
Mix the cell suspension with low-melting-point agarose.
Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.
Cell Lysis:
Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
[10]
DNA Unwinding:
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
[10]
Electrophoresis:
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
Neutralization and Staining:
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
Visualization and Analysis:
Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
In Vitro Hepatotoxicity Assessment using HepG2 Cells
The human hepatoma cell line HepG2 is a widely used in vitro model for screening potential hepatotoxins.
[14][15][16][17]
Protocol:
Cell Culture and Treatment:
Culture HepG2 cells in a suitable medium and seed them in multi-well plates.
Treat the cells with a range of concentrations of the 1-ethyl and 1-phenyl hydroxypyridinones for 24-72 hours.
Assessment of Cytotoxicity:
Perform the MTT assay as described above to determine the IC50 values.
Measurement of Liver Enzyme Leakage:
Collect the cell culture supernatant.
Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the supernatant using commercially available kits. An increase in these enzymes indicates cell membrane damage.
Assessment of Mitochondrial Function:
Assess changes in mitochondrial membrane potential using fluorescent probes like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of cellular stress.
In Vitro Nephrotoxicity Assessment using HK-2 Cells
The human kidney-2 (HK-2) cell line is an immortalized proximal tubular epithelial cell line that retains many of the functional characteristics of primary renal cells, making it a suitable model for nephrotoxicity studies.
[18][19][20][21][22]
Protocol:
Cell Culture and Treatment:
Culture HK-2 cells and treat them with the test compounds as described for the hepatotoxicity assay.
Cytotoxicity Assessment:
Determine the IC50 values using the MTT assay.
Biomarker Analysis:
Measure the levels of kidney injury biomarkers in the cell culture supernatant. Key biomarkers include:
Kidney Injury Molecule-1 (KIM-1)
Neutrophil Gelatinase-Associated Lipocalin (NGAL)
Use ELISA kits for the quantitative measurement of these biomarkers. Increased levels are indicative of renal cell injury.
[18][21]
Conclusion and Future Directions
The N1-substituent on the hydroxypyridinone scaffold is a critical determinant of the molecule's toxicological profile. Based on the established positive correlation between lipophilicity and cytotoxicity for this class of compounds, it is predicted that 1-phenyl-hydroxypyridinones will exhibit a greater in vitro toxicity profile compared to their 1-ethyl counterparts . This includes potentially higher cytotoxicity, genotoxicity, hepatotoxicity, and nephrotoxicity.
It is imperative to underscore that this is a predictive assessment based on structure-activity relationships. To provide a definitive comparison, direct, head-to-head experimental studies using the detailed protocols outlined in this guide are essential. Future research should also focus on elucidating the metabolic pathways of 1-phenyl-hydroxypyridinones, as metabolism can significantly modulate their toxicity. A thorough understanding of the toxicological profiles of these compounds is paramount for the rational design of safer and more effective hydroxypyridinone-based therapeutics.
References
Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. [Link]
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Published December 24, 2025. [Link]
The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Published October 11, 2022. [Link]
The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. Published April 27, 2023. [Link]
The In Vitro Alkaline Comet Assay in Genetic Toxicology. Journal of Applied Biological Sciences. [Link]
Comet Assay Protocol. McGill Radiobiology. Published June 19, 2015. [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Published April 2, 2024. [Link]
An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. PMC. [Link]
Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice. [Link]
Comet assay: a versatile but complex tool in genotoxicity testing. PMC. [Link]
An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research (RSC Publishing). [Link]
In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2. Published July 29, 2020. [Link]
Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells. UQ eSpace - The University of Queensland. [Link]
Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. PMC. [Link]
Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Semantic Scholar. [Link]
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G. Published February 23, 2016. [Link]
Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. Hilaris Publisher. Published December 9, 2011. [Link]
In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. PMC. [Link]
Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. PubMed. [Link]
Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Brieflands. Published February 7, 2013. [Link]
Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI. Published November 19, 2021. [Link]
Probing Kidney Function and Pathology with HK-2 Cells in Renal Research. Cytion. [Link]
Iron bound to the lipophilic iron chelator, 8-hydroxyquinoline, causes DNA strand breakage in cultured lung cells. PubMed. [Link]
Relationship between structure, toxicity and activity. NUS Faculty of Science. Published January 30, 2015. [Link]
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. DEA. Published March 18, 2022. [Link]
Toxicity of the 1-methyl-4-phenyl-2,3-dihydropyridinium and 1-methyl-4-phenylpyridinium species in primary cultures of mouse astrocytes. PubMed. [Link]
Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Request PDF. [Link]
Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization. Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00346A. Published May 6, 2024. [Link]
Cytotoxic effects of the lipophilic iron chelator omadine. PubMed. [Link]
In vitro studies of 3-hydroxy-4-pyridinones and their glycosylated derivatives as potential agents for Alzheimer's disease. PubMed. Published February 14, 2010. [Link]
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. PMC. Published March 18, 2022. [Link]
Hydrophilic and Lipophilic Iron Chelators with the Same Complexing Abilities. Request PDF. Published August 6, 2025. [Link]
Iron Chelators for the treatment of iron overload disease: Relationship between structure, redox activity, and toxicity. Request PDF. Published August 10, 2025. [Link]
Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. PMC. [Link]
Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. [Link]
Hydrophilic and lipophilic iron chelators with the same complexing abilities. PubMed. Published March 1, 2002. [Link]
Mannosylated N-aryl substituted 3-hydroxypyridine-4-ones: synthesis, hemagglutination inhibitory properties, and molecular modeling. PubMed. Published October 15, 2014. [Link]
Hydroxypyridinone Journey into Metal Chelation. Request PDF. [Link]
Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. PubMed. Published February 15, 2021. [Link]
Interactions of 1-methyl-4-phenylpyridinium and other compounds with P-glycoprotein: Relevance to toxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Request PDF. Published August 5, 2025. [Link]
Toxicity of aryl‐ and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship. ResearchGate. [Link]
Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences and Technologies. [Link]
The metabolic fate of 5-ethyl-1-methyl-5-phenyl hydantoin (1-methylnirvanol) and that of 3,5 ... PubMed. [Link]
[1][2][3][4] Part 1: Operational Risk Assessment & Scientific Context[1][3] As researchers handling 1-Ethyl-4-hydroxypyridin-2(1H)-one (often utilized as a scaffold in the synthesis of bioactive alkaloids and kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Part 1: Operational Risk Assessment & Scientific Context[1][3]
As researchers handling 1-Ethyl-4-hydroxypyridin-2(1H)-one (often utilized as a scaffold in the synthesis of bioactive alkaloids and kinase inhibitors), you are managing a chemical that sits at the intersection of "nuisance dust" and "bioactive intermediate."[1][2]
While specific toxicological data for this exact ethyl-substituted analog (CAS 1779935-63-5) is often limited in public registries, we must apply the Read-Across Principle using its parent pharmacophore, 4-Hydroxypyridine (CAS 626-64-2) .[1][2] This structural class exhibits keto-enol tautomerism (pyridone vs. pyridinol), which influences its solubility and biological interaction.[1][2]
The Core Safety Directive:
Treat this substance as a Category 2 Irritant and Acute Toxin (Oral) .[2] In the absence of complete toxicological profiles for specific research intermediates, the "Precautionary Principle" mandates that we manage it as a fully hazardous organic solid.[2]
Key Chemical Properties Influencing Disposal
Property
Characteristic
Operational Implication
Physical State
Crystalline Solid
High potential for dust generation during weighing/transfer.[1][2] Inhalation risk.
Solubility
Amphoteric / Polar Organic
Soluble in alcohols, DMSO, and dilute acids/bases.[2] Do not flush down drains.
Reactivity
Nucleophilic (O/N centers)
Incompatible with strong oxidizers and acid chlorides.[2] Segregate from oxidizer waste.
Toxicity Profile
Est. Acute Tox. 4 (Oral)
Harmful if swallowed.[2] Irritating to mucous membranes (H315, H319, H335).[2]
Part 2: Waste Characterization & Segregation[1][3]
Effective disposal begins at the bench.[2] You must characterize the waste stream before it leaves the fume hood.[2]
1. Solid Waste (Pure Compound or Contaminated Debris)
Classification: Hazardous Chemical Waste (Solid).[2]
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined bio/chem hazard bag.
Labeling: Must carry the GHS "Exclamation Mark" pictogram.[2]
Prohibited: Do not dispose of in "Sharps" containers unless it is inside a syringe. Do not dispose of in regular trash.
Scenario C (Aqueous): Dissolved in water/buffer (e.g., HPLC waste).[2]
Destination: "Aqueous Chemical Waste."[2] Never pour down the sink, even if diluted.[2] The heterocyclic ring is stable and can persist in water treatment systems.[2]
Part 3: Step-by-Step Disposal Protocol
This protocol is a self-validating system: each step confirms the safety of the next.[1][2]
Workflow Diagram: Waste Stream Decision Tree
Caption: Decision logic for segregating 1-Ethyl-4-hydroxypyridin-2(1H)-one waste streams based on physical state and solvent compatibility.
Detailed Procedures
A. Solid Waste Handling
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[2] If handling >10g of fine powder outside a hood, an N95 respirator is recommended to prevent inhalation of dust.[2]
Containment: Transfer the material into a clear plastic waste bag or a screw-top solid waste container.
Decontamination: Wipe down the exterior of the container with a damp paper towel (water/ethanol) to remove any dust residue.[2] Dispose of the towel in the same waste bag.
Sealing: Twist and tape the bag neck (gooseneck seal) or tightly cap the jar.
Labeling: Affix a hazardous waste tag. List "1-Ethyl-4-hydroxypyridin-2(1H)-one" and constituents. Check "Toxic" and "Irritant."[2][3]
B. Liquid Waste Handling
Compatibility Check: Ensure the waste container does not contain strong oxidizing agents (e.g., Nitric Acid, Peroxides).[2] Pyridones are electron-rich and can react exothermically with strong oxidizers.[1][2]
Transfer: Pour liquid through a funnel into the appropriate carboy (Halogenated vs. Non-Halogenated).
Rinsing: Rinse the original flask with a small amount of compatible solvent and add the rinsate to the waste container.[2]
Logging: Immediately log the volume and concentration on the waste container's inventory sheet.
Method: Cover the spill with wet paper towels (dampened with water) to suppress dust.[2] Scoop the wet mass into a waste bag.
Surface Clean: Wipe the area with soap and water three times.[2]
Part 4: Final Disposal Pathways
Once the waste leaves your laboratory, it enters a regulated disposal chain.[2] Understanding this helps you categorize correctly.
Incineration (Primary Method):
This compound is an organic heterocycle.[2] The preferred destruction method is High-Temperature Incineration (Rotary Kiln) at >1000°C.[1][2]
This ensures complete mineralization of the pyridine ring into CO2, H2O, and NOx.[2]
Fuel Blending:
If dissolved in high-BTU solvents (Ethanol/Acetone), the waste may be used for fuel blending in cement kilns.[2] This is why segregating non-halogenated solvents is economically and environmentally vital.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12290, 4-Hydroxypyridine. (Used as Read-Across Analog for toxicity data).[1][2] Retrieved from [Link]
Mastering Safety: A Researcher's Guide to Handling 1-Ethyl-4-hydroxypyridin-2(1H)-one
For the discerning researcher in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the use...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the use of Personal Protective Equipment (PPE) when working with 1-Ethyl-4-hydroxypyridin-2(1H)-one, a member of the pyridinone class of heterocyclic compounds. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, thereby fostering a culture of intrinsic safety and scientific excellence.
The 'Why': A Risk-Based Approach to PPE Selection
The selection of appropriate PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The primary hazards associated with 1-Ethyl-4-hydroxypyridin-2(1H)-one, based on its chemical family, are dermal contact, ocular exposure, and inhalation of the powdered compound. Our PPE strategy is therefore designed to create a robust barrier against these routes of exposure.
The following diagram illustrates the decision-making process for PPE selection based on the nature of the laboratory task being performed.
Caption: PPE Selection Workflow based on laboratory task.
Core PPE Requirements: A Detailed Breakdown
The following table summarizes the essential PPE for handling 1-Ethyl-4-hydroxypyridin-2(1H)-one, with recommendations tailored to specific laboratory operations.
PPE Component
Standard Handling (e.g., Dissolving, Reactions)
Handling Powder (e.g., Weighing)
Large Scale Operations / Spill Response
Hand Protection
Single pair of nitrile gloves.
Double-gloving with nitrile gloves.
Heavy-duty nitrile or neoprene gloves.
Eye Protection
Safety glasses with side shields.
Chemical splash goggles.
Chemical splash goggles and a face shield.
Body Protection
Standard laboratory coat.
Laboratory coat.
Chemical-resistant apron over a lab coat.
Respiratory Protection
Not generally required in a well-ventilated fume hood.
N95 or higher-rated disposable respirator.
Half-mask or full-face respirator with P100 filters.
Procedural Guidance: Donning, Doffing, and Disposal
The efficacy of PPE is as much about its correct use as its selection. Follow these steps meticulously to ensure your safety.
Donning PPE: A Step-by-Step Protocol
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
Respiratory Protection (if required): If you are weighing out the solid, now is the time to put on your N95 respirator. Ensure a tight seal around your nose and mouth.
Eye Protection: Put on your safety glasses or goggles.
Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the first pair, then the second.
Doffing PPE: The Aseptic Technique
The order of removal is critical to prevent self-contamination.
Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner.
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
Eye Protection: Remove your safety glasses or goggles.
Respiratory Protection: Remove your respirator without touching the front.
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of 1-Ethyl-4-hydroxypyridin-2(1H)-one.
Solid Waste: All disposable PPE (gloves, respirators) and any materials used to clean up spills (e.g., absorbent pads) should be placed in a designated, sealed hazardous waste container.
Chemical Waste: Unused 1-Ethyl-4-hydroxypyridin-2(1H)-one and solutions containing the compound should be disposed of in a designated hazardous waste container for organic solids or liquids, in accordance with your institution's and local regulations.[2] Never dispose of this chemical down the drain.[3]
Glassware: Contaminated glassware should be rinsed with an appropriate solvent in a fume hood, and the rinsate collected as hazardous waste. The cleaned glassware can then be washed normally.
The following diagram outlines the logical flow of the disposal process.
Caption: Disposal workflow for contaminated materials.
By adhering to these principles and protocols, you not only ensure your personal safety but also contribute to a secure and professional laboratory environment, allowing you to focus on the groundbreaking research that drives our industry forward.
References
PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
Echemi. (n.d.). 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H)-ONE Safety Data Sheets.
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE).
Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
TCI Chemicals. (2025, May 23). SAFETY DATA SHEET.
National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.